4-(Difluoromethoxy)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMJBFIRKAQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371759 | |
| Record name | 4-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3447-53-8 | |
| Record name | 4-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl bromide: Synthesis, Reactivity, and Applications
Abstract
4-(Difluoromethoxy)benzyl bromide is a pivotal fluorinated building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive benzylic bromide and a unique difluoromethoxy group, offers a compelling combination of properties that enhance molecular stability, lipophilicity, and reactivity.[1][2][3] This guide provides an in-depth analysis of the compound's physicochemical properties, details a robust synthetic protocol, explores its reactivity from a mechanistic standpoint, and highlights its significant applications in drug discovery and beyond.[1] The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable, field-proven insights.
Molecular Overview and Physicochemical Properties
The utility of this compound stems directly from its distinct chemical architecture. It consists of a benzene ring substituted at the 1- and 4-positions with a bromomethyl (-CH₂Br) group and a difluoromethoxy (-OCHF₂) group, respectively.
-
The Bromomethyl Group : This functional group renders the benzylic carbon highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2).[4] This reactivity is the primary reason it is a versatile alkylating agent for introducing the 4-(difluoromethoxy)benzyl moiety.[1]
-
The Difluoromethoxy Group : This moiety is a critical bioisostere for other functional groups like methoxy or hydroxyl groups. The presence of two fluorine atoms imparts unique electronic properties. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect, which can modulate the reactivity of the aromatic ring and the benzylic position.[3][5] Furthermore, this group significantly increases the lipophilicity and metabolic stability of parent molecules, which are highly desirable traits in drug candidates.[2]
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3447-53-8 | [1][6][7][8] |
| Molecular Formula | C₈H₇BrF₂O | [1][9] |
| Molecular Weight | 237.04 g/mol | [1][10] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][9][10] |
| Density | ~1.57 g/cm³ | [1][10] |
| Refractive Index (n20D) | ~1.52 | [1][11] |
| Solubility | Slightly soluble in water | [9][11] |
| Key Hazard | Lachrymatory and Corrosive | [9][11][12][13] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the radical bromination of the corresponding toluene precursor, 4-(difluoromethoxy)toluene. This method is highly selective for the benzylic position over aromatic bromination.
Synthetic Strategy: Radical Bromination
The chosen methodology relies on the free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of Br₂ in the reaction mixture, which favors benzylic substitution over competing reactions.
Detailed Experimental Protocol
Reaction: Radical Bromination of 4-(difluoromethoxy)toluene
-
Reagent Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(difluoromethoxy)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction Execution : Heat the mixture to reflux (approximately 77-80°C for CCl₄ or benzene) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. A successful reaction is often indicated by the succinimide byproduct floating to the top of the solvent.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Further purification is typically achieved via vacuum distillation to afford the final product as a clear, colorless to light yellow liquid.[1][14]
Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as two doublets in the δ 7.0-7.4 ppm region, and the difluoromethoxy proton (-OCHF₂) will present as a triplet (due to coupling with fluorine) around δ 6.5 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will show the benzylic carbon around δ 32 ppm and the difluoromethoxy carbon as a triplet around δ 116 ppm.
-
Mass Spectrometry : GC-MS analysis will confirm the molecular weight, showing the molecular ion peak [M]+ corresponding to its isotopic pattern for bromine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Mechanistic Insights
The Benzylic Bromide as an Electrophile
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This position is highly activated towards both Sₙ1 and Sₙ2 pathways.[4]
-
Sₙ2 Reactivity : Benzylic halides are exceptionally reactive in Sₙ2 reactions. The transition state is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the aromatic ring, which delocalizes the charge and lowers the activation energy.[4] The dual electronic effects of the para-fluoro substituent in compounds like 4-fluorobenzyl bromide (inductive withdrawal and mesomeric donation) can subtly influence this reactivity.[5]
-
Sₙ1 Reactivity : Should the reaction conditions favor an Sₙ1 pathway (e.g., polar protic solvent, weak nucleophile), the resulting benzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the benzene ring.
The difluoromethoxy group, being electron-withdrawing, can slightly decrease the stability of the carbocation intermediate in an Sₙ1 reaction but can make the benzylic carbon more electrophilic, potentially favoring the Sₙ2 pathway.
Typical Sₙ2 Reaction Mechanism
Caption: Concerted Sₙ2 mechanism for nucleophilic substitution.
Applications in Research and Development
This compound is a valuable reagent used across various scientific disciplines.[1]
-
Pharmaceutical Synthesis : This is its most prominent application. The compound serves as a key intermediate for introducing the difluoromethoxybenzyl group into potential drug molecules.[1][9] This moiety is often incorporated to enhance metabolic stability, improve lipophilicity (which can aid in crossing biological membranes), and increase binding affinity to target receptors.[2] It is particularly useful in the development of agents for neurological and cardiovascular conditions.[1]
-
Agrochemicals : Similar to pharmaceuticals, the fluorinated group can enhance the potency and environmental persistence of pesticides and herbicides.[3][9]
-
Materials Science : The unique properties imparted by the difluoromethoxy group are also leveraged in materials science. It can be used to modify polymers to enhance thermal stability and chemical resistance.[1]
-
Organic Chemistry Research : As a versatile reagent, it enables chemists to explore new reaction pathways and develop novel compounds with unique electronic and steric properties.[1]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazard Identification : The compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[9][11][13] It can cause severe skin burns and eye damage upon contact.[12][13][15]
-
Handling Protocols :
-
Always handle this chemical inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][15] A face shield is also recommended.
-
Avoid inhalation of vapors. If exposure limits are exceeded, use an approved respirator.[12][16]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] For eye contact, rinse cautiously with water for several minutes.[12][15] Seek immediate medical attention in both cases.[12]
-
-
Storage and Disposal :
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][9]
-
Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
-
Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in molecular design. Its well-defined reactivity, combined with the advantageous properties of the difluoromethoxy group, secures its role as a high-value building block in the synthesis of advanced pharmaceuticals, agrochemicals, and materials. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for any researcher looking to leverage its unique capabilities to accelerate their development programs.
References
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Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)benzyl bromide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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Capot Chemical. (2014). MSDS of 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide. Retrieved from [Link]
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ScienceDirect. (n.d.). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Retrieved from [Link]
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4-(Difluoromethoxy)benzyl bromide CAS number
An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl bromide (CAS: 3447-53-8): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, identified by CAS Number 3447-53-8, is a specialized fluorinated organic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive benzylic bromide and a difluoromethoxy (-OCF₂H) group, provides a unique combination of properties that are highly advantageous in modern drug design. The difluoromethoxy moiety serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability, enhanced membrane permeability, and optimized binding affinity to biological targets.[1][3]
This technical guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, providing a robust protocol for its synthesis, outlining its primary applications in medicinal chemistry, and summarizing critical safety and handling procedures.
Physicochemical and Spectroscopic Properties
The effective use of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These parameters govern its reactivity, storage requirements, and appropriate analytical methods for characterization. The properties of this compound are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3447-53-8 | [1][2][4][5] |
| Molecular Formula | C₈H₇BrF₂O | [1][2][6] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][6] |
| Density | ~1.57 g/cm³ | [1][6] |
| Refractive Index (n²⁰/D) | ~1.52 | [1][2] |
| Purity | ≥ 98% (by GC) | [1][4][5] |
| IUPAC Name | 1-(bromomethyl)-4-(difluoromethoxy)benzene | [6] |
| Solubility | Slightly soluble in water | [2] |
The benzylic bromide functional group makes the compound a potent electrophile, susceptible to nucleophilic substitution, while the difluoromethoxy group is chemically robust under most synthetic conditions. Its lachrymatory nature necessitates careful handling in a well-ventilated fume hood.[2]
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a definitive purification endpoint.
Materials:
-
4-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Charging Reagents: To the flask, add 4-(difluoromethoxy)toluene (1.0 eq) and anhydrous carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction is often initiated with a bright lamp to facilitate radical formation.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A key indicator is the consumption of the starting material. The reaction is also visually complete when the dense succinimide byproduct floats to the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any trace HBr) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a light-yellow oil. High purity (>98%) can be achieved by vacuum distillation. [1]Collect the fraction boiling at the appropriate temperature and pressure (e.g., 52 °C @ 0.2 mmHg). [1]9. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
Core Applications in Medicinal Chemistry
The primary utility of this compound is as an alkylating agent to introduce the 4-(difluoromethoxy)benzyl moiety into a target molecule. [1]This is almost exclusively achieved via nucleophilic substitution (Sₙ2) reactions.
The Strategic Value of the -OCF₂H Group:
-
Metabolic Blocker: The C-F bonds are exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its intracellular target. [3]* Conformational Control: The steric bulk and electronic properties of the group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape for optimal receptor binding. [3]
Sources
An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)benzyl bromide
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for various functional groups, such as the methoxy or hydroxyl moieties. Its unique electronic properties and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Difluoromethoxy)benzyl bromide is a key building block that enables the introduction of this valuable functional group into a wide array of molecular scaffolds.[1][2] This versatile reagent is instrumental in the synthesis of novel therapeutic agents and advanced materials.[1]
This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying chemical principles, a detailed experimental protocol, and essential characterization techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate in their work.
Core Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations of this compound is paramount for its successful application and handling in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrF₂O | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 52 °C @ 0.2 mmHg | [1] |
| Density | ~1.57 g/mL | [1] |
| Refractive Index (n²⁰/D) | ~1.52 | [1] |
| CAS Number | 3447-53-8 | [1][2] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Conditions | 2-8 °C under an inert atmosphere | [1] |
Safety Profile: this compound is a corrosive and lachrymatory substance.[2] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For analogous compounds, such as 4-(Trifluoromethoxy)benzyl bromide, the hazard classifications include Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[3]
Synthetic Pathway: The Wohl-Ziegler Bromination
The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 4-(difluoromethoxy)toluene at the benzylic position. This transformation is a classic example of the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
The reaction proceeds via a free-radical chain mechanism. The initiator, typically a peroxide or an azo compound like 2,2'-azobis(2-methylpropionitrile) (AIBN), undergoes homolytic cleavage upon heating or photochemical irradiation to generate radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of 4-(difluoromethoxy)toluene, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired product and a new bromine radical, which propagates the chain reaction.
Sources
An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzyl bromide is a key building block in modern organic synthesis, valued for its unique combination of a reactive benzylic bromide and a difluoromethoxy-substituted aromatic ring. This versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of considerable interest in medicinal chemistry and materials science.[1]
This technical guide provides a comprehensive overview of the core physical properties of this compound, delves into the experimental methodologies for their determination, and discusses the interpretation of its spectral data. The information presented herein is intended to equip researchers with the foundational knowledge required for the safe and effective handling and application of this important synthetic intermediate.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrF₂O | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 52 °C at 0.2 mmHg | [1] |
| Density | 1.57 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.52 | [1] |
| CAS Number | 3447-53-8 | [1][2] |
| Solubility | Slightly soluble in water | [2] |
Experimental Methodologies and Scientific Rationale
The accurate determination of physical properties is paramount for the successful application of any chemical compound in synthesis and analysis. This section outlines the standard experimental protocols for measuring the key physical parameters of this compound, emphasizing the scientific principles that underpin these techniques.
Boiling Point Determination Under Reduced Pressure
The reported boiling point of this compound is 52 °C at 0.2 mmHg.[1] Distillation at reduced pressure is a critical technique for compounds that are thermally sensitive or have high boiling points at atmospheric pressure.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid under reduced pressure.
Causality Behind Experimental Choices:
-
Reduced Pressure: Applying a vacuum is essential to prevent the decomposition of this compound at higher temperatures that would be required for boiling at atmospheric pressure.
-
Boiling Chips: These are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings and potential hazards.
-
Gradual Heating: Slow and controlled heating allows for the establishment of a stable equilibrium between the liquid and vapor phases, which is crucial for an accurate boiling point measurement.
-
Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
Solubility Determination
This compound is described as "slightly soluble in water".[2] A qualitative assessment of solubility is a fundamental first step in characterizing a new compound, providing insights into its polarity and potential applications.
Experimental Protocol: Qualitative Solubility Test
-
Sample Preparation: Place approximately 0.1 mL of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of deionized water to the test tube.
-
Mixing: Agitate the test tube vigorously for 1-2 minutes.
-
Observation: Observe the mixture for any signs of dissolution, such as the disappearance of the organic layer or the formation of a homogeneous solution. The presence of two distinct layers indicates insolubility or slight solubility.
Trustworthiness of the Protocol: This simple, direct observation method is a reliable initial screening for solubility. For a more quantitative measure, techniques such as UV-Vis spectroscopy or HPLC could be employed to determine the concentration of the compound in the aqueous phase after saturation.
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic physical property that is sensitive to temperature and the wavelength of light used. The reported refractive index for this compound is 1.52 at 20 °C using the sodium D-line (n²⁰/D).[1]
Logical Relationship: Refractive Index Measurement
Caption: Logical flow of measuring the refractive index using an Abbe refractometer.
Expertise in Interpretation:
-
A refractive index value is a sensitive indicator of purity. Impurities can cause a significant deviation from the literature value.
-
The temperature must be precisely controlled, as the refractive index of most liquids decreases with increasing temperature. The notation "n²⁰/D" specifies a measurement at 20 °C using the sodium D-line (589 nm).
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. Due to the limited availability of publicly accessible experimental spectra for this compound, this section provides predicted spectral data and an analysis of the expected key features.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4-7.2 (m, 4H): Aromatic protons of the benzene ring. The substitution pattern will lead to a complex multiplet.
-
δ ~6.5 (t, J ≈ 74 Hz, 1H): The proton of the difluoromethoxy group (-OCHF₂). The large coupling constant is characteristic of coupling to two fluorine atoms.
-
δ ~4.5 (s, 2H): The benzylic protons of the -CH₂Br group.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-140: Aromatic carbons attached to the difluoromethoxy group and the benzylic carbon.
-
δ ~130-120: Other aromatic carbons.
-
δ ~115 (t, J ≈ 260 Hz): Carbon of the difluoromethoxy group (-OCHF₂). The large coupling constant is due to the one-bond coupling with the two fluorine atoms.
-
δ ~33: Benzylic carbon of the -CH₂Br group.
Predicted Infrared (IR) Spectrum
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Key Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C Ring Stretch |
| 1250-1000 | C-O Stretch (Ether) and C-F Stretch |
| 700-550 | C-Br Stretch |
The presence of strong absorptions in the 1250-1000 cm⁻¹ region will be characteristic of the C-O and C-F bonds of the difluoromethoxy group.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Class: Corrosive.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.[1]
Conclusion
This compound is a valuable synthetic intermediate with a unique set of physical properties that make it highly useful in the fields of pharmaceutical development and materials science. A thorough understanding of its physical characteristics, the experimental methods used for their determination, and its spectral properties is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these core attributes to support the work of scientists and researchers.
References
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An In-depth Technical Guide to the Spectral Data of 4-(Difluoromethoxy)benzyl bromide
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-(Difluoromethoxy)benzyl bromide (CAS No. 3447-53-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive models and comparative analysis with structurally analogous compounds to offer a comprehensive interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this important building block.
Introduction: The Significance of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-(difluoromethoxy)benzyl moiety. The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy and hydroxy groups, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules.[1] These properties make it a desirable feature in the design of novel therapeutic agents. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling its conjugation to a wide range of molecular scaffolds.
Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a foundational understanding of its spectral characteristics.
Molecular Structure
Figure 2: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |
| 2980-2850 | C-H stretch | Benzylic (-CH₂) | Weak |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring | Strong-Medium |
| 1250-1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |
| 1150-1050 | C-F stretch | Difluoromethoxy (-CF₂) | Strong |
| 1050-1000 | C-O stretch | Aryl Ether (symmetric) | Medium |
| 850-750 | C-H out-of-plane bend | 1,4-disubstituted aromatic | Strong |
| 700-550 | C-Br stretch | Alkyl Bromide | Medium |
The presence of strong absorptions in the 1250-1050 cm⁻¹ range due to the C-O and C-F stretching vibrations of the difluoromethoxy group is a key diagnostic feature.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrF₂O). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2).
-
M⁺ (C₈H₇⁷⁹BrF₂O): m/z ≈ 236
-
M+2 (C₈H₇⁸¹BrF₂O): m/z ≈ 238
-
-
Base Peak: The most abundant fragment is predicted to be the 4-(difluoromethoxy)benzyl cation, formed by the loss of the bromine radical.
-
[M-Br]⁺: C₈H₇F₂O⁺, m/z ≈ 157
-
-
Other Key Fragments:
-
Loss of the difluoromethoxy group: [M-OCHF₂]⁺, C₇H₆Br⁺, m/z ≈ 169/171
-
Tropylium ion rearrangement from the benzyl cation is less likely due to the substituent, but fragments corresponding to the aromatic ring may be observed.
-
Predicted Fragmentation Pathway
Figure 3: Predicted major fragmentation pathway of this compound under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum for the chromatographic peak corresponding to the compound of interest.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are based on fundamental principles and comparison with analogous structures. These data serve as a valuable reference for the identification and quality control of this important synthetic intermediate. Researchers are encouraged to use this guide as a baseline for the interpretation of experimentally acquired data.
References
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NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]
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Brainly. The base peak in the mass spectrum of benzyl bromide (PhCH₂Br) has a m/z of 91. Draw the structure of this fragment ion. [Link]
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1H NMR spectrum of 4-(Difluoromethoxy)benzyl bromide
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethoxy)benzyl bromide
Introduction
This compound (CAS No: 3447-53-8) is a crucial fluorinated building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the difluoromethoxy (-OCHF₂) group is strategically employed to enhance metabolic stability, binding affinity, and lipophilicity without the significant electronic perturbation associated with the trifluoromethyl group.[2] The presence of the reactive benzyl bromide moiety facilitates its use in a wide array of nucleophilic substitution reactions.[2]
Given its role as a key intermediate, unambiguous structural verification and purity assessment are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by spectral data from analogous structures. We will deconstruct the spectrum signal by signal, explaining the causal factors behind the observed chemical shifts, coupling patterns, and integrations.
Molecular Structure and Proton Environments
The chemical structure of this compound contains four distinct proton environments, which give rise to four unique signals in the ¹H NMR spectrum. The para-substitution on the benzene ring creates a plane of symmetry, rendering the two protons ortho to the -OCHF₂ group chemically equivalent (Hᶜ), and similarly, the two protons ortho to the -CH₂Br group equivalent (Hᵇ).
Figure 1: Molecular structure of this compound with unique proton environments labeled.
Theoretical ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is derived from understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift) and how neighboring nuclear spins interact (spin-spin coupling).
Pillar 1: Chemical Shift (δ)
Chemical shifts are reported in parts per million (ppm) and are influenced by the shielding and deshielding effects of adjacent atoms and functional groups.[3]
-
Difluoromethoxy Proton (Hᵃ): The single proton on the difluoromethoxy group is directly attached to a carbon bonded to one oxygen and two highly electronegative fluorine atoms. This creates a powerful deshielding environment, shifting its resonance significantly downfield. Based on analogous compounds, this signal is expected to appear as a triplet in the range of δ 6.5 - 6.8 ppm .[4][5]
-
Aromatic Protons (Hᵇ, Hᶜ): The benzene ring is para-substituted, which typically results in an AA'BB' spin system that often simplifies to two distinct doublets.[6] The -OCHF₂ group is strongly electron-withdrawing, deshielding the ortho protons (Hᶜ). The -CH₂Br group is also electron-withdrawing but to a lesser extent. Therefore, the protons ortho to the more strongly withdrawing difluoromethoxy group (Hᶜ) are expected to be further downfield than those ortho to the bromomethyl group (Hᵇ). Drawing a parallel with 4-(trifluoromethoxy)benzyl bromide, where the aromatic signals appear at δ 7.40 and 7.17 ppm[7], we can predict:
-
Hᶜ: A doublet around δ 7.4 - 7.5 ppm .
-
Hᵇ: A doublet around δ 7.1 - 7.2 ppm .
-
-
Benzylic Protons (Hᵈ): These two equivalent protons are on a carbon adjacent to an electronegative bromine atom and the aromatic ring. This environment causes a moderate deshielding effect. The chemical shift for the benzylic protons in benzyl bromide itself is around δ 4.4 ppm[8], and for 4-(trifluoromethoxy)benzyl bromide, it is δ 4.45 ppm.[7] Therefore, the Hᵈ protons are expected to appear as a singlet in the range of δ 4.4 - 4.6 ppm .
Pillar 2: Spin-Spin Coupling (J)
Spin-spin coupling results in the splitting of a signal into multiple lines (a multiplet) and provides information about adjacent, non-equivalent nuclei.
-
Hᵃ (t, ²JHF): The most characteristic feature of the -OCHF₂ group is the coupling of the proton to the two fluorine-19 nuclei. According to the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=1/2 (spin of ¹⁹F), the signal is split into a triplet (22½ + 1 = 3). The through-bond coupling constant between hydrogen and fluorine across two bonds (²JHF) is typically very large, on the order of 70-75 Hz .[4][5] This large coupling constant is a definitive diagnostic marker.
-
Hᵇ and Hᶜ (d, ³JHH): These aromatic protons are coupled to each other. The coupling between adjacent (ortho) protons on a benzene ring typically results in a coupling constant (³JHH) of 7-9 Hz , leading to the appearance of two distinct doublets.[9]
-
Hᵈ (s): The benzylic protons (Hᵈ) have no adjacent, non-equivalent proton neighbors. Therefore, they do not experience H-H coupling and will appear as a sharp singlet.
Pillar 3: Integration
The area under each signal is proportional to the number of protons it represents.[3] For this compound, the expected relative integral ratio is:
Hᵃ : Hᵇ : Hᶜ : Hᵈ = 1 : 2 : 2 : 2
Simulated ¹H NMR Data Summary
The predicted spectral parameters are consolidated in the table below. This serves as a benchmark for the evaluation of experimental data.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hᵃ | 6.5 – 6.8 | Triplet (t) | ²JHF ≈ 72 | 1H | -OCH F₂ |
| Hᶜ | 7.4 – 7.5 | Doublet (d) | ³JHH ≈ 8 | 2H | ArH (ortho to OCHF₂) |
| Hᵇ | 7.1 – 7.2 | Doublet (d) | ³JHH ≈ 8 | 2H | ArH (ortho to CH₂Br) |
| Hᵈ | 4.4 – 4.6 | Singlet (s) | N/A | 2H | -CH ₂Br |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective at dissolving the analyte and has minimal overlapping signals.[10] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to δ 0.00 ppm is required. Note: Modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[6] d. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
2. Instrument Setup & Data Acquisition (300-500 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Allow the sample temperature to equilibrate to the probe temperature, typically 25 °C (298 K).[11] c. Perform standard tuning and matching of the probe for the ¹H frequency. d. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak. e. Set the acquisition parameters:
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Number of Scans (NS): 8 to 16 scans.
- Relaxation Delay (D1): 2-5 seconds to allow for adequate T₁ relaxation.
- Acquisition Time (AQ): 2-4 seconds.
3. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift axis using TMS (δ 0.00 ppm) or the residual CDCl₃ signal (δ 7.26 ppm). e. Integrate all signals and normalize the values to obtain the relative proton ratios. f. Pick and label the peaks, identifying their chemical shifts and coupling constants.
Data Interpretation and Structural Verification
An experimental spectrum should be analyzed by systematically matching its features to the predicted data.
-
Identify the Diagnostic Signals: First, locate the most characteristic peaks. The triplet between δ 6.5-6.8 ppm with a large coupling constant (~72 Hz) is the definitive signal for the -OCHF₂ proton (Hᵃ) . The sharp singlet between δ 4.4-4.6 ppm confirms the presence of the isolated benzylic methylene group (-CH₂Br, Hᵈ) .
-
Analyze the Aromatic Region: In the region of δ 7.0-7.6 ppm, look for two doublets. The downfield doublet (δ ~7.45 ppm) corresponds to the Hᶜ protons ortho to the -OCHF₂ group. The upfield doublet (δ ~7.15 ppm) corresponds to the Hᵇ protons ortho to the -CH₂Br group. The coupling constant for both doublets should be identical and in the range of 8 Hz.
-
Verify Integration: Check that the integral ratios of the four signals conform to the expected 1:2:2:2 ratio. This confirms the relative number of protons in each environment and rules out significant impurities.
By confirming the presence, position, multiplicity, coupling constants, and integration of all four signals, the structure of this compound can be unequivocally verified.
Conclusion
The ¹H NMR spectrum of this compound provides a rich set of data that allows for its unambiguous identification. The key spectral fingerprints are the downfield triplet (δ ~6.6 ppm, J ~72 Hz) characteristic of the -OCHF₂ proton, a singlet (δ ~4.5 ppm) for the benzylic protons, and two doublets in the aromatic region (δ ~7.4 and ~7.1 ppm). A thorough understanding of these features, as outlined in this guide, empowers researchers, scientists, and drug development professionals to confidently verify the structure and assess the purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Difluoromethoxy)benzyl bromide
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(Difluoromethoxy)benzyl bromide, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹³C NMR spectrum of this fluorinated compound, emphasizing the unique spectral signatures imparted by the difluoromethoxy group.
Introduction: The Structural Significance of this compound
This compound (CAS No. 3447-53-8) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-(difluoromethoxy)benzyl moiety into a target molecule.[1][2][3][4] The difluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without drastically altering its steric profile. Consequently, a thorough structural characterization of this reagent is paramount, with ¹³C NMR spectroscopy serving as a cornerstone analytical technique.
The presence of fluorine atoms introduces both challenges and unique opportunities in ¹³C NMR analysis. The large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) can lead to complex splitting patterns that, if not properly understood, can complicate spectral interpretation.[5][6] However, these same couplings provide invaluable structural information, confirming the presence and connectivity of the fluorinated group. This guide will illuminate these complexities and provide a clear framework for a confident spectral assignment.
Predicted ¹³C NMR Spectrum of this compound
While an experimentally acquired spectrum is the gold standard, a robust prediction based on analogous structures and established principles of NMR spectroscopy provides a powerful tool for analysis. The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound in deuterated chloroform (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| -OCHF₂ | ~113-116 | Triplet | ¹JCF ≈ 255-260 Hz |
| -CH₂Br | ~32-34 | Singlet | - |
| C1 | ~137-139 | Singlet (or very small triplet) | ⁴JCF ≈ 1-2 Hz |
| C2, C6 | ~130-132 | Singlet | - |
| C3, C5 | ~116-118 | Triplet | ³JCF ≈ 3-4 Hz |
| C4 | ~151-153 | Triplet | ²JCF ≈ 9-11 Hz |
Note: These predictions are based on data from structurally similar compounds, including 4-(trifluoromethoxy)benzyl bromide and 4-(difluoromethoxy)benzonitrile.[7]
Experimental Protocol for ¹³C NMR Acquisition
A standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound is detailed below. This protocol is designed for a modern NMR spectrometer and assumes a basic level of operational familiarity.[8][9][10][11]
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.[1][2][4]
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common, relatively non-reactive solvent for this type of compound and its residual ¹³C signal at approximately 77.16 ppm provides a convenient internal reference.[12][13][14][15]
-
Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃. A higher concentration is generally preferred for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Sample Tube: Use a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
Spectrometer Setup and Acquisition Parameters
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking: Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Mode: Acquire the spectrum using a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For the specified concentration, 1024 to 4096 scans should be sufficient.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons and the carbon of the difluoromethoxy group.
-
Temperature: Maintain a constant temperature, typically 298 K.
In-Depth Spectral Analysis and Interpretation
A detailed analysis of the predicted ¹³C NMR spectrum of this compound is presented below, explaining the rationale behind the chemical shift and coupling constant predictions.
The Difluoromethoxy Carbon (-OCHF₂)
The carbon of the difluoromethoxy group is the most characteristic signal in the spectrum.
-
Chemical Shift: This carbon is expected to resonate at approximately 113-116 ppm . Its chemical shift is significantly influenced by the two directly attached, highly electronegative fluorine atoms.
-
Multiplicity and Coupling Constant: Due to coupling with the two fluorine atoms (spin I = 1/2), this carbon signal will appear as a triplet . The one-bond carbon-fluorine coupling constant (¹JCF) is expected to be large, in the range of 255-260 Hz . This large coupling is a hallmark of geminal difluoro compounds.[7]
The Benzylic Carbon (-CH₂Br)
-
Chemical Shift: The benzylic carbon is attached to an electronegative bromine atom and the aromatic ring. Its chemical shift is predicted to be in the range of 32-34 ppm .
-
Multiplicity: As this carbon is not directly coupled to fluorine, it will appear as a singlet in the proton-decoupled ¹³C NMR spectrum.
The Aromatic Carbons
The chemical shifts and multiplicities of the aromatic carbons are influenced by the electronic effects of both the difluoromethoxy and the bromomethyl substituents.
-
C4 (ipso- to -OCHF₂): This carbon, directly attached to the oxygen of the difluoromethoxy group, is expected to be the most downfield of the aromatic signals, around 151-153 ppm . It will appear as a triplet due to a two-bond coupling (²JCF) to the two fluorine atoms, with a coupling constant of approximately 9-11 Hz .[7]
-
C3 and C5 (ortho- to -OCHF₂): These two equivalent carbons are predicted to resonate at approximately 116-118 ppm . They will appear as a triplet due to a three-bond coupling (³JCF) to the fluorine atoms, with a smaller coupling constant of around 3-4 Hz .
-
C2 and C6 (meta- to -OCHF₂): These two equivalent carbons are expected at 130-132 ppm . Any four-bond coupling to the fluorine atoms is likely to be very small or unresolved, so these signals will appear as singlets .
-
C1 (ipso- to -CH₂Br): The chemical shift of this carbon is predicted to be in the range of 137-139 ppm . A very small four-bond coupling to the fluorine atoms (⁴JCF) of around 1-2 Hz might be observable, which could lead to a slight broadening or a very small triplet structure of the singlet.
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the through-bond C-F couplings, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key through-bond C-F couplings in this compound.
Conclusion and Future Perspectives
The ¹³C NMR analysis of this compound, while presenting complexities due to carbon-fluorine couplings, offers a wealth of structural information. A thorough understanding of the expected chemical shifts and splitting patterns, as outlined in this guide, is crucial for the unambiguous characterization of this important synthetic building block. The predicted spectral data serves as a reliable reference for researchers, enabling them to confidently identify and assess the purity of this compound in their synthetic endeavors. As the role of organofluorine compounds continues to expand in the pharmaceutical and materials science landscapes, a deep understanding of their NMR spectroscopic properties will remain an indispensable skill for the modern scientist.
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The Chemist's Compass: A Technical Guide to the Safe Handling and Application of 4-(Difluoromethoxy)benzyl bromide
An In-depth Technical Guide for Researchers
Introduction: A Versatile Reagent with a Demanding Profile
4-(Difluoromethoxy)benzyl bromide is a valuable fluorinated building block in modern organic synthesis.[1] Its unique difluoromethoxy group imparts desirable properties to target molecules, such as enhanced metabolic stability and altered lipophilicity, making it a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Researchers in drug discovery, particularly those working on neurological and cardiovascular agents, frequently utilize this compound to introduce the C₆H₄(OCHF₂)CH₂- moiety.[1] However, its utility is matched by a significant hazard profile. The presence of the benzylic bromide functional group renders the molecule highly reactive and necessitates a comprehensive understanding of its material safety data sheet (MSDS) to ensure safe handling and experimental success.
This guide moves beyond a simple recitation of MSDS sections. It is designed to provide researchers, scientists, and drug development professionals with an in-depth, practical understanding of the risks associated with this compound and to establish robust, self-validating protocols for its use in a laboratory setting. Adherence to these principles is paramount for protecting personnel, preserving the integrity of experiments, and ensuring regulatory compliance.
Section 1: Compound Profile & Physicochemical Characteristics
A foundational understanding of a reagent's physical and chemical properties is the first step in a thorough risk assessment. These characteristics influence storage, handling, and potential reactivity. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3447-53-8 | [1][3] |
| Molecular Formula | C₈H₇BrF₂O | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][4] |
| Density | 1.57 g/mL | [1][4] |
| Refractive Index | n20/D 1.52 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Slightly soluble in water. | [2] |
Section 2: The Hazard Landscape: A Multi-faceted Risk Profile
This compound is classified as a corrosive, combustible, and lachrymatory substance.[3][5][6] Understanding the causality behind these hazards is critical for implementing effective safety measures.
2.1 Corrosivity and Lachrymatory Effects: The Primary Hazard The most immediate and severe risks are its corrosive properties, causing severe skin burns and serious eye damage.[3][5][7] This is characteristic of benzyl halides, which can react with moisture (hydrolysis), including ambient humidity or moisture on biological tissues, to release hydrobromic acid (HBr), a strong, corrosive acid. This reactivity also explains its potent lachrymatory nature, a property that causes intense tearing and irritation upon even minimal exposure to its vapors.[5][8] Therefore, all handling operations must be conducted within a certified chemical fume hood to prevent inhalation and vapor exposure.
2.2 Incompatibilities and Hazardous Reactivity The compound's reactivity extends to a range of common laboratory chemicals. It is crucial to avoid contact with:
-
Strong Oxidizing Agents, Acids, Bases, and Reducing Agents : These can lead to vigorous, potentially exothermic reactions.[5][9]
-
Moisture and Water : As mentioned, hydrolysis degrades the reagent and produces corrosive HBr gas. This reaction can also lead to pressure buildup in sealed containers.[6][10]
-
Common Metals (except nickel and lead) : Reaction can generate flammable and/or explosive hydrogen gas.[11]
In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[5][9]
Section 3: The Pillars of Safe Handling: An Integrated Workflow
A self-validating safety protocol integrates engineering controls, personal protective equipment, and standard operating procedures into a seamless workflow. The objective is to minimize the potential for exposure at every stage of handling.
3.1 Engineering Controls: The First Line of Defense All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a properly functioning chemical fume hood.[3] The facility should be equipped with an eyewash station and a safety shower in close proximity to the work area.[8]
3.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier Given the severe corrosive nature of the compound, a comprehensive PPE ensemble is mandatory:
-
Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are required.[3][5]
-
Hand Protection : Wear compatible, heavy-duty protective gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation before use.[5][7] Always use the proper glove removal technique to avoid skin contact.[7]
-
Body Protection : A lab coat, buttoned fully, is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit is recommended.[5][9]
-
Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]
3.3 Standard Operating Procedure (SOP) for Handling The following workflow provides a logical sequence for safely handling the reagent.
Caption: Emergency response decision tree for personnel exposure.
4.2 Managing Spills and Accidental Releases In case of a spill, ensure adequate ventilation and evacuate all non-essential personnel from the area. [6]Remove all sources of ignition. Wearing the full PPE described in Section 3.2, contain the spill by soaking it up with an inert absorbent material such as sand, silica gel, or a universal binder. [5][12]Do not use combustible materials like sawdust. Collect the material into a suitable, closed container for disposal as hazardous waste. [5][12] 4.3 Fire-Fighting Strategy For small fires, use carbon dioxide (CO₂) or dry chemical powder. [6]Do not use water, as it can react with the material to liberate corrosive and flammable gases. [6]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][9]
Section 5: Storage and Stability: Preserving Reagent Integrity
Proper storage is crucial not only for safety but also for maintaining the reagent's purity and efficacy.
-
Temperature : Store in a cool, dry, and well-ventilated place. [9]Refrigerated storage (2-8 °C) is often recommended. [1]* Atmosphere : To prevent hydrolysis, store under an inert atmosphere such as nitrogen or argon. [9][10]* Container : Keep the container tightly closed in a designated corrosives area. [5][9]* Signs of Degradation : A significant change in color or the fuming of the material upon opening the container can indicate degradation due to moisture exposure. [10]
Conclusion
This compound is a powerful tool for chemical innovation, but it demands respect and meticulous handling. Its corrosive, lachrymatory, and reactive nature necessitates the stringent use of engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide—from preparation and handling to emergency response and storage—researchers can confidently and safely leverage the synthetic potential of this valuable compound, ensuring both personal safety and the integrity of their scientific work.
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PubChem. 4-Chloro-2-(difluoromethoxy)benzyl bromide. Retrieved from [Link]
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Sciedco. This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]
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Capot Chemical. (2014, July 11). MSDS of 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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Reactivity of the difluoromethoxy group
An In-Depth Technical Guide to the Reactivity and Strategic Application of the Difluoromethoxy Group
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[2] This technical guide provides a comprehensive overview of the reactivity of the difluoromethoxy group, detailing its synthesis, its influence on molecular properties, and its subsequent chemical transformations. It is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile moiety.
Introduction: The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy group occupies a unique chemical space, bridging the properties of the common methoxy (-OCH₃) and the highly fluorinated trifluoromethoxy (-OCF₃) groups. Its growing prevalence in drug discovery stems from a nuanced balance of electronic and steric effects that can solve common developmental challenges.[3][4] Unlike the methoxy group, it is highly resistant to oxidative O-demethylation, a major metabolic liability for many drug candidates.[5][6] Concurrently, its ability to act as a hydrogen bond donor—a feature absent in the trifluoromethoxy group—allows it to serve as a metabolically stable bioisostere for hydroxyl and thiol groups, preserving or introducing key interactions with biological targets.[7][8][9] Understanding the synthesis and reactivity of the -OCF₂H group is therefore critical to its effective deployment in molecular design.
Physicochemical Properties: A Quantitative Deep Dive
The utility of the difluoromethoxy group is rooted in its distinct physicochemical profile. Its properties are not merely an average of its methoxy and trifluoromethoxy counterparts but are unique in their own right.
-
Lipophilicity and Polarity : The -OCF₂H group moderately increases lipophilicity, with a Hansch-Fujita lipophilicity parameter (π) of approximately +0.2 to +0.6.[3] This is intermediate between the slightly lipophilic methoxy group (π ≈ -0.02) and the highly lipophilic trifluoromethoxy group (π ≈ +1.04).[3] This tunability allows for precise control over a molecule's solubility and membrane permeability.
-
Hydrogen Bonding : The highly polarized C-H bond, influenced by the two strongly electron-withdrawing fluorine atoms, allows the difluoromethoxy group to function as a competent hydrogen bond donor.[7][10] This unique feature among polyfluorinated alkyl ethers enables it to mimic the interactions of hydroxyl, thiol, or amine groups, making it an effective bioisostere.[8]
-
Electronic Effects : The -OCF₂H group is electron-withdrawing, which can significantly influence the pKa of nearby acidic or basic centers, affecting a drug's ionization state at physiological pH.[1][6] This modulation can optimize solubility, target engagement, and pharmacokinetic properties.
| Functional Group | Lipophilicity (π value) | H-Bonding Capability | Key Metabolic Fate |
| -OCH₃ (Methoxy) | ~ -0.02 | H-Bond Acceptor | O-demethylation |
| -OCF₂H (Difluoromethoxy) | ~ +0.4 (avg.) | H-Bond Donor & Acceptor | Metabolically Robust |
| -OCF₃ (Trifluoromethoxy) | ~ +1.04 | H-Bond Acceptor (weak) | Metabolically Robust |
Synthesis of Difluoromethoxy-Containing Molecules: Key Methodologies
The installation of the difluoromethoxy group has evolved from harsh, classical methods to milder, more versatile modern techniques. The predominant strategy involves the reaction of an oxygen nucleophile with a difluorocarbene (:CF₂) equivalent.
O-Difluoromethylation via Difluorocarbene Intermediates
The most common approach for synthesizing difluoromethyl ethers involves the generation of the highly reactive difluorocarbene species, which is then trapped by a phenol or alcohol.[3][11] A variety of reagents have been developed to generate difluorocarbene under different conditions.[12][13]
Caption: General workflow for O-difluoromethylation via difluorocarbene.
Protocol 1: Classical O-Difluoromethylation of Phenols using HCF₂OTf
This protocol, based on the work of Hartwig, utilizes difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, for the efficient difluoromethylation of a wide range of phenols.[13]
Reagents and Equipment:
-
Phenol substrate
-
Difluoromethyltriflate (HCF₂OTf)
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN) and Water
-
Round-bottom flask, magnetic stirrer, standard glassware
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add the phenol substrate (1.0 mmol).
-
Add acetonitrile (3.0 mL) and water (1.0 mL) and stir to dissolve.
-
Add potassium hydroxide (KOH, 3.0 mmol, 3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add difluoromethyltriflate (HCF₂OTf, 1.5 mmol, 1.5 equiv) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Causality and Self-Validation: The use of a biphasic MeCN/H₂O system and a strong base (KOH) facilitates the deprotonation of the phenol to the more nucleophilic phenoxide.[13] HCF₂OTf reacts with the base to generate difluorocarbene in situ. The high reactivity of the carbene ensures rapid trapping by the phenoxide.[13] The reaction's success can be validated by ¹H and ¹⁹F NMR spectroscopy, where the characteristic triplet for the -OCF₂H proton and the corresponding doublet for the fluorine atoms will be observed.
Modern Approaches: Visible-Light Photoredox Catalysis
To overcome the need for strong bases or high temperatures required by some classical methods, visible-light photoredox catalysis has emerged as a powerful tool. These methods enable the generation of difluorocarbene or the OCF₂H radical under exceptionally mild conditions.[2][3][14]
Caption: Catalytic cycle for radical C-H difluoromethoxylation of arenes.
Protocol 2: Photocatalytic Radical Aryl C-H Difluoromethoxylation
This protocol is based on the work of Ngai and coworkers, employing a redox-active cationic reagent for the direct difluoromethoxylation of unactivated arenes under visible light irradiation.[3][14]
Reagents and Equipment:
-
Arene or heteroarene substrate
-
Cationic difluoromethoxylating reagent (e.g., benzotriazole-based)
-
Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)
-
Acetonitrile (MeCN), degassed
-
Blue LED light source (e.g., 34W Kessil lamp)
-
Schlenk tube or vial, magnetic stirrer
Step-by-Step Methodology:
-
In a Schlenk tube, combine the arene substrate (1.0 mmol, if liquid; 5-10 equiv if solid), the cationic difluoromethoxylating reagent (0.1 mmol, 1.0 equiv), and the photoredox catalyst (5 mol%).
-
Add degassed acetonitrile (1.0 mL).
-
Seal the tube and place it approximately 5-7 cm from the blue LED light source.
-
Irradiate the reaction mixture at room temperature with stirring for 12-24 hours. Use a small fan to maintain ambient temperature.
-
Upon completion (monitored by GC-MS or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product.
Causality and Self-Validation: The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the cationic reagent. This generates a radical intermediate that fragments to release the key •OCF₂H radical.[14] This radical then adds to the aromatic substrate. The resulting cyclohexadienyl radical is oxidized and deprotonated to afford the final product.[14] The success of this late-stage functionalization is confirmed by mass spectrometry and NMR, and its regioselectivity can be analyzed by comparing the product mixture to potential isomers.
Reactivity of the Installed Difluoromethoxy Group
Once incorporated into a molecule, the -OCF₂H group is not merely an inert spectator. Its electronic properties and unique C-H bond confer specific reactivity patterns.
Metabolic Stability
A primary driver for using the -OCF₂H group is to enhance metabolic stability. It serves as a robust bioisostere for the methoxy group, effectively blocking the common metabolic pathway of O-demethylation due to the strength of the C-F bonds.[1][5] This can lead to a longer drug half-life and reduced clearance.[1]
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The Strategic Deployment of 4-(Difluoromethoxy)benzyl Bromide in Modern Synthesis: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Synthon
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a unique combination of modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities. 4-(Difluoromethoxy)benzyl bromide emerges as a critical building block, providing a reactive handle for the introduction of this valuable functionality into complex molecular architectures. This technical guide provides an in-depth analysis of its commercial availability, synthesis, reactivity, and strategic applications, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 3447-53-8) is readily available from a range of fine chemical suppliers.[1][2][3] Its accessibility is a key enabler for its widespread use in both academic and industrial research.
Table 1: Representative Commercial Suppliers and Typical Specifications
| Supplier | Purity (Typical) | Form | CAS Number |
| Sigma-Aldrich | ≥98% | Liquid | 3447-53-8 |
| TCI Chemicals | >98.0% (GC) | Liquid | 3447-53-8 |
| Chem-Impex | ≥ 98% (GC) | Liquid | 3447-53-8 |
| Parchem | 97+% | Liquid | 3447-53-8 |
| Sciedco | Min. 98.0% (GC) | Liquid | 3447-53-8 |
Table 2: Core Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrF₂O | [4] |
| Molecular Weight | 237.04 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 64-66 °C at 0.3 mmHg | [1] |
| Density | 1.57 g/mL | [5] |
| Refractive Index | n20/D 1.52 | [5] |
| Solubility | Slightly soluble in water | [2] |
| Storage | 2-8 °C, under inert gas | [5] |
Synthesis and Mechanistic Considerations
The most prevalent and industrially scalable method for the synthesis of this compound is the radical bromination of the corresponding 4-(difluoromethoxy)toluene. This reaction leverages the lability of the benzylic C-H bonds.[6]
Reaction Mechanism: Free Radical Halogenation
The reaction proceeds via a classic free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of elemental bromine, which is crucial for selectivity.[6]
-
Initiation: The radical initiator decomposes upon heating to generate initial radicals. These radicals then react with HBr present in trace amounts to form a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic position of 4-(difluoromethoxy)toluene, forming a resonance-stabilized benzylic radical. The stability of this radical is key to the selectivity of the reaction.
-
The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Illustrative Experimental Protocol
Materials:
-
4-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(difluoromethoxy)toluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approximately 77°C) and monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Potential Impurities and Analytical Characterization
The primary impurities in commercially available or synthesized this compound are typically:
-
Unreacted 4-(difluoromethoxy)toluene: The starting material.
-
4-(Difluoromethoxy)benzylidene bromide: The di-brominated byproduct.
-
Succinimide: From the NBS reagent.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying these impurities.[8][9][10] The retention times and fragmentation patterns will clearly distinguish the starting material, product, and di-brominated species. ¹H and ¹³C NMR spectroscopy are also essential for structural confirmation.
Reactivity and Applications in Drug Discovery
The utility of this compound lies in the reactivity of the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.[1][11] The electron-withdrawing nature of the difluoromethoxy group can influence the reaction kinetics, generally favoring Sₙ2-type reactions.[5][12]
Key Reactions:
-
Ether Synthesis: Reaction with alcohols or phenols in the presence of a base to form ethers.
-
Amine Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.
-
Esterification: Reaction with carboxylate salts to form benzyl esters.
-
Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further elaborated.
Case Study: Synthesis of PD-1/PD-L1 Inhibitors
A notable application of a similar fluorinated benzyl bromide is in the synthesis of small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy. While the specific example uses a trifluoromethoxy analogue, the synthetic logic is directly applicable to the difluoromethoxy compound.[11] The benzyl bromide is used to alkylate a phenolic intermediate, forming a key ether linkage in the final inhibitor molecule.
Safety and Handling
This compound is a corrosive and lachrymatory substance.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the introduction of the difluoromethoxy group into organic molecules. Its synthesis via radical bromination is well-understood, and its reactivity as an electrophile is predictable and versatile. For drug development professionals, this compound represents a key tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds, making it a strategic asset in the design of next-generation therapeutics.
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). [Link]
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ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025). [Link]
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Introduction: The Strategic Convergence of Reactivity and Property Modulation
An In-Depth Technical Guide to the Key Characteristics of Fluorinated Benzyl Bromides
In the landscape of modern medicinal chemistry and drug development, the ability to precisely modify molecular structures to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Among the vast arsenal of chemical building blocks, fluorinated benzyl bromides have emerged as exceptionally potent reagents. These compounds occupy a strategic nexus, combining the inherent reactivity of the benzyl bromide moiety—a versatile electrophile for carbon-carbon and carbon-heteroatom bond formation—with the profound and often beneficial physicochemical alterations imparted by fluorine substitution.[1][2][3]
The introduction of fluorine into a drug candidate can modulate a suite of properties including metabolic stability, membrane permeability, pKa, and binding affinity.[4][5] When this is coupled with the synthetic utility of the bromomethyl group, fluorinated benzyl bromides become powerful tools for introducing fluorinated benzyl moieties into complex molecules.[6] This guide provides an in-depth exploration of the core characteristics of these reagents, from the fundamental influence of fluorination on their electronic nature and reactivity to their synthesis, practical applications, and safe handling. It is designed for researchers, scientists, and drug development professionals seeking to leverage these unique building blocks in their synthetic endeavors.
The Foundational Impact of Aromatic Fluorination
The substitution of hydrogen with fluorine on the benzene ring of a benzyl bromide is not a trivial alteration. It fundamentally changes the molecule's electronic distribution, steric profile, and overall physicochemical properties, which in turn dictates its reactivity and utility.
Electronic Effects: The Inductive and Resonance Tug-of-War
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3] This effect is paramount in fluorinated benzyl bromides.
-
Stabilization of the Benzylic Position: The strong -I effect of fluorine atoms on the aromatic ring withdraws electron density, which can influence the stability of intermediates in substitution reactions. In an SN1-type reaction, which proceeds through a benzylic carbocation, electron-withdrawing fluorine atoms destabilize the positively charged intermediate, slowing the reaction rate. Conversely, in an SN2 reaction, the transition state has developing negative charge on the leaving group and is less sensitive to this destabilization, making this pathway more favorable for highly fluorinated systems.[7]
-
Modulation of Neighboring Groups: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of adjacent amine functionalities in a final drug molecule, which can improve bioavailability by enhancing membrane permeation.[3][8]
Physicochemical Property Modulation
The strategic placement of fluorine offers medicinal chemists a powerful lever to fine-tune a molecule's drug-like properties.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically susceptible position on the aromatic ring can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][3]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[5] This is a critical factor for improving the absorption and distribution of a drug candidate. For example, the introduction of a trifluoromethyl (CF₃) group into fluoxetine increased its lipophilicity and CNS penetration.[1]
-
Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and even interactions with electron-poor functional groups.[4] This can lead to enhanced binding affinity and potency.[3]
Synthesis of Fluorinated Benzyl Bromides
The preparation of fluorinated benzyl bromides typically follows well-established methodologies for benzylic bromination, with considerations for the altered reactivity of the fluorinated starting materials.
Free-Radical Bromination of Fluorinated Toluenes
The most common and direct method is the free-radical bromination of a corresponding fluorinated toluene derivative.[9] This reaction, often referred to as the Wohl-Ziegler reaction, selectively targets the benzylic C-H bond.[9]
-
Mechanism: The reaction is initiated by light (hν) or a radical initiator (e.g., AIBN, peroxides), which generates a bromine radical (Br•) from a bromine source.[10] The bromine radical then abstracts a hydrogen atom from the benzylic position of the fluorinated toluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the fluorinated benzyl bromide product and a new bromine radical, propagating the chain reaction.
-
Reagents: N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂).[11] The primary advantage of NBS is that it maintains a low, steady concentration of Br₂ in the reaction mixture. This minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich aromatic ring, which can be a competing pathway when using Br₂ directly.[9][12]
Protocol 2.1: Synthesis of 4-Fluorobenzyl Bromide
This protocol describes a standard laboratory procedure for the synthesis of 4-fluorobenzyl bromide from 4-fluorotoluene using NBS.
Materials:
-
4-Fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[13]
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorotoluene (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add the solvent (e.g., CCl₄) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution (to remove any remaining bromine), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-fluorobenzyl bromide as a colorless to light yellow liquid.[14]
Other Synthetic Routes
While free-radical bromination is dominant, other methods exist:
-
Photoinduced Atom Transfer Radical Addition (ATRA): Modern methods allow for the difunctionalization of styrenes to generate fluorinated benzyl bromides using photoredox catalysis. This approach is mild, atom-economical, and compatible with a broad range of functional groups.[15]
-
Nucleophilic Fluorine Substitution: In some cases, a benzyl bromide bearing a different leaving group (e.g., a nitro group) can undergo nucleophilic aromatic substitution (SNAr) with a fluoride source, though this is less common for preparing the benzyl bromide itself.[16]
Reactivity and Synthetic Applications
Fluorinated benzyl bromides are primarily used as alkylating agents to introduce the fluorobenzyl moiety. Their reactivity is governed by the principles of nucleophilic substitution.
Nucleophilic Substitution Reactions
The benzylic position is activated towards both SN1 and SN2 reactions due to the adjacent aromatic ring, which can stabilize both a developing carbocation (SN1) and the transition state (SN2).[7] The presence of fluorine on the ring tips the balance.
-
SN2 Reactions: Fluorinated benzyl bromides are excellent substrates for SN2 reactions with a wide range of nucleophiles (e.g., alcohols, amines, thiols, carbanions).[14] The strong electron-withdrawing effect of fluorine can make the benzylic carbon slightly more electrophilic, facilitating attack by the nucleophile. This is the most common pathway for their application.
-
SN1 Reactions: As mentioned, electron-withdrawing fluorine atoms destabilize the benzylic carbocation intermediate, making the SN1 pathway less favorable compared to non-fluorinated benzyl bromide. This pathway becomes more relevant only with very weak nucleophiles or under solvolysis conditions.
Application Workflow: Synthesis of a Fluorinated Benzyl Ether
A common application is the Williamson ether synthesis, where a fluorinated benzyl bromide is used to protect an alcohol or phenol. This workflow is crucial in multi-step syntheses, such as in the preparation of oligosaccharides or other complex natural products.[17]
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// Edges "Start" -> "Base"; "Base" -> "Alkoxide"; "Alkoxide" -> "SN2"; "FBB" -> "SN2"; "SN2" -> "Product"; "Product" -> "Workup"; "Workup" -> "Final"; } caption [label="Workflow for Williamson Ether Synthesis using a Fluorinated Benzyl Bromide.", fontsize=10];
Case Studies in Drug Development
Fluorinated benzyl bromides are key intermediates in the synthesis of numerous biologically active molecules.
-
Antidiabetic, Antiviral, and Anti-cancer Agents: 3-Fluorobenzyl bromide is a versatile building block used in the synthesis of a wide range of therapeutic compounds where the fluorinated moiety impacts the pharmacokinetic profile and efficacy.[6]
-
2-Benzylpyridines: These scaffolds are found in many drugs. Fluorinated analogs, synthesized using Negishi coupling reactions with fluorinated benzyl bromides, are actively explored in medicinal chemistry.[18]
Spectroscopic Characterization
Unambiguous identification of fluorinated benzyl bromides relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The benzylic protons (Ar-CH₂ -Br) typically appear as a sharp singlet in the range of 4.4-4.7 ppm . The exact chemical shift is influenced by the number and position of fluorine atoms. Protons on the aromatic ring show complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The benzylic carbon (C H₂-Br) resonates around 30-35 ppm . The aromatic carbons show distinct signals, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The presence of fluorine has been shown to shift methylene carbons to a higher field (lower ppm) compared to non-fluorinated analogs.[17][19]
-
¹⁹F NMR: This technique is definitive for confirming the presence and chemical environment of fluorine. The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.
| Spectroscopic Data Summary for Fluorobenzyl Bromides | |
| Technique | Characteristic Signal / Feature |
| ¹H NMR | Benzylic CH₂: ~4.4 - 4.7 ppm (singlet) |
| ¹³C NMR | Benzylic CH₂: ~30 - 35 ppm |
| IR | C-F Stretch: 1000 - 1350 cm⁻¹ (strong) C-Br Stretch: 500 - 600 cm⁻¹ |
Data compiled from sources[20][21].
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C-F Stretch: A strong absorption band in the region of 1000-1350 cm⁻¹ is characteristic of the carbon-fluorine bond.[20]
-
C-Br Stretch: A weaker absorption is typically observed in the fingerprint region, around 500-600 cm⁻¹ , corresponding to the carbon-bromine bond.[20]
Safety, Handling, and Stability
Benzyl bromides, including their fluorinated derivatives, are hazardous materials that require careful handling.
Toxicity and Hazards
-
Lachrymator: These compounds are strong lachrymators, meaning they cause severe eye irritation and tearing.[22]
-
Corrosive: They are corrosive and can cause severe skin burns and eye damage upon contact.[23][24]
-
Respiratory Irritant: Inhalation of vapors can cause severe irritation to the respiratory tract.[25]
Handling and Storage
| Safety and Handling Protocol | |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., fluorinated rubber or nitrile for splash protection).[25][26] |
| Ventilation | All handling must be performed in a well-ventilated chemical fume hood.[23][24] |
| Storage | Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[24][27] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[23] |
| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, metals, and water (reacts slowly to form hydrogen bromide).[23][27][28] |
| Spill & Disposal | Absorb spills with inert material and dispose of as hazardous waste according to local regulations.[25] |
Data compiled from sources[23][24][25][26][27].
Stability
Fluorinated benzyl bromides are generally stable when stored properly. However, they are sensitive to moisture and can decompose over time, especially when exposed to light or heat.[27] The presence of electron-withdrawing nitro groups on the ring has been shown to decrease the thermal stability of benzyl bromides, a consideration for multiply substituted systems.[29]
Conclusion
Fluorinated benzyl bromides represent a class of reagents that are more than the sum of their parts. They provide a synthetically accessible bridge between the property-enhancing effects of fluorine and the versatile reactivity of the benzyl bromide group. By understanding the fundamental principles of how fluorine substitution modulates electronic properties, reactivity, and physicochemical characteristics, researchers can strategically employ these building blocks to accelerate the discovery and development of novel therapeutics and advanced materials. Their potent reactivity, however, necessitates a thorough understanding of and adherence to strict safety and handling protocols to ensure their effective and safe utilization in the laboratory.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. Retrieved January 12, 2026. [Link]
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Yerien, D. E., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8246–8267. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19570–19575. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved January 12, 2026. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]
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Israel Chemical Society. (n.d.). Nickel-catalyzed cross-coupling reactions for the synthesis of benzyl fluoride derivatives. The 85th Meeting of the Israel Chemical Society. Retrieved January 12, 2026. [Link]
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Autechaux. (2025). What are the spectral characteristics of 2,4,5-Trifluorobenzyl Bromide?. Autechaux Blog. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]
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Sarma, D., & Sarma, B. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]
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Sarma, D., & Sarma, B. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Research Square. [Link]
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Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. ResearchGate. [Link]
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Ojima, I. (Ed.). (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. [Link]
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Kumar, A., Singh, B., & Sharma, U. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 4(3), 85. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Kumar, A., Kumar, A., & Singh, H. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 585-591. [Link]
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The Strategic Introduction of Fluorine: A Technical Guide to Organofluorine Chemistry for Drug Discovery and Development
Abstract
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant and growing percentage of pharmaceuticals and agrochemicals containing this unique element. This guide provides an in-depth technical exploration of organofluorine chemistry, moving beyond a simple recitation of facts to an analysis of the fundamental principles and practical applications that drive its utility. We will dissect the profound influence of the carbon-fluorine bond on molecular properties, delve into the primary synthetic strategies for its installation, and offer field-proven insights into the causal relationships behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to address challenges in metabolic stability, potency, and bioavailability.
The Singular Influence of the Carbon-Fluorine Bond
The unique properties of organofluorine compounds are a direct consequence of the nature of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and its bond with carbon is the strongest single bond in organic chemistry.[1][2][3] This combination of extreme polarity and high bond energy imparts a range of transformative effects on organic molecules.
The C-F bond is significantly stronger than other carbon-halogen bonds and even the carbon-hydrogen bond, contributing to the high thermal and chemical stability of organofluorine compounds.[2][4] This inherent stability is a key reason for the increased metabolic resistance observed in many fluorinated drugs.[5][6]
| Bond | Average Bond Energy (kJ/mol) |
| C-F | 485[7] |
| C-H | 411[7] |
| C-Cl | 327[7] |
| C-Br | 285[7] |
| C-I | 213[7] |
| Table 1: Comparison of Carbon-Halogen and Carbon-Hydrogen Bond Energies. The exceptional strength of the C-F bond is a primary contributor to the metabolic stability of organofluorine compounds. |
Furthermore, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[6] This allows for the isosteric replacement of hydrogen with fluorine without significant steric perturbation, a crucial advantage in maintaining a molecule's ability to bind to its biological target.[5]
Strategic Fluorination in Drug Design: Tailoring Molecular Properties
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at rectifying specific liabilities in a lead compound. The following sections explore the causal relationships between fluorination and key pharmacological parameters.
Enhancing Metabolic Stability
One of the most common and impactful applications of fluorination is to block metabolic "soft spots."[5][6] Many drug molecules are deactivated by cytochrome P450-mediated oxidation of C-H bonds. By replacing a hydrogen at a metabolically vulnerable position with a fluorine atom, that site is effectively shielded from oxidative metabolism due to the high strength of the C-F bond.[5][8]
Case Study: Ezetimibe The cholesterol absorption inhibitor Ezetimibe was developed from a lead compound that was susceptible to metabolic attack at several positions. Rational drug design led to the incorporation of fluorine atoms on the aromatic rings, which significantly improved its metabolic stability and in vivo potency by preventing oxidative metabolism at those sites.[6]
Modulating pKa and Lipophilicity
Fluorine's powerful electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[1][9] For instance, introducing a fluorine atom near an amine group will lower its pKa, making it less basic. This can be a critical adjustment to improve bioavailability, as the ionization state of a drug affects its absorption and distribution.[5][10]
The effect of fluorine on lipophilicity is more nuanced. While the C-F bond is polar, the introduction of fluorine often increases a molecule's overall lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][11] However, excessive lipophilicity can lead to poor aqueous solubility and other undesirable properties.[1] The trifluoromethyl (-CF3) group, for example, is highly lipophilic and can dramatically increase a compound's ability to cross the blood-brain barrier.[1]
Case Study: Fluoxetine (Prozac®) The introduction of a para-trifluoromethyl group into the structure of fluoxetine was a key factor in its success. This group increased the molecule's lipophilicity, enhancing its penetration into the central nervous system to effectively bind to the serotonin transporter. The CF3 group also contributed to improved oral absorption and metabolic resistance.[1]
Influencing Conformation and Binding Affinity
The introduction of fluorine can induce subtle but significant conformational changes in a molecule due to electrostatic interactions and hyperconjugation.[1] These conformational biases can pre-organize a ligand into a bioactive conformation that is more favorable for binding to its target protein, thereby increasing potency and selectivity.[1][5]
Case Study: Ibrutinib The development of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib involved the strategic placement of a fluorine atom on a phenoxy substituent. This fluorine substitution was found to stabilize key interactions within a hydrophobic pocket of the BTK enzyme, leading to enhanced binding affinity and improved pharmacokinetic properties.[1]
Core Synthetic Methodologies: A Practical Guide
The ability to strategically install fluorine relies on a robust toolbox of synthetic methods. This section provides a technical overview of the most critical fluorination reactions, including their mechanisms, key reagents, and practical considerations.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+").[12] This method is particularly valuable for the synthesis of α-fluoro carbonyl compounds and for the direct fluorination of electron-rich aromatic and heteroaromatic rings.[13]
Mechanism: The precise mechanism of electrophilic fluorination is still a subject of some debate and can be substrate-dependent, with evidence supporting both SN2-type and single-electron transfer (SET) pathways.[13][14] In the case of enolates, the reaction is generally depicted as an attack of the nucleophilic enolate on the electrophilic fluorine atom of the reagent.
Diagram 1: Generalized Mechanism of Electrophilic Fluorination of an Enolate.
Key Reagents: Modern electrophilic fluorination relies heavily on N-F reagents due to their relative stability and ease of handling compared to elemental fluorine.[12]
| Reagent | Acronym | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, and easy to handle solid. Broad substrate scope.[13] |
| N-Fluorobenzenesulfonimide | NFSI | A versatile and effective crystalline solid reagent.[12] |
Table 2: Common Electrophilic Fluorinating Agents.
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).
-
Reaction: Add Selectfluor® (1.1-1.5 equiv) to the solution in one portion.
-
Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). This is a widely used method, particularly for the synthesis of alkyl fluorides via SN2 reactions and aryl fluorides through nucleophilic aromatic substitution (SNAr).[11]
Mechanism (SNAr): The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophilic fluoride attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group is then eliminated, restoring the aromaticity of the ring.[15] The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[16]
Diagram 2: Workflow for Nucleophilic Aromatic Substitution (SNAr) Fluorination.
Key Reagents: The choice of fluoride source is critical and often depends on solubility and reactivity.
| Reagent | Formula | Key Characteristics |
| Potassium Fluoride | KF | Cost-effective but often requires high temperatures and aprotic polar solvents.[11] |
| Cesium Fluoride | CsF | More reactive and soluble than KF, allowing for milder reaction conditions.[11][17] |
| Tetrabutylammonium Fluoride | TBAF | Highly soluble organic fluoride source, but often hydrated, which can reduce reactivity.[9] |
Table 3: Common Nucleophilic Fluoride Sources.
Experimental Protocol: SNAr Fluorination of an Activated Aryl Chloride
-
Preparation: To a dry reaction vessel, add the activated aryl chloride (1.0 equiv) and a spray-dried fluoride source such as potassium fluoride (2.0-3.0 equiv).
-
Solvent: Add a high-boiling aprotic polar solvent such as DMSO or sulfolane.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 150-220 °C) and stir vigorously. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Purification: Wash the combined organic extracts, dry over a suitable drying agent, filter, and concentrate. Purify the product by distillation or column chromatography.
Deoxyfluorination
Deoxyfluorination is the conversion of a hydroxyl group to a fluorine atom. This is a powerful transformation, particularly for the synthesis of alkyl fluorides from alcohols.[18]
Key Reagents: Diethylaminosulfur trifluoride (DAST) has historically been a workhorse reagent for this transformation. However, due to its thermal instability and hazardous nature, safer alternatives have been developed.[19][20]
| Reagent | Acronym | Key Characteristics |
| Diethylaminosulfur Trifluoride | DAST | Highly effective but thermally unstable and can be explosive.[18][19] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[19] |
| Pyridine-HF | Olah's Reagent | Useful for a variety of fluorination reactions, including deoxyfluorination.[11] |
Table 4: Common Deoxyfluorinating Agents.
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST
!!! SAFETY WARNING: DAST is thermally unstable and can decompose violently. Reactions should be conducted behind a blast shield and with extreme caution. Never heat DAST above 90 °C.
-
Preparation: In a fume hood, cool a solution of the secondary alcohol (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane or THF) to -78 °C (dry ice/acetone bath).
-
Addition of DAST: Slowly add DAST (1.1-1.2 equiv) dropwise to the cooled solution via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for a period and then slowly warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Once complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. (CAUTION: Exothermic reaction with gas evolution). [21]
-
Work-up and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkyl fluoride by column chromatography.
Synthesis of Key Fluorinated Moieties
Beyond single fluorine atom introduction, the installation of fluorine-containing functional groups like trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and trifluoromethylthio (-SCF3) is of paramount importance.
Trifluoromethylation (-CF3)
The -CF3 group is a strong electron-withdrawing group and is highly lipophilic.[22] Its introduction can significantly impact a molecule's electronic properties and metabolic stability. Numerous reagents have been developed for nucleophilic, electrophilic, and radical trifluoromethylation.[2]
Trifluoromethoxylation (-OCF3) and Trifluoromethylthiolation (-SCF3)
The -OCF3 and -SCF3 groups are considered "super-lipophilic" bioisosteres of other functional groups.[23][24] Their synthesis has traditionally been challenging, but recent advances, including the development of new reagents and photoredox catalysis, have made these valuable motifs more accessible.[23][25]
Safety in Organofluorine Chemistry
Many fluorinating agents are hazardous and require careful handling.[26]
-
Elemental Fluorine (F2): Extremely toxic, corrosive, and reactive. Requires specialized equipment and handling procedures.[27]
-
Hydrogen Fluoride (HF): Highly corrosive and toxic. Can cause severe burns that may not be immediately painful.
-
DAST: Thermally unstable and can decompose explosively.[26]
-
Electrophilic N-F Reagents (e.g., Selectfluor®): While generally stable solids, they are strong oxidizing agents and should be handled with care.[21]
General Safety Protocols:
-
Always work in a well-ventilated fume hood.[21]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate gloves.[21]
-
Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS).
-
Have appropriate quenching materials and emergency procedures in place before starting any reaction.
Conclusion and Future Outlook
Organofluorine chemistry has fundamentally transformed the landscape of drug discovery and materials science. The ability to rationally design and synthesize molecules with tailored properties by leveraging the unique characteristics of the C-F bond is an invaluable tool for the modern chemist. As synthetic methodologies continue to advance, providing milder, more selective, and safer ways to introduce fluorine, the impact of this field will only continue to grow. Future research will likely focus on the development of catalytic and late-stage fluorination techniques, further expanding the accessible chemical space and enabling the creation of novel therapeutics and materials with unprecedented function.
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- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
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An In-depth Technical Guide to the Stability and Storage of 4-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Difluoromethoxy)benzyl bromide (CAS No: 3447-53-8) is a valuable fluorinated building block in medicinal chemistry and materials science. Its utility is derived from the unique combination of the reactive benzyl bromide moiety, which allows for versatile synthetic transformations, and the difluoromethoxy group, which can impart desirable pharmacokinetic properties such as enhanced metabolic stability and modulated lipophilicity in final compounds[1][2][3]. However, the very features that make this reagent synthetically useful also contribute to its inherent instability. This guide provides a comprehensive analysis of the factors governing the stability of this compound, details its primary degradation pathway, and establishes rigorous, field-proven protocols for its proper storage and handling to ensure its integrity and maximize its utility in research and development.
Physicochemical Profile
A foundational understanding of the compound's physical and chemical properties is essential for its correct handling and storage.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 1-(Bromomethyl)-4-(difluoromethoxy)benzene | [4] |
| CAS Number | 3447-53-8 | |
| Molecular Formula | C₈H₇BrF₂O | |
| Molecular Weight | 237.04 g/mol | |
| Appearance | Colorless to light yellow/orange liquid | [4] |
| Boiling Point | 64 °C (pressure not specified) | [4] |
| Density | ~1.537 g/cm³ (predicted) | [4] |
| Key Hazards | Corrosive, Lachrymator, Moisture Sensitive | [4][5] |
The Chemistry of Instability: A Dual-Factor Analysis
The stability of this compound is dictated by the interplay between its two key structural features: the inherently reactive benzylic bromide and the electronically modulating difluoromethoxy group.
The Benzylic Bromide Moiety: An Inherently Reactive Center
Benzylic halides are well-understood to be highly reactive substrates in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S_N1 and S_N2 reactions.
-
S_N1 Pathway: Dissociation of the bromide ion generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring. This stabilization lowers the activation energy for ionization, making the S_N1 pathway favorable, especially in polar, protic solvents[6][7].
-
S_N2 Pathway: The benzylic carbon is also susceptible to direct attack by nucleophiles. The transition state of this bimolecular reaction is stabilized by the orbital overlap with the adjacent pi-system of the aromatic ring[8][9].
This intrinsic reactivity makes the benzylic carbon an electrophilic hotspot, prone to reaction with even weak nucleophiles, including water.
The 4-(Difluoromethoxy) Substituent: An Electronic Modulator
The difluoromethoxy (-OCHF₂) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms[1]. This influences the reactivity of the benzyl bromide in two ways:
-
Destabilization of Carbocation: The inductive electron withdrawal slightly destabilizes the benzylic carbocation, which can temper the rate of a pure S_N1 reaction compared to an unsubstituted benzyl bromide.
-
Increased Electrophilicity: The electron-withdrawing effect increases the partial positive charge (electrophilicity) on the benzylic carbon, making it more susceptible to nucleophilic attack in an S_N2 reaction.
While the -OCHF₂ group itself is metabolically and chemically robust due to the strength of the C-F bonds, its electronic influence primes the benzylic position for substitution reactions[1][10].
Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway for this compound is hydrolysis. As a moisture-sensitive compound, exposure to water, even atmospheric humidity, initiates a nucleophilic substitution reaction[11][12].
The reaction proceeds as follows: C₈H₇BrF₂O + H₂O → C₈H₇F₂O₂ (4-(Difluoromethoxy)benzyl alcohol) + HBr
Consequences of Hydrolysis:
-
Loss of Purity: The active reagent is consumed, leading to lower yields and potential side reactions in subsequent synthetic steps.
-
Generation of Corrosive Byproducts: The formation of hydrogen bromide (HBr) creates a corrosive acidic environment, which can further catalyze degradation and compromise storage containers.
Caption: Primary degradation pathway via hydrolysis.
Environmental Factors Governing Stability
To prevent degradation, strict control of the compound's environment is paramount. Several key factors must be managed.
-
Moisture: As established, moisture is the primary antagonist. The compound is hygroscopic and will readily react with water from the atmosphere. Storage under a dry, inert atmosphere is critical[12][13].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways. Therefore, refrigerated storage is recommended to minimize thermal degradation[4].
-
Atmosphere: Storing under an inert atmosphere, such as nitrogen or argon, serves the dual purpose of displacing reactive oxygen and, more importantly, excluding atmospheric moisture[13].
Caption: Key environmental factors influencing stability.
Recommended Storage and Handling Protocols
Optimal Storage Conditions
Adherence to the following storage conditions is essential for maintaining the quality and shelf-life of this compound.
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and hydrolysis. | [4] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen. | [4][13] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. Glass is inert to the compound and its potential acidic byproducts. | [13] |
| Location | Cool, dry, well-ventilated, secure area | Ensures a stable external environment and prevents accidental exposure. Store away from incompatible materials. | [11][12] |
Incompatible Materials
Avoid storage near the following classes of chemicals to prevent vigorous and potentially hazardous reactions.
| Incompatible Material | Reason for Incompatibility | Reference(s) |
| Water / Moisture | Causes hydrolysis, releasing corrosive HBr gas. | [11] |
| Strong Bases (e.g., NaOH, KOtBu) | Promotes rapid nucleophilic substitution and/or elimination reactions. | [11][14] |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions. | [5][14] |
| Alcohols & Amines | Act as nucleophiles, leading to substitution reactions (ether or amine formation). | [11] |
| Metals | The compound is corrosive to some metals; HBr byproduct can react with metals to produce flammable hydrogen gas. | [13] |
Safe Handling Procedures
This compound is a hazardous chemical that must be handled with appropriate precautions.
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of its vapors, which are irritating to the respiratory tract and lachrymatory (tear-inducing)[4][5].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield[15][16].
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills[11].
Protocol for Stability Assessment by HPLC
Regularly assessing the purity of the reagent, especially from older or frequently opened bottles, is a crucial aspect of quality control. This protocol provides a general method for purity analysis.
Objective: To determine the purity of this compound and detect the presence of its primary hydrolytic degradant, 4-(Difluoromethoxy)benzyl alcohol.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Standard/Sample Preparation:
-
Carefully prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
The primary degradation product, 4-(Difluoromethoxy)benzyl alcohol, will be more polar and thus should have a shorter retention time than the parent bromide compound on a reverse-phase column.
-
Calculate purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Self-Validation: This protocol is self-validating. A fresh, high-purity sample should exhibit a single major peak. Over time, or with improperly stored samples, a new peak at an earlier retention time will appear and grow, corresponding to the alcohol degradant, providing a clear and quantifiable measure of the sample's integrity[13].
References
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The Difluoromethoxy Moiety: A Historical and Synthetic Guide for the Modern Medicinal Chemist
Introduction: The Rise of a Privileged Functional Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, prized for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of the difluoromethoxy moiety, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present case studies of its successful application in marketed pharmaceuticals.
A Historical Perspective: From Curiosity to Cornerstone of Drug Design
The story of the difluoromethoxy group is intrinsically linked to the broader history of organofluorine chemistry, a field that began in the 19th century.[3] While early pioneers like Alexander Borodin and Frédéric Swarts laid the groundwork for the synthesis of carbon-fluorine bonds, the specific introduction of the difluoromethoxy moiety is a more recent development.[4] An early example of a molecule containing the difluoromethyl group is chlorodifluoromethane (Freon-22), disclosed by Swarts in the early 20th century.[5]
The true value of the difluoromethoxy group in medicinal chemistry began to be appreciated in the latter half of the 20th century. Researchers recognized its potential as a bioisosteric replacement for other functional groups, such as the hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[2][6] This realization was a pivotal moment, as it opened the door to fine-tuning the properties of bioactive molecules in ways that were previously unimaginable. The ability of the difluoromethoxy group to act as a "lipophilic hydrogen bond donor" provided a unique combination of properties that would prove to be highly advantageous in drug design.[7]
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group offers a nuanced modulation of a molecule's properties, often providing a desirable intermediate between its non-fluorinated and perfluorinated counterparts.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |
| Calculated logP (cLogP) of Ph-X | 1.11 | 1.56 | 2.15 |
| Hydrogen Bonding Capability | Acceptor | Donor/Acceptor | Acceptor |
| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation | Highly resistant to metabolism |
Data compiled from multiple sources, including[8][9].
The moderate lipophilicity of the difluoromethoxy group, as indicated by its Hansch parameter, allows for a fine-tuning of a drug candidate's solubility and permeability.[9] Unlike the methoxy group, which is susceptible to metabolic O-demethylation, the strong carbon-fluorine bonds in the difluoromethoxy group confer significant metabolic stability.[2] Furthermore, the presence of the hydrogen atom allows the difluoromethoxy group to act as a hydrogen bond donor, a property not shared by the trifluoromethoxy group, which can lead to enhanced binding affinity with biological targets.[9]
Synthetic Methodologies: Introducing the Difluoromethoxy Moiety
A variety of synthetic methods have been developed to introduce the difluoromethoxy group into organic molecules. The choice of method often depends on the substrate, the desired scale of the reaction, and the available starting materials.
O-Difluoromethylation of Phenols and Alcohols
The most common approach for the synthesis of aryl and alkyl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols and alcohols. This is typically achieved through the generation of difluorocarbene (:CF₂), which is then trapped by the alkoxide or phenoxide.
This protocol provides a robust and scalable method for the synthesis of aryl difluoromethyl ethers.
Reagents and Materials:
-
Phenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.5 equiv)
-
Cesium carbonate (2.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) in a mixture of DMF and water (e.g., 4:1 v/v), add cesium carbonate (2.0 equiv).[2]
-
Add sodium chlorodifluoroacetate (2.5 equiv) to the reaction mixture.[2]
-
Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into water.[2]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[2]
Diagram of the O-Difluoromethylation Workflow
Caption: General workflow for the O-difluoromethylation of phenols.
This method offers an alternative route to difluoromethyl ethers, often under milder conditions.
Reagents and Materials:
-
Phenol (1.0 equiv)
-
Diethyl (bromodifluoromethyl)phosphonate (2.1 equiv)
-
Potassium hydroxide (20 equiv)
-
Acetonitrile
-
Water
-
Diisopropyl ether (IPE)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium hydroxide (20 equiv) and the phenol (1.0 equiv) in a 1:1 mixture of acetonitrile and water, cool the mixture to -30 °C.
-
Add diethyl (bromodifluoromethyl)phosphonate (2.1 equiv) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the reaction mixture with IPE (2 x volumes).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired difluoromethyl ether.
Modern Synthetic Approaches: Visible-Light Photoredox Catalysis
Recent advances in synthetic methodology have led to the development of visible-light photoredox catalysis for the introduction of the difluoromethoxy group.[9] These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them particularly attractive for late-stage functionalization in complex molecule synthesis.[9][10]
Case Studies in Drug Discovery
The strategic incorporation of the difluoromethoxy moiety has been instrumental in the development of several successful pharmaceuticals.
Pantoprazole: A Proton Pump Inhibitor
Pantoprazole (Protonix®) is a widely prescribed proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The synthesis of pantoprazole involves the coupling of 5-difluoromethoxy-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11] The difluoromethoxy group in pantoprazole is crucial for its enhanced metabolic stability compared to earlier-generation proton pump inhibitors.[1]
Diagram of Pantoprazole Synthesis
Caption: Key steps in the synthesis of Pantoprazole.
Roflumilast: A Selective PDE4 Inhibitor
Roflumilast (Daliresp®) is a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its favorable pharmacokinetic profile and metabolic stability.[12][13] The synthesis of roflumilast involves the preparation of a 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid intermediate, which is then coupled with 3,5-dichloro-4-aminopyridine.[14]
Conclusion and Future Outlook
The difluoromethoxy moiety has firmly established itself as a privileged functional group in medicinal chemistry. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability provides a powerful tool for the optimization of drug candidates.[2] The continued development of novel and efficient synthetic methodologies, such as photoredox catalysis, will undoubtedly expand the accessibility and application of this versatile moiety.[9] As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic deployment of the difluoromethoxy group is poised to play an even more significant role in the design of the next generation of therapeutics.
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Synthesis of pantoprazole sodium. Available at: [Link]
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On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
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Synthesis of an Impurity in Crude Roflumilast. ResearchGate. Available at: [Link]
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Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. Available at: [Link]
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S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. Available at: [Link]
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a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. Available at: [Link]
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Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. Available at: [Link]
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Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron. Available at: [Link]
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Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-(Difluoromethoxy)benzyl Bromide in Modern Organic Synthesis
Abstract
4-(Difluoromethoxy)benzyl bromide has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive benzylic bromide handle, ideal for nucleophilic substitution reactions, and the strategically important difluoromethoxy (-OCF₂H) group. This fluorinated moiety imparts a distinct set of physicochemical properties to target molecules, often enhancing metabolic stability, modulating lipophilicity, and introducing favorable protein-ligand interactions.[1][2] This guide provides an in-depth exploration of the reagent's properties, core applications, and detailed, field-proven protocols for its effective use, aimed at researchers, medicinal chemists, and process development scientists.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental for its safe and effective handling in a laboratory setting.
| Property | Value | Reference(s) |
| Chemical Name | 1-(bromomethyl)-4-(difluoromethoxy)benzene | [3][4] |
| CAS Number | 3447-53-8 | [3][4][5] |
| Molecular Formula | C₈H₇BrF₂O | [3][4] |
| Molecular Weight | 237.04 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][4] |
| Density | ~1.57 g/cm³ | [1][4] |
| Hazard Codes | Corrosive (GHS05) | [3][4][6] |
| Key Hazards | Causes severe skin burns and eye damage. Lachrymatory. | [3][4][6] |
| Storage | Store under inert gas at 2-8°C. | [1][3] |
CAUSALITY & EXPERT INSIGHT: The lachrymatory nature of benzyl bromides necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.[6] Its classification as a corrosive substance underscores the importance of avoiding direct contact.
The Strategic Role of the Difluoromethoxy (-OCF₂H) Group
The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, offers a unique and advantageous profile compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs.[2][7]
-
Metabolic Stability: The presence of strong C-F bonds significantly shields the moiety from oxidative metabolism (e.g., O-dealkylation), which can increase the half-life and bioavailability of a drug candidate.[2]
-
Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity (Hansch parameter π ≈ +0.2 to +0.6), providing a tool to fine-tune a molecule's ability to cross cellular membranes.[7] This effect is less pronounced than that of the highly lipophilic -OCF₃ group, offering greater control in property optimization.[2][8]
-
Hydrogen Bonding Capability: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the -OCF₂H group can act as a weak hydrogen bond donor.[7] This can introduce novel, favorable interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and selectivity.
-
Bioisosterism: The difluoromethoxy group can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often providing improved pharmacokinetic profiles while maintaining or enhancing biological activity.[2]
Core Application: Benzylation via Nucleophilic Substitution
This compound is primarily used as an electrophile to introduce the 4-(difluoromethoxy)benzyl group onto various nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the stability of the incipient benzyl carbocation in the transition state facilitates the displacement of the bromide leaving group.
This reagent is highly effective for the protection of alcohols and phenols, and the alkylation of amines, thiols, and carbanions.
Mechanism: SN2 Benzylation of a Phenoxide
The diagram below illustrates the archetypal reaction pathway for the O-alkylation of a phenol. The initial step involves deprotonation of the acidic phenol by a suitable base to form a more nucleophilic phenoxide anion, which then attacks the electrophilic benzylic carbon.
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Introduction: The Strategic Advantage of the Difluoromethoxy Moiety
An In-Depth Technical Guide to N-Alkylation using 4-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It offers a unique blend of properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1] The 4-(difluoromethoxy)benzyl group, introduced via reagents like this compound, serves as a key building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[4][5][6]
The difluoromethoxy group is often considered a bioisostere for more common functionalities like hydroxyl, thiol, or methoxy groups.[1] Its introduction can mitigate common metabolic pathways, such as O-demethylation, thereby extending a drug's half-life.[1] Furthermore, its electronic properties can influence the pKa of nearby functional groups and enhance binding affinity to target receptors.[1][7] This guide provides a detailed protocol for the N-alkylation of amines using this compound, a crucial transformation for incorporating this advantageous moiety into novel molecular scaffolds.
Reaction Mechanism: The SN2 Pathway
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen bromide generated during the reaction.
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. Reaction conditions may require optimization depending on the specific amine substrate.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Amine (Primary or Secondary) | Nucleophile | 1.0 |
| This compound | Alkylating Agent | 1.0 - 1.2 |
| Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) | Proton Scavenger | 1.5 - 2.5 |
| Anhydrous Solvent (e.g., ACN, DMF, THF) | Reaction Medium | - |
| Magnetic Stirrer and Stir Bar | Agitation | - |
| Round-bottom flask | Reaction Vessel | - |
| Condenser (if heating) | Prevent Solvent Loss | - |
| Inert Gas Supply (N₂ or Ar) | Maintain Anhydrous Conditions | - |
| TLC plates, LC-MS | Reaction Monitoring | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the chosen base (e.g., potassium carbonate, 2.0 eq.).
-
Add a suitable volume of anhydrous solvent (e.g., acetonitrile or DMF) to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M.
-
Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.[8]
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine mixture at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C may be beneficial to control the reaction rate and minimize side products.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9][10] This typically takes 2-24 hours.[8][9]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.[9]
-
If a liquid base like triethylamine was used, proceed directly to the next step.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). This removes residual base and inorganic salts.[9][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification:
Visualization of the Experimental Workflow
Caption: General experimental workflow for N-alkylation.
Substrate Scope and Expected Outcomes
The N-alkylation with this compound is applicable to a wide range of primary and secondary amines. However, reactivity and the propensity for side reactions can vary.
| Amine Type | Expected Reactivity | Potential Issues | Typical Yields |
| Primary Aliphatic | High | Over-alkylation to form the tertiary amine.[13] | Good to Excellent |
| Secondary Aliphatic | Moderate to High | Steric hindrance may slow the reaction. | Good to Excellent |
| Primary Aromatic | Moderate | Lower nucleophilicity than aliphatic amines. | Moderate to Good |
| Secondary Aromatic | Low to Moderate | Lower nucleophilicity and steric hindrance. | Fair to Good |
To mitigate over-alkylation of primary amines, one can use an excess of the amine relative to the alkylating agent or employ a strategy of slow addition of the alkylating agent.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inappropriate base, low reaction temperature, impure reagents, moisture.[10] | Use a stronger base (e.g., Cs₂CO₃), increase the reaction temperature, ensure anhydrous conditions, and verify the purity of starting materials.[10] |
| Over-alkylation | The mono-alkylated product is also nucleophilic.[10] | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.[10] |
| Difficult Purification | Close polarity of starting material and product, presence of side products. | Optimize the chromatography eluent system. Perform an acidic wash during work-up to remove unreacted amine if it is basic enough. |
The 4-(Difluoromethoxy)benzyl Group in Protecting Group Chemistry
While used here as a permanent modification, benzyl-type groups are often employed as protecting groups for amines and alcohols. The stability of the 4-(difluoromethoxy)benzyl group is influenced by the electron-withdrawing nature of the difluoromethoxy moiety. Compared to an unsubstituted benzyl group, it is expected to be more stable towards acidic and some oxidative cleavage conditions.[14] Cleavage would typically be achieved under harsh reductive conditions, such as catalytic hydrogenolysis, although specific conditions would need to be empirically determined.
Conclusion
The N-alkylation protocol using this compound is a robust and versatile method for introducing the strategically important difluoromethoxybenzyl moiety into a wide range of amine-containing scaffolds. This transformation is of significant interest to researchers in drug discovery and development, providing a direct route to novel compounds with potentially enhanced metabolic stability and other desirable pharmaceutical properties.[1][5] By understanding the reaction mechanism and carefully controlling the experimental parameters, scientists can efficiently synthesize target molecules for further investigation.
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- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH.
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- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH.
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Application Note: Strategic Ether Synthesis Using 4-(Difluoromethoxy)benzyl Bromide for Advanced Drug Discovery
Abstract: The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a cornerstone of modern medicinal chemistry, offering a nuanced approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This functional group serves as a valuable bioisostere for hydroxyl, thiol, and methoxy groups, enhancing metabolic stability and modulating lipophilicity.[1][2] 4-(Difluoromethoxy)benzyl bromide has emerged as a key building block for introducing this moiety. This guide provides an in-depth analysis and a detailed protocol for the synthesis of ethers using this compound via the Williamson ether synthesis, tailored for researchers in drug development and synthetic chemistry.
The Scientific Imperative: Why the Difluoromethoxy Group?
In drug design, the introduction of fluorine-containing substituents is a powerful strategy to enhance molecular properties.[3][4] The difluoromethoxy group, in particular, offers a unique balance of electronic and steric properties that are highly advantageous:
-
Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group significantly increase resistance to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and extending the half-life of a drug candidate.[1]
-
Lipophilicity Modulation: The difluoromethoxy group subtly increases lipophilicity (logP), which can improve a molecule's ability to cross cellular membranes and enhance bioavailability.[2]
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group retains an acidic proton, allowing it to act as a weak hydrogen bond donor. This can introduce new, favorable interactions with biological targets, enhancing binding affinity and specificity.[2]
-
pKa Influence: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH.[1]
Given these benefits, reliable methods for incorporating the 4-(difluoromethoxy)benzyl moiety are essential. The Williamson ether synthesis stands out as a robust and versatile approach.
The Synthetic Cornerstone: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for preparing ethers, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The reaction involves two primary steps, as illustrated below.
Reaction Mechanism
Step 1: Deprotonation. An alcohol (R-OH) or phenol (Ar-OH) is deprotonated by a strong base to form a highly nucleophilic alkoxide (R-O⁻) or phenoxide (Ar-O⁻) ion.
Step 2: Nucleophilic Attack. The resulting nucleophile attacks the electrophilic benzylic carbon of this compound. The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion and forming the desired ether.[5][8]
This compound is an ideal electrophile for this reaction. As a primary benzylic halide, it is highly reactive towards SN2 displacement and lacks β-hydrogens, which minimizes the potential for the competing E2 elimination side reaction.[5][9][10]
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol: Synthesis of a Benzyl Ether
This protocol describes a general procedure for the synthesis of an ether from a primary alcohol and this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Primary Alcohol (e.g., Ethanol) | C₂H₅OH | 46.07 | (e.g., 0.46 g) | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |
| This compound | C₈H₇BrF₂O | 237.04 | 2.37 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | 100 mL | - | - |
| Brine | NaCl (aq.) | - | 20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - | - |
Note: Quantities can be scaled as needed. Always handle sodium hydride with extreme caution in an inert atmosphere.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (~0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas evolution will occur.[8] Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: In a separate flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether.[11]
Key Considerations and Troubleshooting
The success of the Williamson ether synthesis hinges on several critical parameters.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base Selection | NaH, KH: For primary/secondary alcohols.[5] K₂CO₃, Cs₂CO₃: For phenols.[6] | Strong, non-nucleophilic bases like NaH ensure irreversible and complete deprotonation of alcohols. Milder bases are sufficient for more acidic phenols and can prevent side reactions with sensitive functional groups. Issue: Incomplete reaction. Solution: Ensure base is fresh and anhydrous; consider a stronger base if deprotonation is insufficient. |
| Solvent Choice | Polar aprotic solvents (THF, DMF, DMSO).[6][7] | These solvents effectively solvate the cation of the alkoxide but not the anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.[7] Issue: Slow reaction. Solution: Switch to a more polar solvent like DMF, but be aware it requires higher temperatures for removal. |
| Temperature | 0 °C to room temperature. | The reaction is typically exothermic. Starting at 0 °C controls the initial reaction rate, especially during deprotonation. Warming to room temperature provides sufficient energy for the SN2 reaction to proceed to completion. Issue: Side product formation. Solution: Maintain lower temperatures for longer periods if sensitive functional groups are present. |
| Water Content | Strictly anhydrous conditions. | Water will quench the strong base and the alkoxide nucleophile, inhibiting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.[9] Issue: Low or no yield. Solution: Use freshly opened anhydrous solvents or distill them prior to use. |
Conclusion
This compound is a highly valuable reagent for introducing the difluoromethoxybenzyl group into molecules of interest. The Williamson ether synthesis provides a reliable, high-yielding, and broadly applicable method for this transformation. By carefully selecting the base and solvent and maintaining anhydrous conditions, researchers can efficiently synthesize a wide range of ethers, facilitating the exploration of this critical functional group in the development of next-generation therapeutics.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- This compound. Chem-Impex.
- Common side reactions in the Williamson synthesis of ethers. Benchchem.
- This compound (C8H7BrF2O). PubChemLite.
- Williamson Ether Synthesis. J&K Scientific LLC.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- The Williamson Ether Synthesis. Chemistry LibreTexts.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Williamson Ether Synthesis. Utah Tech University.
- Preparing Ethers.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- Synthesis & cleavage of benzyl ethers. YouTube.
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols: Reaction Conditions for Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Mechanism and Its Implications
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[1][2] At its core, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4][5] This involves the backside attack of an alkoxide or phenoxide ion (the nucleophile) on an alkyl halide or other substrate with a good leaving group (the electrophile).[1][4] The concerted nature of the SN2 mechanism, where bond formation and bond cleavage occur simultaneously, dictates the optimal conditions and substrate scope of the reaction.[1][4]
Understanding the SN2 pathway is critical for predicting the success of a Williamson ether synthesis. Key considerations stemming from the mechanism include:
-
Steric Hindrance: The backside attack is highly sensitive to steric bulk around the electrophilic carbon. Consequently, the reaction is most efficient with methyl and primary alkyl halides.[3][5] Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination (E2) products.[3] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination to form alkenes.[3][4][6]
-
Nucleophile Strength: Alkoxides are strong nucleophiles, which is why they are employed over their corresponding neutral alcohols.[3][7] The alkoxide is typically generated in situ by deprotonating the alcohol with a suitable base.[1][4]
-
Leaving Group Ability: A good leaving group is essential for the SN2 reaction to proceed efficiently. Common leaving groups include halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates).[1][3]
Visualizing the Mechanism
The following diagram illustrates the concerted SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis.
Strategic Selection of Reaction Components
The success of a Williamson ether synthesis hinges on the judicious choice of reactants and conditions. The primary goal is to favor the SN2 pathway while minimizing competing side reactions, most notably E2 elimination.[2][8]
Choosing the Reactants: Two Paths to an Unsymmetrical Ether
For the synthesis of an unsymmetrical ether (R-O-R'), there are two possible combinations of alkoxide and alkyl halide.[1][7] The preferred route involves the less sterically hindered alkyl halide to maximize the SN2 reaction rate and minimize elimination.[7][8]
Example: Synthesis of tert-butyl methyl ether.
-
Path A (Favorable): Sodium tert-butoxide + Methyl iodide
-
Path B (Unfavorable): Sodium methoxide + tert-Butyl bromide (major product would be isobutylene via elimination)
The Role of the Base
Since alkoxides are highly reactive, they are often prepared immediately before the reaction or generated in situ.[1][4] The choice of base depends on the pKa of the alcohol and the desired reaction conditions.
| Base | Typical Substrates | Advantages | Considerations |
| Sodium Hydride (NaH) | Aliphatic alcohols | Strong, irreversible deprotonation; byproduct (H₂) escapes.[3] | Highly reactive with protic solvents; requires anhydrous conditions. |
| Potassium Hydride (KH) | Aliphatic alcohols | Similar to NaH, sometimes more reactive.[3][9] | Similar handling precautions as NaH.[9] |
| Potassium Hydroxide (KOH) | Phenols, some alcohols | Inexpensive, readily available.[1][2] | Can introduce water, which may not be ideal for all substrates. |
| Potassium Carbonate (K₂CO₃) | Phenols | Milder base, suitable for sensitive substrates.[9] | Generally requires higher temperatures and longer reaction times. |
| Cesium Carbonate (Cs₂CO₃) | Phenols | Often provides higher yields for challenging aryl ether syntheses.[9] | More expensive than other carbonate bases. |
Solvent Selection
The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the rate of the SN2 reaction. Protic solvents and apolar solvents tend to slow down the reaction by solvating the nucleophile and reducing its availability.[1]
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent for dissolving both the alkoxide salt and the alkyl halide; accelerates SN2 reactions.[1][4] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Another common choice that promotes the SN2 pathway.[1][2][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solvent for reactions using NaH or KH.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, can significantly accelerate SN2 reactions.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting a Williamson ether synthesis under various conditions.
Standard Protocol: Synthesis of an Aliphatic Ether
This protocol describes the synthesis of benzyl ethyl ether from benzyl bromide and ethanol.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Size |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 10 mL / mmol of alcohol |
| Ethanol | 1.0 eq |
| Benzyl Bromide | 1.05 eq |
| Round-bottom flask with stir bar | Appropriate size |
| Condenser | |
| Nitrogen/Argon inlet | |
| Syringes |
Procedure:
-
Set up a dry, inert-atmosphere reaction apparatus.
-
In the round-bottom flask, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanol dropwise to the suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium ethoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC or GC-MS. A typical reaction time is 1-8 hours.[1][4]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol for Aryl Ether Synthesis
This protocol outlines the synthesis of phenetole from phenol and ethyl iodide.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Size |
| Phenol | 1.0 eq |
| Potassium Carbonate (K₂CO₃), finely powdered | 1.5 eq |
| N,N-Dimethylformamide (DMF) | 5 mL / mmol of phenol |
| Ethyl Iodide | 1.2 eq |
| Round-bottom flask with stir bar | Appropriate size |
| Condenser |
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide to the suspension.
-
Heat the reaction mixture to 80-100 °C.[1]
-
Monitor the reaction by TLC or GC-MS until the starting phenol is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with aqueous NaOH to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by distillation or chromatography as needed.
Phase-Transfer Catalysis Protocol
Phase-transfer catalysis (PTC) is a valuable modification for the Williamson ether synthesis, particularly in industrial settings, as it can be performed under milder conditions and does not require anhydrous solvents.[1][10][11]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Size |
| Alcohol or Phenol | 1.0 eq |
| Alkyl Halide | 1.1 eq |
| Aqueous Sodium Hydroxide (e.g., 50% w/v) | |
| Tetrabutylammonium Bromide (TBAB) or other PTC | 0.05-0.1 eq |
| Organic Solvent (e.g., Toluene, Dichloromethane) |
Procedure:
-
Combine the alcohol or phenol, alkyl halide, and tetrabutylammonium bromide in a flask.
-
Add the aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to gentle reflux, depending on the reactivity of the substrates.
-
The phase-transfer catalyst facilitates the transfer of the alkoxide/phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.[11][12]
-
Monitor the reaction for completion.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase to obtain the crude ether.
-
Purify as necessary.
Modern Variations and Industrial Applications
While the classical Williamson ether synthesis remains a staple, modern advancements have expanded its utility.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and, in some cases, improve yields.[1]
-
Catalytic Williamson Ether Synthesis (CWES): At high temperatures (e.g., 300 °C and above), weaker alkylating agents can be used in a catalytic process that minimizes salt byproducts, making it a "greener" alternative for industrial-scale production of aromatic ethers like anisole.[1][13]
-
Applications in Drug Synthesis: The Williamson ether synthesis is widely used in the pharmaceutical industry to introduce ether linkages into drug molecules, which can modulate their solubility, metabolic stability, and biological activity.[14][15] It is also a key reaction for attaching protecting groups to hydroxyl functionalities during multi-step syntheses.[3]
Workflow for Protocol Selection
The following diagram provides a decision-making framework for selecting an appropriate Williamson ether synthesis protocol.
Caption: Decision workflow for Williamson ether synthesis.
Troubleshooting and Side Reactions
The primary competing reaction in the Williamson ether synthesis is E2 elimination, especially with secondary and tertiary alkyl halides or when using a sterically bulky alkoxide.[2][4][6] Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1][4]
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation of the alcohol. | Use a stronger base or ensure anhydrous conditions if using NaH/KH. |
| Poor leaving group. | Switch to an alkyl iodide or a sulfonate ester. | |
| Steric hindrance. | Redesign the synthesis to use the less hindered alkyl halide.[7] | |
| Main Product is an Alkene | E2 elimination is favored. | Use a less sterically hindered alkyl halide; use a less bulky base/alkoxide; lower the reaction temperature. |
| Mixture of O- and C-Alkylation | Ambident nature of the phenoxide nucleophile. | Choice of solvent can influence selectivity; polar aprotic solvents generally favor O-alkylation. |
References
-
Williamson ether synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved from [Link]
-
Williamson Ether Synthesis. Retrieved from [Link]
-
-
The Williamson Ether Synthesis. Retrieved from [Link]
-
-
Reaction Mechanism of Williamson's synthesis. Physics Wallah. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. Retrieved from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Williamson Ether Synthesis. YouTube. (2020, October 20). Retrieved from [Link]
-
A review on the advancement of ether synthesis from organic solvent to water. RSC Publishing. (2016, July 21). Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Retrieved from [Link]
-
Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. Retrieved from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. francis-press.com [francis-press.com]
- 15. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Advantage of the 4-(Difluoromethoxy)benzyl Ether in Modern Synthesis
An In-Depth Guide to the Application of the 4-(Difluoromethoxy)benzyl (DFMBn) Group for Alcohol Protection
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success.[1] An ideal protecting group must be introduced efficiently, remain robust through various transformations, and be cleaved selectively under mild conditions that preserve the integrity of the target molecule.[2] The benzyl ether is a classic and widely used protecting group for alcohols; however, its deprotection often requires harsh reductive conditions (catalytic hydrogenolysis) that are incompatible with sensitive functional groups like alkenes or alkynes.[3][4]
To overcome this limitation, substituted benzyl ethers have been developed to allow for more nuanced and orthogonal deprotection strategies.[5] Among these, the 4-(difluoromethoxy)benzyl (DFMBn) ether emerges as a highly valuable tool. The introduction of the difluoromethoxy (-OCHF₂) group at the para-position subtly modulates the electronic properties of the benzyl system. This modification enhances stability compared to more electron-rich analogues like the p-methoxybenzyl (PMB) group, yet still permits selective cleavage under specific oxidative conditions. This guide provides a comprehensive overview, detailed protocols, and strategic insights for employing 4-(difluoromethoxy)benzyl bromide as a versatile protecting group for alcohols in complex synthetic campaigns.
Physicochemical Properties and Strategic Rationale
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7] The key to its utility as a protecting group lies in the electronic effect of the -OCHF₂ substituent.
-
Modulated Electron Density: Unlike the strongly electron-donating methoxy group in PMB ethers, the difluoromethoxy group is weakly electron-withdrawing due to the inductive effect of the two fluorine atoms. This reduces the electron density of the aromatic ring.
-
Enhanced Stability: This reduced electron density translates to greater stability under acidic conditions compared to PMB ethers, which are readily cleaved by acids like trifluoroacetic acid (TFA).[8] This property allows for the selective deprotection of acid-labile groups (e.g., Boc, silyl ethers) in the presence of a DFMBn ether.
-
Amenability to Oxidative Cleavage: Despite its increased stability, the DFMBn group still possesses sufficient electron density to be susceptible to cleavage by certain single-electron oxidants, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[9] This cleavage pathway is orthogonal to the removal of many other common protecting groups, including simple benzyl ethers, alkyl ethers, esters, and silyl ethers.
Protocol 1: Protection of Alcohols using this compound
The introduction of the DFMBn group typically proceeds via a Williamson ether synthesis, a reliable and high-yielding Sₙ2 reaction.[5][10] The alcohol is first deprotonated with a suitable base to form a nucleophilic alkoxide, which then displaces the bromide from this compound.
Experimental Workflow: Alcohol Protection
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 3447-53-8 [chemicalbook.com]
- 8. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Deprotection of the 4-(Difluoromethoxy)benzyl Group
Introduction: The 4-(Difluoromethoxy)benzyl (DFMBn) Group in Modern Organic Synthesis
In the landscape of complex molecule synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The 4-(difluoromethoxy)benzyl (DFMBn) group has emerged as a valuable tool for the protection of hydroxyl functionalities. The incorporation of the difluoromethoxy moiety imparts unique electronic properties to the traditional benzyl protecting group, offering a nuanced reactivity profile that can be exploited for enhanced stability and orthogonal cleavage strategies.[1]
The difluoromethoxy group acts as a lipophilic, electron-withdrawing substituent, which modulates the reactivity of the benzyl group. This electronic perturbation generally increases the stability of the DFMBn ether linkage towards both acidic and certain oxidative conditions when compared to the parent benzyl (Bn) or the electron-rich p-methoxybenzyl (PMB) groups. This enhanced stability allows for selective deprotection of other protecting groups in the presence of a DFMBn ether, a critical consideration in multi-step synthetic campaigns.
These application notes provide a comprehensive guide to the deprotection of the 4-(difluoromethoxy)benzyl group, offering detailed protocols and a comparative analysis of the primary cleavage methodologies. The information presented herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required for the effective utilization of this versatile protecting group.
Deprotection Methodologies: A Comparative Overview
The cleavage of the DFMBn group can be achieved through several established methods for benzyl ether deprotection. The choice of method will depend on the overall substitution pattern of the substrate and the presence of other sensitive functional groups. The principal strategies include:
-
Catalytic Hydrogenolysis: A mild and generally high-yielding method that involves the cleavage of the C-O bond in the presence of a metal catalyst and a hydrogen source.
-
Acid-Catalyzed Cleavage: Utilizes strong Lewis or Brønsted acids to effect the removal of the DFMBn group. The electron-withdrawing nature of the difluoromethoxy group necessitates harsher conditions compared to standard benzyl ethers.
-
Oxidative Cleavage: Employs stoichiometric or catalytic oxidants. The DFMBn group exhibits increased resistance to oxidative cleavage compared to electron-rich benzyl ethers like PMB.
The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these methods.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is often the method of choice for the deprotection of benzyl ethers due to its mild and neutral reaction conditions.[2] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free alcohol and 4-(difluoromethoxy)toluene as a byproduct.
Mechanism of Action: The substrate adsorbs to the surface of the heterogeneous catalyst (typically palladium on carbon), followed by oxidative addition of the C-O bond to the metal center. Subsequent reaction with hydrogen gas leads to the formation of the deprotected alcohol and the toluene derivative, with regeneration of the active catalyst.
Key Considerations:
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most commonly used catalyst for benzyl ether hydrogenolysis. The quality and activity of the Pd/C can vary significantly between suppliers, impacting reaction times and yields.[3] For substrates prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be a more effective alternative.[4]
-
Solvent Choice: Protic solvents such as methanol, ethanol, and ethyl acetate are typically employed. It is crucial to ensure the substrate is fully dissolved to achieve efficient reaction rates.
-
Hydrogen Source: Hydrogen gas, typically at atmospheric pressure (balloon) or slightly elevated pressures, is the standard. Transfer hydrogenation using reagents like ammonium formate or formic acid can also be effective and may offer advantages in terms of experimental setup.
-
Substrate Compatibility: This method is incompatible with functional groups that are readily reduced, such as alkenes, alkynes, and some nitrogen-containing groups (e.g., azides, nitro groups). However, the presence of additives like ammonia, pyridine, or ammonium acetate can selectively inhibit benzyl ether cleavage while allowing for the reduction of other functionalities.[2]
Experimental Protocol: General Procedure for Hydrogenolytic Deprotection of a DFMBn Ether
Caption: General workflow for catalytic hydrogenolysis.
Materials:
-
DFMBn-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the DFMBn-protected alcohol (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, to a concentration of 0.05-0.1 M).
-
Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully purged with nitrogen or argon.
-
The mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
Method 2: Acid-Catalyzed Cleavage
The DFMBn group, due to the electron-withdrawing nature of the difluoromethoxy substituent, is more resistant to acid-catalyzed cleavage than a standard benzyl or a p-methoxybenzyl ether. Consequently, stronger Lewis or Brønsted acids are typically required. This method is often employed when the substrate is sensitive to reductive conditions.
Mechanism of Action: The Lewis or Brønsted acid coordinates to the ether oxygen, activating the C-O bond towards cleavage. The resulting benzylic carbocation is then trapped by a nucleophile or scavenger present in the reaction mixture.
Key Considerations:
-
Choice of Acid: Boron trichloride (BCl₃) is a powerful Lewis acid that is effective for the cleavage of electron-deficient benzyl ethers.[5] Other Lewis acids such as boron tribromide (BBr₃) or tin tetrachloride (SnCl₄) can also be used, but may be less chemoselective. Strong Brønsted acids like trifluoroacetic acid (TFA) can also effect cleavage, often at elevated temperatures.
-
Scavengers: The generation of a reactive benzylic carbocation during the reaction can lead to side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings within the substrate or solvent. The addition of a cation scavenger, such as pentamethylbenzene or anisole, is often crucial to trap the carbocation and improve yields.[5]
-
Reaction Conditions: These reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.
-
Substrate Compatibility: This method is not suitable for substrates containing other acid-labile protecting groups, such as silyl ethers (e.g., TBS, TIPS), acetals, or tert-butyl esters and carbamates.
Experimental Protocol: BCl₃-Mediated Deprotection of a DFMBn Ether
Caption: Workflow for acid-catalyzed deprotection.
Materials:
-
DFMBn-protected alcohol
-
Boron trichloride (BCl₃, 1.0 M solution in CH₂Cl₂)
-
Pentamethylbenzene (scavenger)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
Procedure:
-
Dissolve the DFMBn-protected alcohol (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous DCM (to a concentration of 0.05 M) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of MeOH at -78 °C.
-
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Method 3: Oxidative Cleavage
The DFMBn group is significantly more stable towards oxidative cleavage than electron-rich benzyl ethers like the PMB group. This increased stability allows for the selective deprotection of PMB ethers in the presence of DFMBn ethers, providing a valuable orthogonal protecting group strategy. However, under more forcing conditions, the DFMBn group can also be removed oxidatively.
Mechanism of Action: The reaction is believed to proceed via a single-electron transfer (SET) from the electron-rich aromatic ring of the benzyl ether to the oxidant, forming a radical cation. Subsequent fragmentation and hydrolysis yield the deprotected alcohol and 4-(difluoromethoxy)benzaldehyde. The electron-withdrawing nature of the OCHF₂ group disfavors the initial SET step, thus requiring more powerful oxidants or harsher conditions.
Key Considerations:
-
Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common oxidant for the cleavage of benzyl ethers.[6] For the more electron-deficient DFMBn group, stoichiometric amounts of DDQ and potentially elevated temperatures or photoirradiation may be necessary.[7] Ceric ammonium nitrate (CAN) is another powerful oxidant that can be employed.
-
Reaction Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., DCM) and water. The presence of water is essential for the hydrolysis of the intermediate species.
-
Substrate Compatibility: This method is incompatible with other functional groups that are sensitive to oxidation.
Experimental Protocol: DDQ-Mediated Oxidative Deprotection of a DFMBn Ether
Caption: Workflow for oxidative deprotection with DDQ.
Materials:
-
DFMBn-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the DFMBn-protected alcohol (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v, to a concentration of 0.05 M).
-
Add DDQ (2.0-3.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction mixture will typically become dark in color.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Data Summary and Comparison
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages | Substrate Compatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C, MeOH or EtOAc, rt | Very mild, neutral conditions; high yielding; byproducts are easily removed. | Incompatible with reducible functional groups (alkenes, alkynes, etc.). | Sensitive to reducible groups. |
| Acid-Catalyzed Cleavage | BCl₃, pentamethylbenzene, DCM, -78 °C | Effective for substrates sensitive to reduction. | Requires strong, corrosive acids and cryogenic temperatures; incompatible with acid-labile groups. | Sensitive to other acid-labile protecting groups. |
| Oxidative Cleavage | DDQ, DCM/H₂O, rt to 40 °C | Orthogonal to reductive and some acidic conditions. | Requires stoichiometric amounts of a strong oxidant; incompatible with other oxidizable groups. | Sensitive to other oxidizable functional groups. |
Conclusion
The 4-(difluoromethoxy)benzyl group is a robust and versatile protecting group for alcohols, offering enhanced stability compared to traditional benzyl ethers. Its deprotection can be reliably achieved through catalytic hydrogenolysis, strong acid-catalyzed cleavage, or oxidative methods. The choice of the optimal deprotection strategy must be made in the context of the overall molecular architecture, taking into account the presence of other functional groups. The protocols and comparative data presented in these application notes provide a solid foundation for the successful implementation of the DFMBn group in complex organic synthesis.
References
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
- Boons, G. J., & Hale, K. J. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 65(23), 7937-7941.
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- O'Brien, A. G., Mar-Spinola, T., & Seeberger, P. H. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1677-1683.
- BenchChem. (n.d.). 1-(4-(Difluoromethoxy)benzyl)piperazine.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Shashidhar, M. S., & Kumar, P. (2003). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals.
- Palladino, P., & Stetsenko, D. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342-6345.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Crich, D., & Li, W. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-2493.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
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Application Notes: The Strategic Deployment of 4-(Difluoromethoxy)benzyl Bromide in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. This guide details the application of 4-(Difluoromethoxy)benzyl bromide, a key reagent that serves as a versatile molecular scaffold and a carrier for this unique functional group. We will explore the strategic advantages conferred by the difluoromethoxy moiety, its role as a bioisostere, and provide detailed, field-proven protocols for its incorporation into discovery pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the synthesis of next-generation therapeutics.
The Difluoromethoxy Group: A Unique Tool for Drug Design
The utility of this compound is fundamentally derived from the properties of the difluoromethoxy (-OCF₂H) group. Unlike its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a unique and often advantageous combination of electronic and steric properties.[1]
Modulation of Physicochemical Properties
The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADMET) profile, which is governed by physicochemical properties like lipophilicity and metabolic stability.
-
Metabolic Stability: The presence of strong carbon-fluorine bonds renders the difluoromethoxy group highly resistant to metabolic degradation.[1] A common metabolic liability for drug candidates is the O-demethylation of methoxy groups. Replacing a methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway, which can significantly increase a drug's in-vivo half-life.[1][2]
-
Lipophilicity: The difluoromethoxy group provides a moderate increase in lipophilicity, offering a "just-right" alternative to the more electron-donating methoxy group and the highly lipophilic trifluoromethoxy group. This allows for the fine-tuning of a molecule's solubility and membrane permeability, which are crucial for oral bioavailability.[1][3]
-
Hydrogen Bonding Capability: A key distinguishing feature of the -OCF₂H group is its capacity to act as a hydrogen bond donor .[1] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets such as proteins and enzymes.[4] This characteristic is absent in both methoxy and trifluoromethoxy groups and allows for the introduction of new, potency-enhancing interactions within a target's binding pocket.[1]
A Versatile Bioisostere
Bioisosteric replacement is a widely employed strategy in drug discovery to improve a lead compound's properties while retaining its desired biological activity.[5][6] The difluoromethoxy group is an effective bioisostere for several common functional groups:
-
Hydroxyl (-OH) and Thiol (-SH) Groups: The -OCF₂H group can mimic the hydrogen-bond donating ability of hydroxyl and thiol groups. However, it is not susceptible to the rapid metabolic oxidation or conjugation that often plagues these groups, thus serving as a metabolically robust replacement.[1][7]
-
Methoxy (-OCH₃) Group: As previously mentioned, it serves as a bioisostere for the methoxy group, primarily to enhance metabolic stability and introduce hydrogen bond donating potential.[1]
The following table summarizes a comparison of key physicochemical parameters for these related functional groups.
| Functional Group | Hansch Hydrophobicity Parameter (π) | Hydrogen Bond Capability | Metabolic Stability |
| Methoxy (-OCH₃) | -0.02 | Acceptor Only | Prone to O-demethylation |
| Difluoromethoxy (-OCF₂H) | +0.49 | Donor & Acceptor | High |
| Trifluoromethoxy (-OCF₃) | +1.04 | Acceptor Only | Very High |
Data synthesized from available literature to illustrate relative properties.[1][8]
This compound: A Practical Synthetic Tool
This compound is a versatile chemical intermediate valued for its dual functionality.[9] The benzyl bromide moiety is a highly reactive electrophile, while the difluoromethoxy group provides the desirable physicochemical properties discussed above. This makes the reagent an excellent choice for introducing the 4-(difluoromethoxy)phenylmethyl scaffold into a wide range of molecules during hit-to-lead optimization.[9][10]
The primary utility of this reagent lies in its ability to undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines, phenols, alcohols, and thiols. This allows for the rapid generation of compound libraries with diverse linkers to the core benzylic scaffold, facilitating comprehensive Structure-Activity Relationship (SAR) studies.
Below is a conceptual workflow illustrating the role of this compound in a typical drug discovery campaign.
Caption: General reaction scheme for O-alkylation of phenols.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq) [CAS: 3447-53-8]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. The base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide anion required for the SN2 reaction. K₂CO₃ is a suitable base for most phenols.
-
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids, creating a suspension. The concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the anion (phenoxide) highly reactive.
-
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Rationale: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable phenolic substrate.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% EtOAc in hexanes).
-
Rationale: TLC allows for visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Rationale: The aqueous work-up removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol details the reaction with a secondary amine. A non-nucleophilic base is often included to scavenge the HBr byproduct.
Materials:
-
Secondary amine substrate (1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the secondary amine substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in anhydrous acetonitrile.
-
Rationale: While primary and secondary amines are sufficiently nucleophilic to react directly, a base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.
-
-
Reagent Addition: Add this compound (1.05 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir at room temperature or gently heat (40-50 °C) if necessary. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described in Protocol 1.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: The compound is classified as corrosive and is a lachrymator (causes severe eye irritation and tearing). [11][12]It can cause severe skin burns and eye damage upon contact. [11]* Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value reagent for medicinal chemists. It provides a reliable and efficient means to install the 4-(difluoromethoxy)phenylmethyl group, a scaffold that carries the unique and advantageous difluoromethoxy moiety. The ability of the -OCF₂H group to enhance metabolic stability, modulate lipophilicity, and introduce novel hydrogen bond donating interactions makes it a powerful tool for overcoming common challenges in drug discovery, such as poor pharmacokinetic profiles and insufficient target potency. [1]By understanding its properties and employing robust synthetic protocols, researchers can effectively leverage this building block to design next-generation therapeutics with improved efficacy and drug-like characteristics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (URL: [Link])
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (URL: [Link])
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (URL: [Link])
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (URL: [Link])
-
This compound (C8H7BrF2O) - PubChemLite. (URL: [Link])
-
Case studies of fluorine in drug discovery - OUCI. (URL: [Link])
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. (URL: [Link])
-
Accounts in drug discovery : case studies in medicinal chemistry - Stanford Libraries. (URL: [Link])
-
Investigation of the De Mayo reaction. BnBr=benzyl bromide, DMF=N,... - ResearchGate. (URL: [Link])
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) - Cheméo. (URL: [Link])
-
From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC - NIH. (URL: [Link])
-
Org. Synth. 2015, 92, 117. (URL: [Link])
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- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
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- 12. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-(Difluoromethoxy)benzyl Bromide
Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry
The integration of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, serving as a powerful strategy to fine-tune molecular properties and enhance therapeutic profiles.[1][2] Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent.[3] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a nuanced balance of properties. It is a lipophilic hydrogen bond donor, a rare combination that allows it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and even methoxy groups.[3][4] This substitution can block common metabolic pathways, such as O-demethylation, thereby improving a compound's metabolic stability and half-life.[3][5]
4-(Difluoromethoxy)benzyl bromide is a key chemical reagent that enables the direct installation of this strategic "difluoromethoxybenzyl" moiety onto a wide range of molecular scaffolds.[6] As a reactive benzylic halide, it is an excellent electrophile for alkylating nucleophilic nitrogen, oxygen, and carbon atoms, making it an indispensable tool for researchers in drug discovery and development.[6][7] This guide provides a comprehensive overview of its properties, detailed protocols for its use in key synthetic transformations, and insights into its application in the design of next-generation bioactive molecules.
Reagent Profile: this compound
A thorough understanding of the reagent's properties and safety requirements is critical for its successful and safe implementation in the laboratory.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3447-53-8 | [6] |
| Molecular Formula | C₈H₇BrF₂O | [6] |
| Molecular Weight | 237.04 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [6][8] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [6][8] |
| Density | 1.57 g/cm³ | [6][8] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [6] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazard Identification: The compound is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[8][9] It is also a lachrymator (an agent that causes tearing).[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[9][11]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air. Use a syringe or cannula for transfers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual reagent carefully with a nucleophilic solvent like isopropanol in a separate container before disposal.
Core Synthetic Methodologies and Protocols
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The following protocols provide detailed, field-proven methods for its use in N- and O-alkylation reactions, which are fundamental transformations in the synthesis of bioactive molecules.
N-Alkylation of Amines and N-Heterocycles
The introduction of a benzyl group to a nitrogen atom is a common strategy to synthesize analogues of lead compounds, modulate basicity, or introduce a group that can interact with specific receptor pockets.
Caption: Sₙ2 mechanism for N-alkylation.
Protocol 3.1.1: N-Alkylation of a Secondary Amine using Potassium Carbonate
This protocol is suitable for most primary and secondary amines with moderate nucleophilicity.
-
Materials:
-
Amine substrate (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq, ~261 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq, ~276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (5-10 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent via syringe and stir the suspension for 10 minutes at room temperature.
-
Slowly add a solution of this compound in a small amount of the reaction solvent to the stirring suspension.
-
Stir the reaction at room temperature or heat to 50-60 °C if the amine is less reactive. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
-
Causality: K₂CO₃ is a mild and inexpensive base sufficient to neutralize the HBr formed during the reaction, driving it to completion.[12] DMF and ACN are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation (K⁺) without strongly solvating the nucleophile.
O-Alkylation of Phenols and Alcohols
The formation of benzyl ethers is a critical transformation for protecting hydroxyl groups or for creating final compounds where the ether linkage is a key structural feature.
Protocol 3.2.1: Williamson Ether Synthesis of a Phenol
This method is highly effective for acidic hydroxyl groups found in phenols.
-
Materials:
-
Phenol substrate (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq, ~261 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq, ~489 mg) or K₂CO₃ (2.0 eq)
-
Anhydrous Acetone or Acetonitrile (ACN) (10 mL)
-
-
Procedure:
-
Combine the phenol and cesium carbonate in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous acetone and stir the suspension.
-
Add the this compound and stir the reaction at room temperature or reflux (for acetone, ~56 °C) until completion as monitored by TLC (typically 4-16 hours).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with acetone. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over Na₂SO₄.
-
Purification: After concentrating the solvent, purify the product by flash chromatography.
-
-
Causality: Phenols are sufficiently acidic to be deprotonated by carbonate bases. Cesium carbonate is often more effective than potassium carbonate due to the higher solubility of the cesium phenoxide intermediate and the "cesium effect," which can accelerate alkylation.[13]
Protocol 3.2.2: O-Alkylation of a Primary Aliphatic Alcohol
Aliphatic alcohols are less acidic than phenols and require a stronger base for efficient deprotonation.
-
Materials:
-
Alcohol substrate (1.0 mmol, 1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 eq, ~48 mg)
-
This compound (1.2 mmol, 1.2 eq, ~284 mg)
-
Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the sodium hydride. Wash the NaH with dry hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol in anhydrous THF (5 mL) to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide (hydrogen gas evolution will be observed).
-
Add the this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (4-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography.
-
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to fully deprotonate the less acidic aliphatic alcohol, generating the alkoxide nucleophile necessary for the reaction.[13] THF is the solvent of choice as it is relatively inert to NaH and effectively solvates the intermediates.
Application in Bioactive Molecule Design & Strategy
The true power of this compound lies in its ability to strategically modify lead compounds to improve their drug-like properties.
Caption: Drug discovery workflow using the title reagent.
Bioisosteric Replacement Strategy
The difluoromethoxy group serves as an excellent bioisostere, mimicking the size and electronics of other functional groups while offering distinct advantages.
Caption: Bioisosteric role of the -OCF₂H group.
-
Blocking Metabolism: Replacing a phenolic hydroxyl or methoxy group with a difluoromethoxybenzyl group can prevent Phase I (e.g., CYP450-mediated oxidation) and Phase II (e.g., glucuronidation) metabolism at that site, increasing the molecule's systemic exposure and duration of action.[3]
-
Enhancing Binding Affinity: The unique ability of the -OCF₂H group to act as a hydrogen bond donor can introduce new, favorable interactions with a biological target, such as an enzyme or receptor, thereby increasing potency.[3][4]
-
Modulating Lipophilicity: The group's intermediate lipophilicity allows for fine-tuning of the overall molecule's logP value, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
By employing the synthetic protocols described above, researchers can rapidly generate a library of analogues to explore these structure-activity relationships (SAR) and optimize their lead compounds into viable drug candidates.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
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Application Note & Protocols: 4-(Difluoromethoxy)benzyl bromide as a Pivotal Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Role of the Difluoromethoxy Group in Agrochemical Design
In the landscape of modern agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing molecular performance. Among these, the difluoromethoxy group (-OCF₂H) offers a unique and powerful tool for molecular design. Unlike the more common trifluoromethyl group, the difluoromethoxy moiety provides a nuanced modulation of a molecule's physicochemical properties.[1][2] It serves as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of improving membrane permeability and metabolic stability.[3][4] Furthermore, the polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, a distinct characteristic that can enhance binding affinity to target enzymes or receptors.[3][4]
4-(Difluoromethoxy)benzyl bromide emerges as a critical reagent that allows for the efficient introduction of this valuable pharmacophore into a wide array of molecular scaffolds.[5] Its benzylic bromide functionality provides a highly reactive site for nucleophilic substitution, making it a versatile building block for synthesizing novel herbicides, fungicides, and insecticides.[5][6][7] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this compound in agrochemical research and development.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3447-53-8 | [5][6] |
| Molecular Formula | C₈H₇BrF₂O | [5][6] |
| Molecular Weight | 237.04 g/mol | [5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Boiling Point | 52 °C @ 0.2 mmHg; 64 °C | [5][6] |
| Density | ~1.57 g/cm³ | [5] |
| Refractive Index | n20/D ~1.52 | [5][8] |
| Solubility | Slightly soluble in water | [6][8] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [5][6] |
Reactivity and Mechanistic Considerations
The utility of this compound is primarily dictated by the reactivity of the benzylic bromide.
-
Nucleophilic Substitution (Sₙ2): The carbon atom of the bromomethyl group (-CH₂Br) is highly electrophilic. It readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols).[9][10][11] As a primary halide that lacks β-hydrogens, competing elimination (E2) reactions are not a concern, leading to clean and high-yielding substitution reactions.[9][10]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Electronic Influence: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions, though its primary role in this building block is as a property-modulating moiety.[7]
Caption: Key reactive sites on this compound.
Core Application: Synthesis of Agrochemical Scaffolds
The primary application of this reagent is the formation of ether, amine, and thioether linkages, which are prevalent in bioactive molecules.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[9][12] This reaction is ideal for coupling this compound with alcohol or phenol moieties present in a parent structure.
Objective: To synthesize a 4-(difluoromethoxy)benzyl ether from a starting alcohol.
Causality and Field Insights:
-
Choice of Base: A strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. Sodium hydride (NaH) is highly effective and drives the reaction to completion by producing H₂ gas, which evolves from the reaction. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can be used, though they may require longer reaction times or heating.[9][12] Solid potassium hydroxide (KOH) under solvent-free or phase-transfer catalysis (PTC) conditions offers a convenient and efficient alternative.[13][14]
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they solvate the cation of the base but do not solvate the alkoxide nucleophile, thus increasing its reactivity.[11]
-
Inert Atmosphere: Reactions with strong, air-sensitive bases like NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and potential side reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq) and anhydrous THF or DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation: Observe gas evolution (H₂). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
-
Alkylation: Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to destroy any excess NaH. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: N- and S-Alkylation Reactions
This building block reacts efficiently with nitrogen and sulfur nucleophiles to form benzylamines and thioethers, respectively. These motifs are also common in agrochemicals.
Objective: To synthesize a 4-(difluoromethoxy)benzyl amine or thioether.
Causality and Field Insights:
-
Base Requirement: Unlike alcohols, primary and secondary amines are often nucleophilic enough to react directly with benzyl bromide. However, a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is typically added to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. For thiols, a base is required to form the more potent thiolate nucleophile.
-
Solvent: Acetonitrile (MeCN) or DMF are excellent solvents for these transformations.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the starting amine or thiol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN).
-
Reagent Addition: Add this compound (1.05 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 50-80 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the product by flash chromatography.
Relevance in Commercial and Developmental Agrochemicals
The benzyl moiety is a key component in several commercial agrochemicals. For instance, the novel herbicide florpyrauxifen-benzyl is a synthetic auxin herbicide that controls a wide range of weeds in rice production.[15][16] While not containing the difluoromethoxy group, its structure as a benzyl ester highlights the utility of the benzyl group in delivering the active component. Similarly, the insecticide benzpyrimoxan incorporates a 4-(trifluoromethyl)benzyloxy group, which is synthesized via a nucleophilic substitution reaction analogous to the protocols described above.[17][18] These examples underscore the industrial relevance of synthetic strategies involving substituted benzyl halides to create ether linkages in the pursuit of new active ingredients.
Caption: Bioisosteric properties of the difluoromethoxy group.
Conclusion
This compound is a high-value, versatile building block for agrochemical synthesis. Its reactive benzylic bromide handle allows for straightforward incorporation of the advantageous difluoromethoxy group via robust Sₙ2 reactions. The protocols outlined in this guide provide a solid foundation for researchers and synthetic chemists to leverage this reagent in the design and synthesis of novel, high-performing active ingredients. By understanding the underlying principles of its reactivity, scientists can effectively integrate this key intermediate into complex synthetic routes, paving the way for the next generation of crop protection solutions.
References
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- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI.
- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF.
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- This compound | 3447-53-8. ChemicalBook.
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- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. PubMed Central.
- (PDF) Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances.
- Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube.
- Florpyrauxifen-benzyl activity on perennial grass weeds found in Louisiana rice production | Request PDF.
- Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC. NIH.
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Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(Difluoromethoxy)benzyl Bromide
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates.[1] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group offers a nuanced balance of lipophilicity and metabolic stability.[1][2] Its ability to act as a lipophilic hydrogen bond donor can enhance target affinity and specificity.[3][4] Furthermore, the robust carbon-fluorine bonds within the -OCF₂H group confer significant metabolic stability, often leading to an extended drug half-life by mitigating oxidative metabolism pathways that affect simpler alkyl ethers.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[5][6] This guide provides a detailed exploration of the application of this powerful reaction to 4-(difluoromethoxy)benzyl bromide, a key building block for introducing the valuable difluoromethoxybenzyl motif into complex molecular architectures. We will delve into the mechanistic nuances of coupling an sp³-hybridized benzylic halide, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Considerations for the Suzuki Coupling of this compound
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
When employing a benzylic bromide such as this compound, several factors warrant special consideration:
-
Oxidative Addition: The oxidative addition of a benzylic halide to a Pd(0) complex is generally facile. However, unlike sp²-hybridized aryl halides, benzylic halides can lead to inversion of stereochemistry at the benzylic carbon during this step.[8]
-
β-Hydride Elimination: A potential side reaction for sp³-hybridized electrophiles is β-hydride elimination. For this compound, this is not a concern as there are no β-hydrogens on the benzylic carbon.
-
Homocoupling: The formation of bibenzylic species through homocoupling of the benzyl bromide can occur, particularly at higher temperatures or with certain catalyst systems. Careful selection of ligands and reaction conditions can minimize this side reaction.[9]
Key Reaction Parameters: A Tabular Summary
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions employed for the Suzuki coupling of benzyl bromides, which can be adapted for this compound.
| Parameter | Reagents/Conditions | Rationale and Considerations | References |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor. Pre-formed complexes like PdCl₂(dppf)·CH₂Cl₂ can offer improved stability and reactivity. | [5][10][11] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, JohnPhos), PPh₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times. | [10][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to form a more nucleophilic boronate species. The choice of base can influence reaction rate and functional group tolerance. Milder bases are preferred for substrates with base-sensitive functionalities. | [9][10][11] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The choice of solvent affects the solubility of the reactants and the catalyst. Aprotic polar solvents are commonly used. The addition of water can be crucial for the efficacy of inorganic bases. | [10][12][13] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Boronic acids are common coupling partners. Potassium trifluoroborates are air- and moisture-stable alternatives that can exhibit enhanced nucleophilicity. | [6][11] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water via syringe through a septum.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14][15] The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 4-(difluoromethoxy)benzyl-benzene.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand, or a stronger base like K₃PO₄. Ensure that the reagents are pure and the solvents are anhydrous.[9]
-
Side Reactions: The formation of homocoupled products can be minimized by using milder reaction conditions (e.g., lower temperature) or a different catalyst system. Protodeboronation of the boronic acid can be suppressed by using anhydrous conditions and a non-protic solvent.[9]
-
Reaction Stalls: If the reaction stalls, it may be due to catalyst deactivation. The addition of a fresh portion of the catalyst may help to drive the reaction to completion.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a robust and versatile method for the synthesis of molecules containing the valuable difluoromethoxybenzyl moiety. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can efficiently construct complex molecular architectures relevant to drug discovery and materials science. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this important transformation.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health (NIH). Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds. ResearchGate. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Institutes of Health (NIH). Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Publications. Available at: [Link]
-
Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. ACS Publications. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]
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Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]
-
Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Organic Chemistry Portal. Available at: [Link]
-
This compound, Min. 98.0 (GC), 5 g. Sciedco. Available at: [Link]
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Suzuki Coupling Reaction | Mechanism | Catalytic Cycle. YouTube. Available at: [Link]
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Application Notes and Protocols: Grignard Reaction with 4-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethoxy Moiety
In contemporary medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate key drug-like properties. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and a metabolically stable mimic of hydroxyl or methoxy groups.[1] Its introduction can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The title compound, 4-(difluoromethoxy)benzyl bromide, is a critical building block for introducing this valuable moiety into complex molecular architectures.[2][3] This guide provides a detailed examination of the Grignard reaction using this versatile reagent, focusing on practical protocols, mechanistic considerations, and troubleshooting strategies.
Core Concepts: Navigating the Nuances of Benzyl Grignard Formation
The preparation of Grignard reagents from benzylic halides, such as this compound, presents unique challenges compared to their alkyl or aryl counterparts. The high reactivity of benzylic systems makes them prone to side reactions, most notably Wurtz-type homocoupling.[4][5][6][7] Understanding and mitigating these side reactions is paramount for achieving high yields of the desired Grignard reagent, 4-(difluoromethoxy)benzylmagnesium bromide.
Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[8][9] This is a radical process that occurs on the surface of the magnesium.
DOT Script for Grignard Formation Mechanism
Caption: Mechanism of Grignard reagent formation.
The Wurtz Coupling Side Reaction
The primary competing reaction is the Wurtz coupling, where a newly formed Grignard reagent molecule nucleophilically attacks an unreacted molecule of the benzyl bromide.[4][5][6] This results in the formation of a dimer, 1,2-bis(4-(difluoromethoxy)phenyl)ethane, which consumes both the starting material and the desired product.
Several factors can exacerbate Wurtz coupling:
-
High local concentration of benzyl bromide: Rapid addition of the halide can lead to localized areas of high concentration, increasing the likelihood of coupling.[4][10]
-
Elevated temperatures: Higher temperatures can accelerate the rate of the Wurtz reaction.[4][10]
-
Solvent choice: While ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, THF has been reported to sometimes promote Wurtz coupling for benzylic halides compared to Et₂O.[4][5][11]
DOT Script for Wurtz Coupling
Caption: The Wurtz coupling side reaction.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air.[12] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[10][12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Preparation of 4-(Difluoromethoxy)benzylmagnesium bromide
This protocol is designed to minimize Wurtz coupling by employing slow addition and careful temperature control.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
This compound[2]
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble the glassware and flame-dry under a stream of inert gas to remove any adsorbed moisture.[10][12] Allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to etch the passivating oxide layer on the magnesium surface.[13]
-
Initial Addition: Add a small portion of anhydrous ether, just enough to cover the magnesium.
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be required.
-
Slow Addition: Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.[4] Controlling the addition rate is crucial to prevent a buildup of the starting material, which would favor Wurtz coupling.[4][6][10]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent will be a cloudy, dark brown solution.[12] This solution should be used immediately in the next step.[10]
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol details the reaction of the prepared Grignard reagent with benzaldehyde to form 1-phenyl-1-(4-(difluoromethoxy)phenyl)methanol.
Materials:
-
Solution of 4-(difluoromethoxy)benzylmagnesium bromide (from Protocol 1)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Electrophile Addition: Cool the Grignard solution in an ice bath. Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous ether and add it dropwise to the stirred Grignard reagent. The reaction is exothermic, so maintain a low temperature throughout the addition.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13][14]
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous NH₄Cl.[15] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.[16]
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel. The desired product will be in the organic (ether) layer.[17]
-
Separate the layers. Extract the aqueous layer with two additional portions of ether.
-
Combine the organic extracts and wash with water, followed by brine to aid in breaking any emulsions.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[12][15]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired alcohol.[15] The Wurtz dimer, if present, is nonpolar and will elute with the hexane-rich fractions.
-
DOT Script for Experimental Workflow
Caption: Workflow for Grignard reaction and workup.
Data and Expected Outcomes
| Parameter | Expected Value/Observation | Rationale/Comments |
| Grignard Yield | Typically 60-85% (titrated) | Highly dependent on the rate of addition and quality of reagents. Wurtz coupling is the main yield-reducing side reaction.[5][15] |
| Product Yield | 50-75% (isolated) | Dependent on the efficiency of both the Grignard formation and the subsequent addition reaction. |
| Appearance of Grignard | Cloudy, dark brown solution | The color is characteristic of benzylic Grignard reagents.[12] |
| Major Byproduct | 1,2-bis(4-(difluoromethoxy)phenyl)ethane | The nonpolar Wurtz coupling product.[6] |
| Purification Method | Flash Column Chromatography | Effective for separating the moderately polar alcohol product from the nonpolar Wurtz byproduct and any unreacted benzaldehyde.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Passivated magnesium surface.- Wet glassware or solvent. | - Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[13]- Add an activating agent like a crystal of iodine or a few drops of 1,2-dibromoethane.[13]- Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Low Yield of Grignard Reagent | - Significant Wurtz coupling. | - Decrease the rate of addition of the benzyl bromide.[4]- Ensure efficient stirring to quickly disperse the halide.- Consider using diethyl ether instead of THF, as it can sometimes suppress coupling for benzylic systems.[5] |
| Formation of a White Precipitate During Workup | - Magnesium salts (e.g., Mg(OH)Br) precipitating. | - This is normal. The acidic quench with NH₄Cl helps to dissolve these salts.- If emulsions form, add saturated brine to increase the ionic strength of the aqueous layer.[13] |
| Product Contaminated with Starting Material | - Incomplete reaction. | - Ensure at least 1.1-1.2 equivalents of the Grignard reagent are used relative to the electrophile.- Increase reaction time or gently warm the reaction mixture after addition. |
References
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Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]
-
Brainly.in. (2023, May 10). How to form benzyl grinard. Retrieved from [Link]
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Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved from [Link]
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Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
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Fraunhofer-Publica. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Retrieved from [Link]
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YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
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PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
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SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
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Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic b-Alkoxy-a,b-Unsaturated Trifluoromethyl. Retrieved from [Link]
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Reddit. (2025, January 31). Grignard reaction solidified. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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YouTube. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
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Scale-up synthesis of 4-(Difluoromethoxy)benzyl bromide
An Application Note and Protocol for the Scale-Up Synthesis of 4-(Difluoromethoxy)benzyl bromide
Abstract
This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where the difluoromethoxy group can enhance metabolic stability and binding affinity.[1][2] Transitioning the synthesis of this intermediate from laboratory to pilot or industrial scale presents significant challenges related to safety, process control, and purification. This document provides a comprehensive guide for the scale-up synthesis of this compound via free-radical bromination of 4-(difluoromethoxy)toluene. It emphasizes mechanistic rationale, process safety, detailed experimental protocols for multi-hundred-gram production, and robust analytical quality control, designed for researchers, chemists, and process development professionals.
Synthetic Strategy & Mechanistic Rationale
The most efficient and industrially viable route to this compound is the selective free-radical bromination of the benzylic methyl group of 4-(difluoromethoxy)toluene. This approach is favored over alternatives, such as the bromination of the corresponding benzyl alcohol, due to the ready availability of the toluene starting material and the high selectivity of radical reactions for the benzylic position.
The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a well-established method for the selective bromination of allylic and benzylic C-H bonds using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[3] The electron-withdrawing nature of the difluoromethoxy group slightly deactivates the aromatic ring towards electrophilic substitution, which further favors the desired free-radical pathway at the benzylic position.
The reaction proceeds through a classic free-radical chain mechanism:
-
Initiation: The radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN), thermally decomposes to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen from trace amounts of HBr to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-(difluoromethoxy)toluene to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine source (molecular bromine, Br₂) to yield the desired product and a new bromine radical, continuing the chain. NBS's primary role in modern understanding is to react with the HBr byproduct to generate a low, steady concentration of molecular bromine (Br₂), which is the active brominating agent.[4]
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical mechanism for the Wohl-Ziegler bromination.
Reagent Selection for Scale-Up
| Reagent Class | Laboratory Scale Option | Scale-Up Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | While liquid bromine is cheaper, its handling is highly hazardous on a large scale.[5][6] NBS is a crystalline solid, making it easier and safer to handle. DBDMH offers a higher weight percentage of transferable bromine than NBS and can be more cost-effective.[4] |
| Radical Initiator | Benzoyl Peroxide (BPO) or AIBN | 2,2'-Azobisisobutyronitrile (AIBN) | AIBN is generally preferred for scale-up due to its more predictable, first-order decomposition kinetics, which are less solvent-dependent and not susceptible to induced decomposition, enhancing process control.[4] BPO can be shock-sensitive. |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Ethyl Acetate, or Cyclohexane | CCl₄ is a potent ozone-depleting substance and carcinogen, and its use is highly restricted. Acetonitrile and ethyl acetate are effective and safer alternatives.[7][8] Cyclohexane is also a viable non-polar option.[8] |
Process Safety & Hazard Analysis
Scaling up bromination reactions requires a rigorous safety assessment. The primary hazards involve the handling of corrosive and toxic materials, potential for exothermic runaway reactions, and management of hazardous byproducts.
| Hazard | Associated Risks | Mitigation Strategy |
| N-Bromosuccinimide (NBS) | Strong oxidizer, corrosive. Can cause severe skin/eye burns. Hazardous side reactions with certain solvents (e.g., 2-MeTHF) have been reported.[9] | Use in a well-ventilated area or closed system. Wear appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and lab coat.[5] Avoid incompatible solvents.[9] |
| AIBN Initiator | Thermally unstable. Rapid decomposition above its half-life temperature can lead to pressure buildup and runaway reaction. | Store refrigerated. Add to the reaction mixture at a temperature well below its decomposition onset. Ensure the reactor has adequate cooling capacity and pressure relief systems. |
| Hydrogen Bromide (HBr) | Highly corrosive and toxic gas byproduct. | The reaction must be conducted in a well-ventilated fume hood or a closed reactor system connected to a caustic scrubber (e.g., NaOH solution) to neutralize the HBr gas evolved.[10] |
| Reaction Exotherm | Free-radical reactions are exothermic. Uncontrolled addition of reagents or poor temperature management can lead to a thermal runaway, rapid pressure increase, and potential reactor failure. | Use a jacketed reactor with a reliable cooling system. Add the brominating agent portion-wise or via a solids addition funnel over an extended period to control the reaction rate and internal temperature. Monitor the internal temperature continuously. |
| Handling Liquid Bromine (if used) | Extremely toxic, corrosive, and volatile. Severe burns on contact and fatal upon inhalation.[6][11] | (Not Recommended for this protocol) Requires specialized equipment, including dedicated storage with scrubbers, non-aqueous heat transfer fluids, and extensive PPE with respiratory protection.[12] |
Detailed Scale-Up Protocol (500 g Scale)
This protocol details the synthesis of this compound on a 500-gram scale. All operations should be performed in a walk-in fume hood or a well-ventilated kiosk with appropriate engineering controls.
Equipment & Reagents
-
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet.
-
Solids addition funnel or powder dispenser.
-
Heating/cooling circulator connected to the reactor jacket.
-
Caustic scrubber (containing 10% NaOH solution) connected to the condenser outlet.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a sufficiently large flask (5 L).
-
Vacuum distillation apparatus.
-
-
Reagents:
-
4-(Difluoromethoxy)toluene (500 g, 3.16 mol)
-
N-Bromosuccinimide (NBS) (620 g, 3.48 mol, 1.1 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (26 g, 0.158 mol, 0.05 equiv)
-
Acetonitrile (2.5 L)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Experimental Workflow
Caption: Process flow diagram for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed. Charge the reactor with 4-(difluoromethoxy)toluene (500 g) and acetonitrile (2.5 L).
-
Inerting and Heating: Begin stirring and purge the system with nitrogen. Set the circulator to heat the reactor contents to 75-80 °C.
-
Initiation: Once the temperature is stable, add the AIBN (26 g) to the reactor.
-
NBS Addition: Slowly add the NBS (620 g) in portions over 2-3 hours using the solids addition funnel. Causality: This controlled addition is critical to manage the reaction exotherm. Monitor the internal temperature closely, ensuring it does not exceed 85 °C. Use the reactor cooling jacket as needed.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C. Monitor the reaction progress every hour by taking a small aliquot, quenching it, and analyzing by GC or TLC (eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the starting toluene is consumed (<2% by GC area). This typically takes 3-5 hours after the addition is complete.
-
Cooling and Quenching: Once complete, turn off the heating and allow the mixture to cool to room temperature (< 30 °C). A white precipitate of succinimide will be visible.
-
Work-up:
-
Filter the reaction mixture to remove the bulk of the succinimide. Wash the solid cake with a small amount of acetonitrile.
-
Transfer the combined filtrate to a large separatory funnel.
-
Add saturated sodium bisulfite solution (~500 mL) and shake until the orange/yellow color dissipates, indicating the quenching of any residual bromine.[13]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to remove acidic byproducts, and then with brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Isolation
For multi-hundred-gram scale, purification by chromatography is impractical.[14] Vacuum distillation is the preferred method for obtaining high-purity this compound, which is a liquid at room temperature.[15]
Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path head and a well-insulated column.
-
Transfer the crude oil obtained from the concentration step into the distillation flask.
-
Slowly apply vacuum and gently heat the flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the product fraction at the appropriate boiling point and pressure (e.g., approx. 90-95 °C at ~10 mmHg).
-
The expected yield of the purified product is typically in the range of 75-85%.
Analytical Characterization & Quality Control
The final product must be rigorously analyzed to confirm its identity and purity (Target: >98.0% by GC).[16]
| Analysis | Expected Result |
| Appearance | Colorless to light yellow liquid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.35 (d, 2H, Ar-H), δ ~7.10 (d, 2H, Ar-H), δ 6.55 (t, 1H, -OCHF₂), δ 4.50 (s, 2H, -CH₂Br) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~151.5, ~137.0, ~130.0, ~120.0, ~115.5 (t, J ≈ 260 Hz, -OCHF₂), ~32.5 (-CH₂Br) |
| GC-MS (EI) | Purity > 98.0%. Molecular Ion (M⁺) not always observed. Key fragments: m/z 157/159 ([M-Br]⁺), m/z 107 ([M-Br-CHF₂]⁺) |
| IR (Neat) | ~3050 cm⁻¹ (Ar C-H), ~1610, 1510 cm⁻¹ (Ar C=C), ~1210 cm⁻¹ (C-O), ~1050 cm⁻¹ (C-F) |
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Safety Protocol for Bromination Process. (2024). YouTube. Available at: [Link] (Note: A representative URL is used as the original may be transient. The content reflects general chemical safety principles for bromination).
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da Silva, F. M., et al. (2018). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. Scientific Research Publishing. Available at: [Link]
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Podgoršek, A., et al. (2009). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Tetrahedron Letters, 50(44), 6068-6071. Available at: [Link]
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KiloMentor. (2019). Free-radical Bromination Scale-up. KiloMentor Website. Available at: [Link]
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Yang, Q., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1471–1477. Available at: [Link]
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Application Notes and Protocols for Catalytic Reactions with 4-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-(Difluoromethoxy)benzyl Bromide in Modern Synthesis
This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its utility stems from the convergence of two key structural features: a reactive benzylic bromide, which is an excellent electrophile for a multitude of bond-forming reactions, and the 4-(difluoromethoxy) group. This fluorinated moiety is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable pharmacophore.[1]
This technical guide provides an in-depth exploration of the catalytic conditions for several key transformations involving this compound. The protocols and data presented herein are designed to be a practical resource, enabling researchers to efficiently leverage this versatile reagent in the synthesis of complex molecular architectures.
C-C Bond Formation: Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
The construction of carbon-carbon bonds is fundamental to organic synthesis. This compound serves as an excellent electrophilic partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of diarylmethanes and other valuable structures.
Suzuki-Miyaura Coupling: Synthesis of Diaryl- and Heteroarylmethanes
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp³)–C(sp²) bonds. The coupling of this compound with aryl- or heteroarylboronic acids provides a direct route to the corresponding diarylmethane derivatives, which are common motifs in biologically active compounds.[2][3][4][5]
The success of the Suzuki-Miyaura coupling of benzylic bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. Both palladium and nickel-based systems have proven effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Noteworthy Features |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | Rapid reaction times, suitable for heterocyclic boronic acids.[6] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77-90 | Effective for coupling with potassium aryltrifluoroborates.[7] |
| NiBr₂·DME | Chiral Ligand | - | THF | 10 | Enables asymmetric coupling for the synthesis of enantioenriched products.[8] |
This protocol is adapted for the rapid synthesis of diarylmethanes using microwave irradiation.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add anhydrous DMF (to achieve a concentration of ~0.5 M of the benzyl bromide).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20-30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
While the classical Heck reaction is most common with aryl and vinyl halides, benzylic halides can also participate. Modern nickel-catalyzed systems have shown promise for the coupling of benzyl chlorides with simple olefins, offering an alternative to palladium-based methods.[9][10]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Noteworthy Features |
| Ni(cod)₂ | PCyPh₂ | Et₃N | Dioxane | Room Temp. | High selectivity for 1,1-disubstituted olefins.[9] |
| Pd(OAc)₂ | - | Bu₃N | - | 100 | Original Heck conditions for benzyl chloride.[11] |
This protocol is based on the nickel-catalyzed coupling of benzyl chlorides with α-olefins.[9]
Materials:
-
This compound (or chloride, 1.0 equiv)
-
Alkene (1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 5 mol%)
-
Cyclohexyldiphenylphosphine (PCyPh₂, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, to an oven-dried vial, add Ni(cod)₂ and PCyPh₂.
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add the alkene, this compound, and triethylamine.
-
Seal the vial and stir at room temperature for 16-24 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[1][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
The choice of ligand is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | X-Phos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 (Microwave) |
This protocol is a general procedure for the amination of benzylic halides.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos, 5-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, X-Phos, and NaOtBu under an inert atmosphere.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Other Catalytic Transformations
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between this compound and a terminal alkyne. This reaction is typically catalyzed by palladium, often with a copper co-catalyst.[13][14][15]
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | - | K₂CO₃ | DMF | 80-100 |
| Pd₂(dba)₃ | P(tBu)₃ | - | Cs₂CO₃ | Dioxane | Room Temp. |
This protocol is for a copper-free Sonogashira coupling at room temperature.[16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(tBu)₃, and Cs₂CO₃ to an oven-dried vial.
-
Add anhydrous dioxane, the terminal alkyne, and this compound.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by flash chromatography.
Catalytic Cyanation
The introduction of a nitrile group can be achieved through the catalytic cyanation of this compound. Modern methods utilize less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[17]
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppf | K₄[Fe(CN)₆] | DMF | 130 |
| CuI | - | K₄[Fe(CN)₆] | Toluene | 110 |
This protocol uses the non-toxic and environmentally benign K₄[Fe(CN)₆] as the cyanide source.[17]
Materials:
-
This compound (1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Anhydrous DMF
Procedure:
-
To a Schlenk tube, add this compound, K₄[Fe(CN)₆], Pd(OAc)₂, and dppf.
-
Add anhydrous DMF and degas the mixture.
-
Heat the reaction at 130 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Etherification and Thioetherification
The formation of ethers and thioethers from this compound can be achieved through catalytic O- and S-alkylation of phenols and thiols, respectively.
| Reaction | Catalyst | Base | Solvent | Noteworthy Features |
| O-Alkylation (Phenols) | CuI | K₃PO₄ | DMSO | Mild conditions, broad functional group tolerance.[18] |
| S-Alkylation (Thiols) | TBAB | NaOH (aq) | Dichloromethane | Phase-transfer catalysis, mild conditions.[6] |
This protocol utilizes phase-transfer catalysis for the efficient synthesis of thioethers.[6]
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the thiol in dichloromethane.
-
Add the aqueous sodium hydroxide solution and TBAB.
-
Add this compound and stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Photoredox Catalysis: Giese-Type Reaction
Visible-light photoredox catalysis offers a mild and efficient method for generating radicals from alkyl halides. This compound can serve as a precursor to the corresponding benzyl radical, which can then participate in reactions such as Giese-type conjugate additions to Michael acceptors.[19][20][21][22]
| Photocatalyst | Reductant/Additive | Solvent | Light Source |
| Ir(ppy)₃ | Hantzsch ester | Acetonitrile | Blue LEDs |
This protocol is a general procedure for the conjugate addition of an alkyl bromide to an α,β-unsaturated ester.[20]
Materials:
-
This compound (1.5 equiv)
-
Michael acceptor (e.g., methyl acrylate, 1.0 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Hantzsch ester (1.5 equiv)
-
Degassed acetonitrile
Procedure:
-
To a vial, add the Michael acceptor, this compound, fac-Ir(ppy)₃, and Hantzsch ester.
-
Add degassed acetonitrile and seal the vial.
-
Stir the mixture under irradiation with blue LEDs at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Conclusion
This compound is a highly valuable and versatile reagent, amenable to a wide array of catalytic transformations. The protocols outlined in this guide for Suzuki-Miyaura and Heck couplings, Buchwald-Hartwig amination, Sonogashira coupling, cyanation, etherification, thioetherification, and photoredox-mediated reactions provide a solid foundation for the synthesis of diverse and complex molecules. The strategic incorporation of the difluoromethoxy group via these catalytic methods offers significant potential for the development of novel pharmaceuticals, agrochemicals, and materials with enhanced properties. Careful optimization of the described conditions for specific substrates will undoubtedly lead to the successful and efficient construction of desired molecular targets.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]
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Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers - Journal of Advanced Scientific Research. Available at: [Link]
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - SciSpace. Available at: [Link]
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Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6] - ResearchGate. Available at: [Link]
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Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC - NIH. Available at: [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC - NIH. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids | Organic Letters - ACS Publications. Available at: [Link]
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A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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(PDF) Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols - ResearchGate. Available at: [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]
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Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing). Available at: [Link]
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Heck Reaction - Chemistry LibreTexts. Available at: [Link]
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Comprehensive review on catalytic O-alkylation of phenol and hydroquinone - CSIR-NCL Library, Pune. Available at: [Link]
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Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters - Sci-Hub. Available at: [Link]
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Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available at: [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. Available at: [Link]
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O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at: [Link]
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Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing). Available at: [Link]
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Diarylmethane synthesis by benzylation or arylation - Organic Chemistry Portal. Available at: [Link]
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Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity - ChemRxiv. Available at: [Link]
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Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - ResearchGate. Available at: [Link]
-
Nickel-catalyzed reductive coupling of secondary alkyl bromides with alkynes to construct allylic difluoromethyl alkenes - Chemical Communications (RSC Publishing). Available at: [Link]
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Nickel-Catalyzed Suzuki–Miyaura Coupling of CF O-Containing Benzyl Bromides. Available at: [Link]
-
Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing). Available at: [Link]
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Selective Double Suzuki Cross-Coupling Reactions. Synthesis of Unsymmetrical Diaryl (or Heteroaryl) Methanes | Request PDF - ResearchGate. Available at: [Link]
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Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles - PubMed. Available at: [Link]
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Alkylation of phenol: a mechanistic view - PubMed - NIH. Available at: [Link]
-
Sulfamyl Radicals Direct Photoredox-Mediated Giese Reactions at Unactivated C(3)–H Bonds | ChemRxiv. Available at: [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH. Available at: [Link]
-
Flow photochemical Giese reaction via silane-mediated activation of alkyl bromides - UniCA IRIS. Available at: [Link]
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Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PubMed. Available at: [Link]
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PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]
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Nickel‐catalysed cross‐electrophile coupling directed to the synthesis... - ResearchGate. Available at: [Link]
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Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC - PubMed Central. Available at: [Link]
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One-pot thioetherification of aryl halides with thiourea and benzyl bromide in water catalyzed by Cu-grafted furfural imine functionalized mesoporous SBA-15 - The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis - The Royal Society of Chemistry. Available at: [Link]
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Benzyl thioether formation merging copper catalysis - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates | Request PDF. Available at: [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC - NIH. Available at: [Link]
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Step-by-step guide to benzylation with 4-(Difluoromethoxy)benzyl bromide
Application Note & Protocol Guide
Topic: A Step-by-Step Guide to Benzylation with 4-(Difluoromethoxy)benzyl Bromide
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of the Difluoromethoxy Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1] Fluorinated functional groups can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset. It serves as a unique bioisostere for common functionalities like hydroxyl, thiol, or methoxy groups, offering a distinct combination of moderate lipophilicity and hydrogen bond donating capabilities.[3][4] This fine-tuning of molecular properties is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
This compound is a key building block that allows for the direct installation of this advantageous moiety onto various nucleophilic scaffolds. This guide provides a detailed protocol for performing benzylation reactions using this reagent, grounded in the principles of the Williamson ether synthesis. We will explore the underlying mechanism, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
The Underlying Chemistry: An S(_N)2 Pathway
The benzylation of alcohols, phenols, and other nucleophiles with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6] Understanding this pathway is crucial for making informed experimental choices.
The Core Mechanism involves three key steps:
-
Deprotonation: A base is used to deprotonate the nucleophile (e.g., an alcohol, R-OH), generating a more potent nucleophilic anion, the alkoxide (R-O⁻). The choice of base is critical and depends on the acidity of the proton being removed. Strong bases like sodium hydride (NaH) are common for alcohols, while weaker bases like potassium carbonate (K₂CO₃) may suffice for more acidic phenols.[6][7]
-
Nucleophilic Attack: The generated alkoxide attacks the electrophilic benzylic carbon of this compound. This attack occurs from the "backside" relative to the bromide leaving group.[8]
-
Displacement: In a concerted, single-step transition state, the new Carbon-Oxygen bond forms simultaneously as the Carbon-Bromine bond breaks, displacing the bromide ion and resulting in the formation of the desired ether product with an inversion of stereochemistry at the electrophilic carbon.[5]
The S(_N)2 reactivity of benzyl halides is enhanced by the adjacent π-system of the benzene ring, which helps stabilize the transition state.[9] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.[10]
Caption: Figure 1: S(_N)2 Benzylation Mechanism
General Protocol: Benzylation of a Primary Alcohol
This protocol provides a comprehensive, step-by-step method for the benzylation of a generic primary alcohol using this compound.
Materials & Equipment:
-
Reagents: Primary alcohol, this compound (1.2 equiv.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Distilled water.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Argon or Nitrogen line with manifold, Syringes and needles, Ice bath, TLC plates, Separatory funnel, Rotary evaporator, Silica gel for column chromatography.
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL per mmol of alcohol).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 equiv.) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Handle with extreme care.[7]
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Reagent Addition: Slowly add this compound (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC). This may take several hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired benzylated product.
Adapting the Protocol for Different Substrates
The general protocol can be adapted for various nucleophiles. The primary considerations are the acidity of the substrate, which dictates the choice of base, and its steric hindrance.
| Parameter | Protocol for Primary Alcohol | Protocol for Phenol | Rationale |
| Substrate | e.g., 1-Butanol | e.g., 4-Ethylphenol | - |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Phenols (pKa ~10) are more acidic than alcohols (pKa ~16-18) and can be deprotonated by a weaker base.[6][11] |
| Equivalents of Base | 1.5 equiv. | 2.0 - 3.0 equiv. | K₂CO₃ is a weaker base and is often used in excess to drive the reaction to completion. |
| Solvent | Anhydrous DMF or THF | Acetone or DMF | Acetone is a common solvent for reactions with K₂CO₃.[12] |
| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C | Reactions with weaker bases may require gentle heating to proceed at a reasonable rate. |
Product Characterization
Confirmation of successful benzylation is typically achieved through standard spectroscopic methods.
-
¹H NMR: The most telling signals are the appearance of a new singlet for the benzylic methylene protons (CH₂) typically between 4.8-5.2 ppm, and aromatic signals corresponding to the 4-(difluoromethoxy)benzyl group. A characteristic triplet for the proton of the -OCF₂H group will also be present, typically further downfield.[13][14][15]
-
¹³C NMR: The appearance of new signals for the benzylic carbon and the carbons of the new aromatic ring confirms the reaction.
-
FTIR: Disappearance of the broad O-H stretch from the starting material (if applicable) and the appearance of C-O-C ether stretches.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the benzylated product.
Safety & Handling Precautions
-
This compound: This reagent is a lachrymator and is corrosive, causing severe skin burns and eye damage.[16][17] Always handle it in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any source of moisture.[7]
-
Solvents: DMF is a combustible liquid and a suspected reprotoxin. Anhydrous solvents are highly flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing this reaction.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Incomplete deprotonation.2. Wet reagents or solvent.3. Reagent degradation. | 1. Use a stronger base or increase equivalents.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Check the purity/age of the benzyl bromide. |
| Reaction Stalls | Insufficient temperature or reaction time. | Gently heat the reaction mixture (e.g., to 40-50 °C) and/or allow it to stir for a longer period. |
| Formation of Side Products | 1. Elimination (E2) reaction.2. C-alkylation instead of O-alkylation (with phenols). | 1. This is less common with primary benzylic halides but can occur with hindered substrates.[6]2. Change the solvent or counter-ion to favor O-alkylation. |
| Difficult Purification | Unreacted starting material or benzyl alcohol impurity from hydrolysis of the bromide. | 1. Ensure the reaction goes to completion.2. During workup, a wash with a dilute base (e.g., 5% NaOH) can help remove phenolic starting materials.[20] |
References
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Substituent effect of benzyl bromide substrate 2 Reaction conditions. ResearchGate. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
- Process for the purification of benzyl alcohol.
-
11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]
-
Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]
- Method for preparing substituted benzyl bromides.
-
How to purify Benzylamine?. Reddit. [Link]
-
Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. [Link]
-
SN2 Reaction Mechanisms. YouTube. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
-
Benzylation reaction. Reddit. [Link]
-
SN2 Reaction: Benzyl Chloride with HS-. ChemTube3D. [Link]
-
SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. Thermo Fisher Scientific. [Link]
-
ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. ResearchGate. [Link]
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Method for purifying benzyl alcohol.
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. MDPI. [Link]
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed. [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]
-
Benzyl Protection of Alcohols. J&K Scientific LLC. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzyl bromide. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals, with its difluoromethoxy group enhancing reactivity and stability.[1] This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the free-radical bromination of 4-(difluoromethoxy)toluene.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted 4-(difluoromethoxy)toluene.
-
The characteristic reddish-brown color of bromine (if used directly) persists, or the reaction mixture does not change appearance as expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Radical Initiation | Free-radical bromination requires an initiator to start the chain reaction.[2][3] Without sufficient initiation, the reaction will not proceed efficiently. | Initiator Check: Ensure you have added a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Light Source: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine source.[4] |
| Poor Quality Brominating Agent | N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination.[2][5] Old or improperly stored NBS can be less reactive. | Recrystallize NBS: Impure NBS can give unreliable results. It can be purified by recrystallization from hot water.[2] Use Fresh Reagent: Whenever possible, use a freshly opened or recently purchased bottle of NBS. |
| Presence of Radical Inhibitors | Certain impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction. | Purify Starting Material: Ensure your 4-(difluoromethoxy)toluene is free from phenolic or other easily oxidizable impurities. Distillation is a common purification method. Use Anhydrous, High-Purity Solvents: Solvents like carbon tetrachloride or cyclohexane should be anhydrous and free of stabilizers that can inhibit radical reactions.[6] |
| Inadequate Reaction Temperature | The reaction needs sufficient thermal energy to initiate and propagate the radical chain. | Optimize Temperature: For thermal initiation with AIBN or benzoyl peroxide, ensure the reaction is refluxed at the appropriate temperature for the chosen solvent.[2] |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
NMR or GC-MS analysis reveals the presence of di-brominated species or ring-brominated isomers.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Over-bromination | Using an excess of the brominating agent can lead to the formation of 4-(difluoromethoxy)benzylidene bromide (the di-bromo product). | Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting toluene derivative. Add the NBS portion-wise to maintain a low concentration of bromine in the reaction mixture. |
| Ring Bromination (Electrophilic Aromatic Substitution) | The presence of a Lewis acid catalyst (e.g., iron filings from a spatula) or polar, protic solvents can promote electrophilic aromatic substitution on the benzene ring instead of free-radical substitution on the methyl group.[7][8] | Solvent Choice: Use non-polar aprotic solvents like carbon tetrachloride or cyclohexane.[6] Avoid solvents like acetic acid. Clean Glassware: Ensure all glassware is clean and free of any metal residues that could act as Lewis acid catalysts. |
| Reaction with Solvent | Some solvents can react with the bromine radicals. For example, chloroform can be brominated under these conditions.[6] | Inert Solvent: Carbon tetrachloride is a classic choice due to its inertness in this reaction, though its use is discouraged due to toxicity.[6] Cyclohexane or heptane are suitable alternatives.[6] |
Problem 3: Difficult Purification of the Product
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
The final product is unstable and decomposes upon standing.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Succinimide | When using NBS, succinimide is a major byproduct. It can sometimes co-elute with the product or interfere with crystallization. | Aqueous Workup: After the reaction, filter the cooled mixture to remove the bulk of the succinimide. Wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining succinimide and acidic byproducts.[9] |
| Unreacted Starting Material | 4-(Difluoromethoxy)toluene can be difficult to separate from the product due to similar polarities. | Reaction to Completion: Drive the reaction to completion by ensuring proper initiation and reaction time. Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[9][10] |
| Product Instability | Benzyl bromides are lachrymatory and can be sensitive to light and moisture, leading to decomposition.[11] | Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light.[12] Prompt Use: Use the purified product as soon as possible in the next synthetic step. |
| Hydrolysis | Exposure to water during workup or storage can lead to the formation of 4-(difluoromethoxy)benzyl alcohol. | Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method is the free-radical bromination of 4-(difluoromethoxy)toluene. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride or cyclohexane, with a radical initiator such as AIBN or benzoyl peroxide, or under photochemical conditions.[2][3]
Q2: What is the mechanism of the Wohl-Ziegler bromination?
The Wohl-Ziegler reaction is a free-radical chain reaction.[2]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator or UV light, to generate a bromine radical.[13][14]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-(difluoromethoxy)toluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][14] The HBr then reacts with NBS to generate molecular bromine (Br₂).[13][14] The benzylic radical then reacts with Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[5][14]
-
Termination: The reaction terminates when two radicals combine.
Sources
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Technical Support Center: Purification of 4-(Difluoromethoxy)benzyl bromide
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for 4-(Difluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a reactive benzylic bromide, its purity is paramount for the success of subsequent reactions and the integrity of your final products. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges you may encounter during purification.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My crude reaction mixture is dark, and the purified this compound is a yellow or brown liquid instead of colorless. What causes this discoloration, and how can I prevent it?
Answer: Discoloration is a common indicator of impurity and degradation. The primary causes are typically residual acid from the synthesis, thermal decomposition, or hydrolysis.
-
Causality: this compound, like other benzyl bromides, is susceptible to degradation.[1][2] Strong acids can promote side reactions and polymerization. The compound is a lachrymator and moisture-sensitive; exposure to water will hydrolyze it to the corresponding 4-(difluoromethoxy)benzyl alcohol, which can then be oxidized to 4-(difluoromethoxy)benzaldehyde, a common source of yellow discoloration.[3] Furthermore, benzyl bromides can undergo thermal decomposition, especially if heated excessively during solvent removal or distillation.[4][5][6]
-
Preventative & Corrective Actions:
-
Aqueous Workup: Before concentrating the crude product, perform a careful aqueous workup. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a water wash, and finally a brine wash to facilitate phase separation and remove bulk water.
-
Temperature Control: Always concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 40°C to minimize thermal stress.
-
Purification: If the product is already discolored, passing it through a short plug of neutral or basic alumina can often remove polar, colored impurities.[3] For more significant impurities, flash column chromatography is the recommended next step.
-
Question 2: My product purity is low (<95%) after flash column chromatography, and I see overlapping spots on my TLC plate. How can I improve the separation?
Answer: Poor separation during column chromatography is typically due to an inappropriate solvent system or issues with the stationary phase. The key impurities are often the starting material (4-(difluoromethoxy)benzyl alcohol) and the hydrolysis/oxidation byproducts (benzyl alcohol and benzaldehyde derivatives), which can have similar polarities.
-
Causality: The polarity of this compound is very close to that of potential non-polar byproducts or unreacted starting materials. A suboptimal mobile phase will not provide sufficient resolution between these compounds on the silica gel.
-
Optimization Strategy:
-
Solvent System Selection: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on the TLC plate, with clear separation from all impurities. Since benzyl bromide is relatively nonpolar, start with highly nonpolar eluents.[7]
-
Column Chromatography Protocol: Use a high-quality silica gel with a fine mesh size for better resolution. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve separation by ensuring a narrow starting band.
-
| Solvent System (Hexane:Ethyl Acetate) | Typical Application | Notes |
| 100:0 to 98:2 | Eluting highly nonpolar impurities and the product itself. | This is an excellent starting point. The product should elute relatively quickly. |
| 95:5 to 90:10 | Eluting more polar impurities like the corresponding benzyl alcohol or benzaldehyde. | Use a gradient elution, slowly increasing the polarity to wash out more polar impurities after your product has been collected. |
Question 3: I'm experiencing significant product loss during purification. What are the likely causes and solutions?
Answer: Product loss often stems from the compound's inherent reactivity and sensitivity.
-
Causality:
-
Hydrolysis: As a reactive benzyl bromide, the compound readily hydrolyzes on contact with water or protic solvents, especially on the acidic surface of silica gel during prolonged column chromatography.[8]
-
Evaporation: The compound has a low boiling point (52 °C at 0.2 mmHg), making it somewhat volatile.[9] Aggressive removal of solvent under high vacuum or with excessive heat can lead to loss of product.
-
Irreversible Adsorption: Highly reactive compounds can sometimes bind irreversibly to the stationary phase, particularly if the silica gel is too acidic.
-
-
Solutions:
-
Minimize Water Contact: Ensure all glassware is thoroughly dried. Use anhydrous solvents for chromatography where possible.
-
Efficient Chromatography: Do not let the column run dry. Perform the chromatography as efficiently as possible to minimize the contact time between the product and the silica gel. Adding ~1% triethylamine to the eluent can neutralize the acidic sites on the silica gel, though this may not be suitable if your subsequent reaction is sensitive to amines.
-
Gentle Solvent Removal: After collecting the pure fractions, use a rotary evaporator with a controlled bath temperature (≤40°C) and moderate vacuum. Avoid leaving the purified product on the evaporator for an extended period after the solvent is removed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: The impurity profile depends on the synthetic route. If synthesized from 4-(difluoromethoxy)benzyl alcohol, common impurities include unreacted starting material, the corresponding benzaldehyde (from over-oxidation or degradation), and dibenzyl ether (formed via a side reaction).[10] If the synthesis involves radical bromination of 4-(difluoromethoxy)toluene, you might find unreacted toluene derivative or di-brominated species.
Q2: Which purification method is generally recommended: column chromatography or vacuum distillation? A2: For laboratory-scale purification where high purity is essential, flash column chromatography is typically the preferred method. It excels at removing non-volatile and more polar impurities.[11][12] Vacuum distillation is a viable alternative, especially for larger quantities, and is effective at removing impurities with significantly different boiling points.[13] However, given the thermal sensitivity of benzyl bromides, there is a risk of decomposition if the distillation is not performed carefully at a low temperature and high vacuum.[1]
Q3: What are the critical safety precautions for handling this compound? A3: This compound is hazardous and requires careful handling.
-
Corrosive and Lachrymatory: It causes severe skin burns and eye damage and is a potent lachrymator (tear-inducing agent).[14][15][16]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), a lab coat, and chemical safety goggles.[14][17]
-
Spills: Have a spill kit ready. Small spills can be absorbed with an inert material like vermiculite.
Q4: How should I store purified this compound to ensure its long-term stability? A4: Proper storage is crucial to maintain purity.
-
Atmosphere: It is moisture-sensitive. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Container: Use a tightly sealed, clearly labeled amber glass bottle to protect it from light and moisture.
Q5: Which analytical techniques are best for assessing the purity of the final product? A5: A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): Excellent for determining purity as a percentage and detecting volatile impurities. Purity is often specified as ≥98% by GC.[9][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying structural impurities. The benzylic protons (-CH₂Br) typically appear as a sharp singlet around 4.5 ppm in CDCl₃.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.
Visualized Workflows and Pathways
General Purification Workflow
This diagram outlines the logical steps from a crude reaction output to a pure, stored product.
Caption: A standard workflow for the purification and handling of this compound.
Key Degradation Pathways
Understanding potential degradation is key to preventing it.
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How to avoid decomposition of 4-(Difluoromethoxy)benzyl bromide
Technical Support Center: 4-(Difluoromethoxy)benzyl bromide
A Guide to Stability, Handling, and Troubleshooting
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to ensure the stability and successful application of this versatile, yet sensitive, reagent. This document moves beyond simple protocols to explain the chemical principles behind best practices, empowering you to troubleshoot effectively and maintain the integrity of your experiments.
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials, valued for its unique difluoromethoxy group which can enhance biological activity and stability in target molecules.[1] However, its benzylic bromide functionality makes it highly reactive and susceptible to decomposition if not handled and stored correctly.[1][2] This guide is structured into a troubleshooting Q&A and a preventative FAQ section to directly address the challenges you may encounter.
Troubleshooting Guide: Diagnosing Decomposition
This section addresses common observational cues that may indicate your this compound has undergone decomposition.
Q1: My previously colorless reagent has developed a yellow or brownish tint. What does this mean, and can I still use it?
A1: A color change from colorless to yellow or light orange is a primary indicator of decomposition.[1] This discoloration is typically caused by two main pathways:
-
Formation of Trace Bromine (Br₂): Over time, especially with exposure to light or air (oxygen), the bromide can be oxidized, or radical pathways can lead to the formation of elemental bromine, which has a characteristic yellow-brown color.
-
Polymerization/Side Products: Benzylic halides can undergo self-alkylation or polymerization, particularly in the presence of trace acid (like HBr from hydrolysis) or metals, leading to colored, higher molecular weight impurities.
Causality: The C-Br bond in a benzylic position is inherently labile. It is susceptible to both nucleophilic substitution and the formation of a relatively stable benzyl radical. Light can initiate radical chain reactions, while trace moisture can generate HBr, which can catalyze further decomposition.
Recommendation: The reagent's usability depends on the extent of decomposition.
-
Minor Discoloration: If the color change is faint, the reagent might still be suitable for robust reactions where absolute purity is not critical. However, you should expect slightly lower yields.
-
Significant Discoloration (Dark Yellow/Brown): The reagent is likely significantly degraded. The presence of impurities can interfere with your reaction, leading to low yields and complex purification challenges. It is strongly recommended to assess purity via TLC or ¹H NMR before use or to use a fresh bottle. Consider purification by distillation under reduced pressure if a large quantity is affected, though this should be done with caution due to its thermal sensitivity.[1]
Q2: I've noticed a white precipitate has formed in my bottle of this compound. What is it?
A2: A white precipitate is most commonly 4-(Difluoromethoxy)benzyl alcohol . This is the direct product of hydrolysis, where the benzyl bromide reacts with moisture.
Causality: Benzyl bromides are highly susceptible to hydrolysis.[3][4] Even minute amounts of water absorbed from the atmosphere upon opening the container can cause this reaction. The resulting alcohol is often a solid at the recommended storage temperatures (2-8 °C), causing it to precipitate out of the liquid bromide.[1]
Recommendation: The presence of this precipitate confirms moisture contamination. The alcohol impurity can act as a competing nucleophile in your reaction, leading to undesired byproducts (e.g., ethers if your reaction involves another alcohol).
-
For Immediate Use: If you must use the reagent, carefully decant the liquid away from the solid precipitate under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Best Practice: It is highly advisable to discard the contaminated reagent and open a fresh bottle, ensuring strict anhydrous handling techniques moving forward.
Q3: My reaction is giving low yields and multiple unexpected spots on the TLC plate. I suspect the reagent. Why would this happen?
A3: This is a classic symptom of using a degraded reagent. There are two primary reasons for this outcome:
-
Lower Molar Quantity: Decomposition reduces the concentration of the active this compound in the bottle. Using the reagent by volume or by a weight that doesn't account for impurities means you are adding less of the desired reactant than calculated, leading to incomplete conversion and low yields.
-
Interfering Impurities: Decomposition products are not inert. As discussed, 4-(Difluoromethoxy)benzyl alcohol can compete in reactions. Furthermore, HBr generated from hydrolysis can react with acid-sensitive functional groups in your substrate or catalyze unwanted side reactions.
Recommendation: Before starting a critical or large-scale reaction, always perform a quick purity check on your reagent, especially if it is an older bottle or has been opened multiple times.
Protocol: Quick Purity Assessment by TLC
-
Preparation: In a fume hood, dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the solution onto a TLC plate alongside a co-spot with your starting material if applicable.
-
Elution: Develop the plate using a solvent system appropriate for your reaction (e.g., 10-20% ethyl acetate in hexanes).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: A pure reagent should show a single, dominant spot. The presence of a spot at the baseline often corresponds to the more polar 4-(Difluoromethoxy)benzyl alcohol. Other new spots indicate different impurities.
Q4: The reagent fumes when I open the bottle and has a sharp, irritating smell. What is happening?
A4: The fuming is likely hydrogen bromide (HBr) gas .[4] This is a strong indication of significant hydrolysis. The sharp, pungent odor is characteristic of both the benzyl bromide itself (a strong lachrymator) and the HBr byproduct.[2][3][5]
Causality: When the reagent reacts with moisture, it produces HBr.[3] HBr is a corrosive gas that can fume when it comes into contact with moist air. This signifies a breach in the container's seal or repeated exposure to humid environments.
Recommendation: EXTREME CAUTION IS REQUIRED. HBr is highly corrosive and toxic.
-
Safety First: Handle the bottle exclusively within a certified chemical fume hood.[2][6][7] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.
-
Quenching/Disposal: The reagent is likely too compromised for reliable use. It should be carefully quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another weak base before being disposed of according to your institution's hazardous waste guidelines.[7]
Frequently Asked Questions (FAQs): Prevention & Best Practices
This section provides clear guidelines for the proper storage and handling of this compound to prevent the decomposition issues discussed above.
Q5: What are the ideal storage conditions for this compound?
A5: Proper storage is the most critical factor in maintaining the reagent's stability. The key principles are to keep it cool, dry, and dark.
| Parameter | Recommendation | Rationale (Causality) |
| Temperature | Store at 2-8 °C or as recommended by the supplier (<15°C).[1] | Reduces the rate of all chemical reactions, including thermal decomposition and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] | Prevents contact with atmospheric moisture and oxygen, which are the primary drivers of hydrolysis and oxidative decomposition. |
| Container | Tightly sealed amber glass bottle.[4][8] | Prevents moisture ingress and protects the light-sensitive compound from photolytic (light-induced) decomposition.[9] |
| Incompatibles | Store away from strong bases, oxidizing agents, alcohols, amines, and metals.[3][4][10] | These materials can directly react with and degrade the benzyl bromide. |
Q6: How should I handle this reagent during an experiment to minimize decomposition?
A6: Your handling technique is just as important as storage. This compound is a lachrymator and is moisture-sensitive.[2][3][5][8]
Protocol: Anhydrous Handling Workflow
-
Work Area: Conduct all manipulations in a chemical fume hood.[2][6]
-
PPE: Wear standard PPE, including nitrile gloves (or thicker gloves for extended handling), chemical splash goggles, and a flame-resistant lab coat.
-
Equilibration: Before opening, allow the refrigerated bottle to warm to room temperature in a desiccator. This prevents condensation of moist air inside the cold bottle.
-
Inert Atmosphere Transfer: Use a syringe or cannula to transfer the liquid reagent from the Sure/Seal™-style bottle. Puncturing the septum with a needle connected to a line of dry argon or nitrogen will maintain an inert atmosphere.
-
Glassware: Ensure all glassware for the reaction is oven- or flame-dried and cooled under an inert atmosphere.
-
Sealing: After use, flush the bottle headspace with inert gas before tightly resealing. Parafilm can be wrapped around the cap for extra protection against moisture.
Visualization of Key Processes
To better understand the risks, the following diagrams illustrate the primary decomposition pathways and the recommended handling workflow.
Caption: Key decomposition pathways for this compound.
Caption: Step-by-step workflow for handling to ensure reagent stability.
References
-
Benzyl Bromide Hazard Summary. New Jersey Department of Health. [Link]
-
ICSC 1225 - BENZYL BROMIDE. International Labour Organization/World Health Organization. [Link]
-
Benzyl Bromide - Common Organic Chemistry. Organic Chemistry Portal. [Link]
-
Photochemical reaction intermediates of benzyl chloride in condensed phase. ResearchGate. [Link]
-
Safety Data Sheet - 4-(Trifluoromethoxy)benzyl bromide. Thermo Fisher Scientific. [Link]
-
Benzyl Bromide, (stabilized with Propylene Oxide), 100 grams. CP Lab Safety. [Link]
- Preparation method of benzyl bromide.
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. [Link]
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- 10. fishersci.com [fishersci.com]
Technical Support Center: 4-(Difluoromethoxy)benzyl bromide Synthesis
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific benzylic bromination. As Senior Application Scientists, we understand that optimizing reaction parameters is critical for success. Here, we move beyond simple protocols to explain the causality behind experimental choices, focusing specifically on the pivotal role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound and how does temperature influence it?
The principal challenge in the synthesis of this compound via free-radical bromination of 4-(difluoromethoxy)toluene is achieving high selectivity for the desired mono-brominated product while minimizing the formation of the di-brominated byproduct, α,α-dibromo-4-(difluoromethoxy)toluene.[1]
Temperature is the most critical lever in controlling this selectivity. The reaction proceeds via a free-radical chain mechanism.[2][3] While higher temperatures increase the overall reaction rate, they can disproportionately accelerate the second bromination step, leading to a decrease in selectivity and a complex product mixture that is difficult to purify.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4]
Q2: I'm observing low conversion of my starting material, 4-(difluoromethoxy)toluene. What temperature adjustments should I consider?
Low conversion with significant starting material remaining is a classic indicator that the reaction temperature is too low to efficiently initiate and sustain the radical chain reaction.[4] The initiation step, typically the homolytic cleavage of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide (BPO), is highly temperature-dependent.[5]
Troubleshooting Steps:
-
Verify Initiator Choice: Ensure your initiator is appropriate for your target temperature. AIBN, for example, has a half-life of about one hour at 85°C and is commonly used in reactions run between 65-85°C.[5][6] If your target temperature is lower, the rate of radical generation may be insufficient.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments. For many N-bromosuccinimide (NBS) brominations, a starting point near the reflux temperature of the solvent is common.[7] For less reactive substrates, temperatures up to 80°C may be necessary.[4]
-
Monitor Progress: Closely monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after each temperature adjustment to avoid overshooting the optimal point and promoting side reactions.[4]
Q3: My reaction is producing a significant amount of the di-brominated product. How can I use temperature to improve selectivity for the mono-brominated compound?
The formation of di-brominated byproducts is a clear sign that the reaction conditions are too harsh, with temperature being the primary culprit.[1][4] The benzylic radical intermediate is stabilized by the aromatic ring, making it reactive, and high temperatures can favor a second hydrogen abstraction and subsequent bromination.[2]
Optimization Strategies:
-
Lower the Reaction Temperature: This is the most effective method to improve selectivity. Lowering the temperature reduces the overall energy of the system, making the second bromination less favorable. For highly reactive substrates, conducting the reaction at 0°C can provide excellent control.[4]
-
Control Exotherms: Benzylic bromination can be exothermic. Localized overheating can decrease selectivity.[4] To mitigate this:
-
Slow Reagent Addition: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a dropping funnel.
-
Efficient Cooling: Use an ice bath or a temperature-controlled cryostat to maintain a stable, lower temperature.
-
Vigorous Stirring: Ensure efficient agitation to dissipate heat evenly throughout the reaction mixture.[4]
-
-
Consider Photochemical Initiation: Instead of thermal initiators, using a light source (e.g., a household compact fluorescent lamp) can initiate the radical reaction at lower temperatures, even room temperature, thereby enhancing selectivity.[8]
Troubleshooting Guide: Temperature-Related Issues
This table summarizes common issues encountered during the synthesis of this compound and provides temperature-focused solutions.
| Issue Observed | Primary Cause Related to Temperature | Suggested Solution & Rationale | Citations |
| Low Conversion / Reaction Stalled | Insufficient energy for radical initiation or propagation. | Gradually increase temperature by 10°C increments. Ensure initiator's half-life is suitable for the chosen temperature. | [4][5] |
| High Levels of Di-brominated Product | Excess thermal energy favoring over-bromination. | Lower the reaction temperature. Consider starting at 0°C for better control. Ensure efficient stirring and slow addition of NBS to manage any exotherm. | [1][4] |
| Formation of Aromatic Bromination Byproducts | Reaction conditions favoring electrophilic aromatic substitution over radical benzylic bromination. | This is less common with NBS under radical conditions but can occur with electron-rich substrates. Ensure the reaction is run in the dark (if using a chemical initiator) and at a moderate temperature to minimize ionic pathways. | [1][8] |
| Reaction is Uncontrollably Fast / Exothermic | The reaction temperature is too high, leading to a rapid, uncontrolled rate of reaction. | Immediately cool the reaction vessel in an ice bath. Plan future experiments with a lower starting temperature and slower, portion-wise addition of the brominating agent. | [4] |
Experimental Protocols & Workflows
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for your synthesis.
Caption: A decision workflow for optimizing reaction temperature.
Protocol: Thermally-Initiated Benzylic Bromination
This protocol provides a robust starting point for the synthesis. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichlorobenzene[9])
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle with temperature controller
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and fit it with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: To the flask, add 4-(difluoromethoxy)toluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and the radical initiator (e.g., AIBN, 0.05 eq.). Add the anhydrous solvent.
-
Heating: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 80°C for acetonitrile). A heating mantle connected to a temperature controller is crucial for maintaining a stable temperature.
-
Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS. Monitor the consumption of the starting material and the formation of the mono- and di-brominated products.
-
Work-up (Upon Completion):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound.
Understanding the Mechanism: The Role of Temperature
The Wohl-Ziegler bromination is a radical chain reaction. Temperature directly impacts the Initiation and Propagation steps.
Caption: Simplified radical mechanism of benzylic bromination.
-
Initiation: Heat causes the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. The rate of this step is highly sensitive to temperature.[5]
-
Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (present in low concentrations from the reaction of NBS with HBr) to form the product and another bromine radical, continuing the chain.[2][10] Higher temperatures increase the kinetic energy of all species, accelerating these steps but also potentially providing enough energy for the product to react again, forming the di-bromide.
References
- BenchChem. (n.d.). Managing reaction temperature for selective benzylic bromination.
- Master Organic Chemistry. (2018).
- Common Organic Chemistry. (n.d.).
- Kim, J. H., et al. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(3), 133-137.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society.
- Scientific Update. (2022).
- The Essential Guide to NBS: Mastering Allylic and Benzylic Bromin
- Chemistry Steps. (n.d.).
- Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.
- Chemistry LibreTexts. (2022). Basic Stages of a Radical Chain Reaction.
- ResearchGate. (2015). Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion?.
- BenchChem. (n.d.). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS).
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzylation Reactions
Welcome to our dedicated technical support center for troubleshooting low conversion rates in benzylation reactions. This guide is crafted for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields. By delving into the mechanistic underpinnings and practical considerations of the benzylation reaction, this document aims to provide a systematic and logical approach to diagnosing and resolving common experimental hurdles.
General Troubleshooting Workflow
Before addressing specific issues, it's beneficial to adopt a structured workflow for diagnosing the root cause of low conversion. The following diagram outlines a systematic approach to pinpointing the problem in your benzylation reaction.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Part 1: Reagents and Starting Materials
Q1: My reaction shows very little or no conversion. Where should I start?
Low or no conversion often points to a fundamental issue with one of the core reagents. The most common culprits are:
-
Inactive Benzylating Agent : Benzyl halides, especially benzyl bromide, can degrade over time. Hydrolysis to benzyl alcohol is a frequent issue, particularly if not stored properly.[1] It is advisable to use freshly opened or purified benzylating agents.
-
Poor Nucleophile Quality : The nucleophile (alcohol, amine, etc.) may contain impurities that interfere with the reaction. Ensure it is pure and dry.
-
Ineffective Base : Many bases used in benzylation, such as sodium hydride (NaH), are extremely sensitive to moisture.[1] Any water in the solvent or on the glassware will quench the base, rendering it ineffective. Use freshly opened, high-purity base and ensure all glassware is rigorously dried.
-
Presence of Moisture : Water can react with both the base and the benzylating agent, leading to unwanted side reactions and consumption of reagents. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are crucial.
Q2: I'm using a benzyl halide as my electrophile. How does the choice of halide (Cl, Br, I) affect the reaction?
The choice of halide significantly impacts the reactivity of the benzylating agent, following the general trend for SN2 reactions: I > Br > Cl > F. This is due to the leaving group's ability to stabilize a negative charge. Iodide is the best leaving group, making benzyl iodide the most reactive, while chloride is a poorer leaving group, resulting in slower reactions.[2]
| Leaving Group | Relative Reactivity | Bond Strength (C-X) | Notes |
| I⁻ | Highest | Weakest | Most reactive, but can be more expensive and less stable. |
| Br⁻ | High | Intermediate | A good balance of reactivity and stability, commonly used. |
| Cl⁻ | Moderate | Strong | Less reactive, may require harsher conditions (higher temperature, stronger base). |
| F⁻ | Lowest | Strongest | Generally not used as a leaving group in these reactions. |
Q3: Can I use benzyl alcohol directly instead of a benzyl halide?
Yes, but this requires an activation step as the hydroxyl group (-OH) is a poor leaving group.[3] Direct use of benzyl alcohol often involves in-situ activation to convert the -OH into a better leaving group. Methods include:
-
Acid Catalysis : Strong acids can protonate the hydroxyl group, which can then leave as water. This is common in Friedel-Crafts type benzylations.[4]
-
Activating Agents : Reagents like thionyl chloride (SOCl₂) or activating agents such as XtalFluor-E can be used to convert the alcohol to a more reactive species in situ.[4][5]
Part 2: Reaction Conditions
Q4: How critical is the choice of base, and what are my options?
The base is crucial for deprotonating the nucleophile (e.g., an alcohol to an alkoxide) to make it sufficiently reactive. The choice of base depends on the pKa of the nucleophile.
-
Strong Bases (e.g., NaH, KH, LDA) : These are necessary for deprotonating alcohols and are typically used in anhydrous aprotic solvents.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) : These can be effective for more acidic nucleophiles like phenols or when using more reactive benzylating agents.[6] Organic amine bases like triethylamine or pyridine can also act as acid scavengers.
Q5: What is the role of the solvent, and how do I choose the right one?
The solvent plays a critical role in solubilizing reactants and influencing the reaction mechanism.[7] Benzylation reactions are typically SN2 processes.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) : These are generally the best choice for SN2 reactions.[8] They solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.[9]
-
Aprotic, Nonpolar Solvents (Toluene, THF) : These are also commonly used, especially with strong bases like NaH.
-
Protic Solvents (Ethanol, Water) : These should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding and can react with strong bases and the benzyl halide.[1]
Q6: My reaction seems to stall. Could it be a solubility issue?
Yes, poor solubility of the nucleophilic salt (e.g., sodium alkoxide) is a common reason for stalled reactions.[1] If the deprotonated nucleophile is not dissolved, it cannot react with the benzyl halide in solution.
-
Phase-Transfer Catalysis (PTC) : If you are working in a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) is essential. The PTC shuttles the nucleophile from the aqueous phase into the organic phase where the reaction occurs.[10][11]
Q7: How does temperature affect my reaction?
Temperature is a double-edged sword.
-
Increasing Temperature : Generally increases the reaction rate. For less reactive substrates, heating may be necessary.[12][13]
-
Potential Downsides of High Temperature : Higher temperatures can promote side reactions, especially E2 elimination, leading to the formation of stilbene.[8] It can also lead to decomposition of reactants or products.[14] The optimal temperature must balance reaction rate with selectivity.[15]
Part 3: Side Reactions and Mechanism
Q8: What are the likely side reactions?
Benzylation is prone to several side reactions that can significantly lower the yield of the desired product:
-
Elimination (E2) : Benzyl halides can undergo E2 elimination to form stilbene, especially with bulky bases or at high temperatures.[8] This is more of a concern with secondary benzyl halides.[16]
-
C-Alkylation vs. O/N-Alkylation : Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[17] C-alkylation is often favored in less polar solvents.[8]
-
Over-alkylation : If the product of the initial benzylation still has a nucleophilic site, it can react further with the benzylating agent.[18]
-
Hydrolysis : As mentioned, water can hydrolyze the benzyl halide to benzyl alcohol.[1]
Q9: The reaction mechanism is SN2. What are the key implications of this?
The SN2 (bimolecular nucleophilic substitution) mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[17]
Caption: The concerted backside attack characteristic of the SN2 mechanism.
Key implications include:
-
Steric Hindrance : The reaction is highly sensitive to steric bulk around the reaction center. Primary benzyl halides react much faster than secondary ones. Tertiary benzyl halides will likely not undergo SN2.[8]
-
Stereochemistry : If the nucleophilic atom is a stereocenter, the SN2 reaction will proceed with an inversion of configuration.[1]
Q10: My nucleophile is an ambident phenoxide. How can I favor O-alkylation over C-alkylation?
The selectivity between O- and C-alkylation is highly dependent on the reaction conditions:
-
Solvent : Use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[8] These solvents strongly solvate the cation, leaving a more reactive "naked" phenoxide ion where the charge is more localized on the oxygen, making it a harder nucleophile. Less polar solvents favor C-alkylation.
-
Counter-ion : The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.
Detailed Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Suggested Solution |
| Degraded Benzyl Halide | Run a ¹H NMR of the benzyl halide to check for benzyl alcohol or other impurities. | Use a fresh bottle or purify by distillation. Store under inert gas and protect from light. |
| Inactive Base (e.g., NaH) | Carefully add a small amount of a proton source (e.g., isopropanol) to a small sample of the base in an inert solvent. Lack of bubbling indicates inactivity. | Use a fresh, unopened container of base. Ensure it has been stored correctly. |
| Wet Solvent/Glassware | Use a Karl Fischer titrator to check the water content of the solvent. | Use freshly dried solvents. Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere. |
| Insufficiently Strong Base | Compare the pKa of your nucleophile with the pKa of the conjugate acid of the base. The base's conjugate acid should have a significantly higher pKa. | Switch to a stronger base. For example, if K₂CO₃ is ineffective for an alcohol, switch to NaH. |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Diagnostic Check | Suggested Solution |
| Poor Solubility of Nucleophile Salt | Observe the reaction mixture. Is there a significant amount of solid material that is not dissolving over time? | 1. Switch to a more solubilizing solvent (e.g., from THF to DMF). 2. Use a phase-transfer catalyst (e.g., TBAB) if in a biphasic system.[19] 3. Consider using a different counter-ion (e.g., Cs⁺ instead of Na⁺) which can increase solubility. |
| Insufficient Temperature | Monitor the reaction by TLC or GC/LC-MS at the current temperature. Is the reaction proceeding, but very slowly? | Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring for byproduct formation.[14] |
| Steric Hindrance | Analyze the structure of your nucleophile and electrophile. Are they sterically demanding? | If possible, redesign the synthesis. For example, to make a bulky ether, the bulky group should be on the nucleophile and the electrophile should be sterically unhindered (e.g., use sodium tert-butoxide and benzyl bromide rather than sodium benzoxide and tert-butyl bromide).[8] |
Issue 3: Significant Side Product Formation
| Potential Cause | Diagnostic Check | Suggested Solution |
| E2 Elimination (Alkene Formation) | Check for a byproduct with a characteristic alkene signal in ¹H NMR. The mass spectrum should correspond to the elimination product (e.g., stilbene). | 1. Lower the reaction temperature.[8] 2. Use a less bulky base. 3. Ensure you are using a primary benzyl halide. |
| C-Alkylation of Phenoxide | Isolate the byproduct and characterize by NMR and MS. Look for signals corresponding to benzylation on the aromatic ring. | 1. Switch to a polar aprotic solvent like DMF or DMSO.[8] 2. Run the reaction at a lower temperature. |
| Over-alkylation | Look for a byproduct with a mass corresponding to the addition of a second benzyl group. | Use a slight excess of the nucleophile relative to the benzylating agent to ensure the latter is consumed before it can react with the product. |
Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol using NaH
-
Preparation : Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 equiv) and anhydrous DMF (or THF) (0.1-0.2 M).
-
Deprotonation : Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring : Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile : Cool the reaction mixture back to 0°C and add the benzyl bromide (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction : Dilute with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate : Draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting : Using a capillary tube, spot the starting material (SM), a co-spot (SM and reaction mixture), and the reaction mixture (RM) on the pencil line.
-
Develop Plate : Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 9:1 or 4:1 mixture.[1]
-
Visualization : After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Interpretation : A successful reaction will show the starting material spot diminishing over time while a new, typically less polar (higher Rf) product spot appears and intensifies.[1]
References
- BenchChem. (2025). .
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions.
- MDPI. (n.d.). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
- ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Quora. (2018). What is the effect of solvent on SN2?.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- BenchChem. (n.d.). Effect of temperature on N-Benzylacetoacetamide synthesis yield.
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- NPTEL Archive. (n.d.). Lecture 41 : Phase Transfer Catalysis.
- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- i. nucleophilic substitution. (2020).
- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
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Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Compounds
Welcome to the Technical Support Center for troubleshooting and interpreting complex fluorine-19 (¹⁹F) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments. Fluorine NMR is a powerful analytical technique due to the unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a wide chemical shift range.[1][2][3][4] These characteristics make ¹⁹F NMR an invaluable tool in pharmaceuticals, agrochemicals, and materials science for molecular characterization and studying reaction mechanisms.[1][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may face in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the basic principles and practical considerations of ¹⁹F NMR spectroscopy.
Q1: What are the key advantages of ¹⁹F NMR spectroscopy?
A1: The primary advantages of ¹⁹F NMR are:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive to NMR detection.[1][4]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and allows for detailed analysis of the fluorine's local electronic environment.[1][2]
-
No Background Signals in Biological Samples: Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR can be used to study fluorinated drugs and molecules without interference from background signals.[2][7]
-
Sensitivity to Environmental Changes: The chemical shift of ¹⁹F is highly sensitive to its surrounding environment, making it an excellent probe for studying molecular interactions, conformational changes, and binding events.[4][8]
Q2: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A2: A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR. The primary causes include:
-
Large Spectral Width: The extensive chemical shift range of ¹⁹F often necessitates a large spectral width during acquisition, which can lead to baseline distortions.[2][9]
-
Incorrect Phasing: Over-correction during manual phasing, particularly a large first-order phase correction, can introduce a rolling baseline.[9]
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing oscillations in the initial part of the Free Induction Decay (FID) that manifest as baseline issues.[9]
-
Probe Background Signals: Fluorine-containing materials within the NMR probe, such as Teflon components, can produce broad background signals that result in an uneven baseline.[9]
Q3: What are the small, often unevenly spaced peaks surrounding my main signal?
A3: These are typically ¹³C satellite peaks. Due to the 1.1% natural abundance of ¹³C, a small portion of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[9] This results in satellite peaks arising from ¹³C-¹⁹F coupling. A notable feature of these satellites in ¹⁹F NMR is their frequent asymmetry. This asymmetry occurs because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to be slightly offset from the main peak corresponding to the ¹²C-bound ¹⁹F.[9][10]
Section 2: Troubleshooting Complex Spectra
This section provides guidance on deciphering complex splitting patterns and spectral artifacts.
Q4: My ¹H NMR spectrum of a fluorinated compound is incredibly complex. How can I simplify it to determine coupling constants?
A4: The complexity in ¹H NMR spectra of fluorinated compounds arises from both ¹H-¹H and ¹H-¹⁹F spin-spin couplings. To simplify these spectra and accurately determine coupling constants, several strategies can be employed:
-
¹⁹F Decoupling: A common and effective method is to acquire a ¹H spectrum with ¹⁹F decoupling (¹H{¹⁹F}). This experiment removes all ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings, which simplifies the multiplets and aids in their analysis.[11]
-
Pure Shift NMR (PSYCHE): For determining ¹H-¹⁹F coupling constants, the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment is particularly powerful. This technique effectively provides a ¹H-decoupled ¹H spectrum, where the splittings observed are solely due to ¹H-¹⁹F couplings.[11] By comparing the standard ¹H spectrum, the ¹⁹F-decoupled ¹H spectrum, and the ¹H PSYCHE spectrum, you can systematically assign both ¹H-¹H and ¹H-¹⁹F coupling constants.[11]
Q5: I am observing long-range couplings in my spectra. How can I confirm and measure these?
A5: Long-range ¹H-¹⁹F and ¹⁹F-¹⁹F couplings (through 4 or even 5 bonds) are commonly observed.[2] 2D NMR techniques are invaluable for confirming and measuring these interactions:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment correlates ¹H and ¹⁹F nuclei that are coupled to each other. By analyzing the cross-peaks, you can identify which protons are coupled to which fluorine atoms. The HETCOR experiment is often considered to have the best overall combination of sensitivity, resolution, and selectivity for determining ¹H-¹⁹F coupling constants.[12][13]
-
¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized for detecting long-range couplings. It can be particularly useful for establishing connectivity across several bonds and is a sensitive alternative to through-space correlation experiments like HOESY.[14]
-
2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment is used to identify couplings between different fluorine nuclei in your molecule.
Workflow for Deciphering Complex Couplings
Here is a logical workflow for tackling complex spectra of fluorinated compounds:
Caption: Simplified workflow of a ¹H-¹⁹F HETCOR experiment.
Q9: Can I study molecular dynamics using ¹⁹F NMR?
A9: Yes, ¹⁹F NMR is an excellent tool for studying molecular dynamics. The sensitivity of the ¹⁹F chemical shift to its environment means that processes like conformational changes, ligand exchange, and molecular binding can be monitored. [4][8]Variable temperature (VT) NMR experiments can be particularly informative. By acquiring spectra at different temperatures, you can observe changes in signal line shapes, such as coalescence of distinct signals into a single broad peak, which provides quantitative information about the rates of these dynamic processes.
References
- Comparison of 1H-19F two-dimensional NMR scalar coupling correl
- PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments.
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem.
- Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences. Wiley Online Library.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Certified Reference M
- 19F-centred NMR analysis of mono-fluorin
- Fluorine NMR. University of Washington.
- NMR Sample Preparation.
- NMR Sample Prepar
- A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
- 19Flourine NMR. University of Ottawa.
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- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Handling and quenching of 4-(Difluoromethoxy)benzyl bromide reactions
A Senior Application Scientist's Guide to Safe Handling, Reaction Optimization, and Effective Quenching
Welcome to the technical support center for 4-(Difluoromethoxy)benzyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your experiments are safe, efficient, and reproducible. We will move beyond simple step-by-step instructions to address the "why" behind each manipulation, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Foundational Knowledge & Hazard Awareness
This compound is a valuable building block in organic synthesis, particularly for introducing the 4-(difluoromethoxy)benzyl moiety into molecules for pharmaceutical and agrochemical applications.[1] The difluoromethoxy group can enhance metabolic stability and modulate physicochemical properties.[1] However, its utility is matched by its reactivity and hazardous nature. The primary challenge stems from its classification as a benzylic bromide, making it a potent electrophile and a lachrymator.[2][3][4]
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrF₂O | [5] |
| Molecular Weight | 237.04 g/mol | [5] |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| CAS Number | 3447-53-8 | [1][6] |
| Boiling Point | 82 - 84 °C at 13 hPa | [7] |
| Density | ~1.59 g/cm³ at 25 °C | [7] |
| Key Hazards | Corrosive, Lachrymator, Moisture-sensitive | [7][8][9] |
Section 2: Frequently Asked Questions - Safe Handling & Storage
This section addresses the most common practical questions regarding the safe management of this compound in a laboratory setting.
Q1: What is a lachrymator, and what are the mandatory PPE requirements?
A lachrymator is a substance that irritates the eyes and causes tearing.[2] Benzyl bromides are notorious for this property.[3] Exposure to even minute quantities of vapor can cause significant discomfort and irritation to the eyes, mucous membranes, and respiratory tract.[10]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are essential. Standard safety glasses with side shields are insufficient.[2] A face shield should be worn over goggles when handling larger quantities.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and dispose of them immediately after handling or if contamination is suspected.[11]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Engineering Controls: All manipulations, including weighing, transferring, and setting up reactions, MUST be performed inside a certified chemical fume hood to prevent vapor inhalation.[2][9]
Q2: The reagent is listed as "moisture-sensitive." What does this mean in practice, and what are the ideal storage conditions?
Moisture sensitivity means the compound can react with water, including atmospheric humidity.[7] This reaction leads to hydrolysis, converting the benzyl bromide to the corresponding benzyl alcohol and generating hydrobromic acid (HBr). This degradation not only consumes your reagent but the HBr generated can catalyze unwanted side reactions.
Ideal Storage Protocol:
-
Container: Store in the original, tightly sealed container.[7] An amber glass bottle is suitable.[7]
-
Atmosphere: For long-term storage or after opening, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen.
-
Location: Store in a cool, dry, and dark place, away from incompatible materials like strong bases, oxidizing agents, and alcohols.[6][10] A recommended temperature is below 15°C.[6] The storage area should be locked or otherwise accessible only to authorized personnel.[7]
Q3: How should I handle a spill of this compound?
In the event of a spill, remain calm and follow established laboratory safety protocols.
-
Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills within the fume hood, cover with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously treat the absorbed spill with a weak base solution (e.g., sodium bicarbonate) to neutralize any HBr that may have formed.
-
Collect & Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[8]
Section 3: Troubleshooting Guide for Reactions
Even with careful handling, challenges can arise during the reaction itself. This troubleshooting guide addresses common issues in a question-and-answer format.
Issue 1: My nucleophilic substitution reaction shows low or no conversion.
-
Potential Cause A: Degraded Reagent. The benzyl bromide may have hydrolyzed due to improper storage. A simple ¹H NMR can verify its integrity; the benzylic protons (-CH₂Br) should appear as a sharp singlet around 4.4-4.5 ppm.[12]
-
Potential Cause B: Insufficiently Nucleophilic Substrate. If your nucleophile (e.g., an alcohol or amine) is weak, the reaction may be slow. The addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often required to deprotonate the nucleophile, increasing its reactivity.[12]
-
Potential Cause C: Inappropriate Solvent. Sₙ2 reactions, which are typical for benzyl bromides, are favored by polar aprotic solvents like DMF, acetonitrile, or acetone.[12] These solvents solvate the cation but not the nucleophile, enhancing its reactivity.
-
Potential Cause D: Steric Hindrance. If your nucleophile is sterically bulky, the reaction rate may be significantly reduced. In such cases, increasing the reaction temperature or extending the reaction time may be necessary.
Issue 2: My TLC/LC-MS shows the formation of a major byproduct with a mass corresponding to dibenzyl ether.
-
Causality: This byproduct arises from the reaction of the starting benzyl bromide with its hydrolysis product, 4-(difluoromethoxy)benzyl alcohol, or from the self-condensation of the benzyl alcohol under acidic conditions generated from hydrolysis.[13][14]
-
Preventative Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware assembled under an inert atmosphere (argon or nitrogen).[12]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Include an Acid Scavenger: If trace acid is a concern, a non-nucleophilic base like proton sponge or 2,6-lutidine can be added to neutralize any HBr formed during the reaction without interfering with the primary nucleophile.
-
Section 4: Quenching and Work-up Protocols
Quenching is the controlled deactivation of unreacted, energetic, or hazardous reagents at the end of a reaction.[15] For reactions involving this compound, the primary goal is to neutralize any excess of this reactive electrophile to ensure safe handling during work-up and to simplify purification.
Decision-Making Workflow for Quenching
The choice of quenching agent depends on the stability of your desired product and the nature of the unreacted species. This workflow provides a logical path for selecting the appropriate quenching strategy.
Caption: Decision workflow for quenching benzyl bromide reactions.
Experimental Quenching Protocols
Protocol 1: General Purpose Neutral/Mildly Acidic Quench
This is the most common and robust method, suitable for products that are not sensitive to mild acids. Saturated ammonium chloride (NH₄Cl) is often preferred over water as it is a mild proton source that can effectively protonate alkoxides and decompose some organometallic reagents without being overly acidic.[15]
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C. This is critical to control any exotherm from the quench.[16]
-
Preparation: Prepare a volume of cold, saturated aqueous NH₄Cl solution roughly equal to the volume of the reaction mixture.
-
Quenching: Slowly add the cold NH₄Cl solution to the vigorously stirred reaction mixture via a dropping funnel. Maintain the temperature below 10 °C.
-
Work-up: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
Protocol 2: Mild Basic Quench for Reagent Neutralization
This method is ideal for acid-sensitive products and helps neutralize any HBr formed during the reaction. Sodium bicarbonate is a weak base, making it generally safe for most functional groups.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious, as gas (CO₂) evolution may occur if the reaction mixture is acidic.
-
Work-up: Follow the standard aqueous work-up procedure as described in Protocol 1. The basic wash will also help remove acidic impurities.
Protocol 3: Amine Scavenger Quench for Difficult Separations
If unreacted benzyl bromide is difficult to separate from the desired product due to similar polarity, a chemical quench can be employed.[17][18] This protocol converts the nonpolar benzyl bromide into a highly polar and water-soluble quaternary ammonium salt.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Quenching: Add a slight excess (e.g., 1.5 equivalents relative to the excess benzyl bromide) of triethylamine (NEt₃) or a similar amine, followed by a small amount of methanol. Stir for 30-60 minutes, allowing the quaternization reaction to proceed.
-
Work-up: Add water to the reaction mixture. The resulting benzyltriethylammonium bromide salt will partition into the aqueous layer. Proceed with a standard extractive work-up. The aqueous layer can be washed several times with an organic solvent to recover any dissolved product.[17]
Section 5: Troubleshooting the Quench & Work-up
Q1: My quenching reaction is violently exothermic and difficult to control. What is happening?
A highly exothermic quench is typically due to adding the quenching agent too quickly to a concentrated solution of a highly reactive species.[15][16]
-
Solution: Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent slowly, dropwise, with vigorous stirring to dissipate heat effectively. If necessary, dilute the reaction mixture with more solvent before quenching.
Q2: An emulsion has formed, and I can't separate the aqueous and organic layers.
Emulsions are often caused by fine particulate matter or surfactants at the interface.
-
Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Solution 2: Filtration. Filter the entire mixture through a pad of Celite® or glass wool to remove fine solids that may be stabilizing the emulsion.
-
Solution 3: Change Solvent. Add a different organic solvent that may have better phase-separation properties.
Q3: After work-up, my purified product is still contaminated with unreacted this compound. What should I do?
This is a common issue, especially when an excess of the reagent is used.
-
Solution A: Optimize Chromatography. Benzyl bromide is relatively nonpolar. Use a less polar eluent system (e.g., higher percentage of hexane or heptane in ethyl acetate) to increase the separation (ΔRf) between your product and the starting material.[18]
-
Solution B: Recrystallization. If your product is a solid, recrystallization is an excellent method for purification. Choose a solvent system in which your product has lower solubility than the benzyl bromide, especially when cold.
-
Solution C: Retroactive Chemical Quench. If you have already isolated the contaminated product, you can redissolve it in a suitable solvent and perform the Amine Scavenger Quench (Protocol 3) described above.[17] This will convert the contaminating benzyl bromide into an easily removable salt.
References
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
-
University of Rochester. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
Supporting information for. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H7BrF2O). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Retrieved from [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)benzyl bromide. Retrieved from [Link]
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Technical Support Center: Solvent Selection for 4-(Difluoromethoxy)benzyl Bromide
Welcome to the technical support guide for 4-(Difluoromethoxy)benzyl bromide. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical choice of solvent for reactions involving this versatile fluorinated building block. As the demand for greener, safer, and more efficient chemical processes grows, moving beyond traditional solvents is not just an environmental consideration but a strategic decision to enhance reaction performance and simplify downstream processing. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity and stability characteristics of this compound?
This compound is a valuable reagent in organic synthesis, primarily used to introduce the 4-(difluoromethoxy)benzyl moiety into target molecules.[1] Its key features include:
-
Enhanced Reactivity: The benzylic bromide is highly susceptible to nucleophilic substitution (typically Sₙ2), making it an excellent electrophile for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1][2]
-
Unique Electronic Effects: The para-difluoromethoxy (-OCHF₂) group is electron-withdrawing via induction but can also participate in resonance. This electronic nature influences the reactivity of the benzylic position and can impart desirable properties, such as altered lipophilicity and metabolic stability, to the final product.[1] The reactivity is generally comparable to other substituted benzyl bromides.[3]
-
Stability: While reactive, the compound is stable enough for storage under recommended conditions (2-8°C) and use in a variety of synthetic transformations.[1] The fluorinated group can enhance the thermal and chemical stability of the parent molecule and its derivatives.[1]
Q2: Why should our lab consider alternatives to common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)?
While traditional solvents are effective, they present significant drawbacks that are driving the adoption of greener alternatives:
-
Safety and Health Concerns: Many conventional solvents are toxic, carcinogenic, or have reproductive health risks. DCM, for instance, is a regulated and toxic solvent that many organizations are actively seeking to replace.[4]
-
Environmental Impact: The production and disposal of petroleum-derived solvents contribute to environmental pollution. Bio-renewable solvents, derived from sustainable feedstocks like corn cobs or wood byproducts, offer a significantly reduced carbon footprint.[5][6]
-
Process Efficiency: Solvents with poor water miscibility, like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), can dramatically simplify aqueous workups, reduce waste, and lower energy costs associated with solvent recovery compared to water-miscible solvents like THF.[7][8][9]
-
Improved Reaction Performance: As detailed in the troubleshooting guide, an alternative solvent can sometimes offer superior performance by minimizing side reactions, improving catalyst stability, or increasing reaction rates.[8][10]
Q3: What are the most promising "green" solvent alternatives for reactions with this compound?
Several sustainable solvents have emerged as excellent replacements for their traditional counterparts. The best choice depends on the specific reaction type.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is an outstanding substitute for THF and DCM.[6][11][12] It is particularly advantageous in organometallic reactions, such as Grignard reagent formation, where it can suppress side reactions.[8][10][13] Its limited miscibility with water is a major process advantage.[9]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with excellent stability under acidic and basic conditions.[14][15] It is a strong candidate for nucleophilic substitutions, cross-coupling reactions, and reactions involving Grignard reagents.[7][14] Its low rate of peroxide formation enhances safety.[7]
-
Anisole (Methoxybenzene): A weakly polar aromatic ether that can be a suitable medium for various organic reactions, including some cross-coupling and nucleophilic substitution protocols.[16][17][18] It is stable and has low reactivity under standard conditions.[19]
Q4: How does solvent choice impact the primary reaction types for this substrate?
The solvent is not a passive medium; it actively influences the reaction pathway and outcome.
-
Nucleophilic Substitution (Sₙ2): For these reactions, a polar aprotic solvent is typically preferred as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophile itself, leaving it more reactive.[20] Green polar aprotic options like γ-Valerolactone (GVL) or mixtures containing 2-MeTHF can be effective.[17][21]
-
Grignard Reactions: The formation of a Grignard reagent requires an ether solvent to stabilize the organomagnesium species. 2-MeTHF is often superior to THF for benzyl Grignard reagents because it significantly reduces the formation of the Wurtz homocoupling byproduct.[8][10]
-
Palladium-Catalyzed Cross-Coupling: The solvent's role is complex, involving stabilization of the palladium catalyst, influencing ligand exchange rates, and ensuring solubility of all components.[22][23] Ethereal solvents like 2-MeTHF and CPME have proven effective for various coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[7][11][24]
Solvent Selection Guide
The first step in troubleshooting or optimizing a reaction is ensuring the correct solvent is being used. The following diagram outlines a decision-making process for selecting an appropriate alternative solvent.
Caption: Decision workflow for alternative solvent selection.
Data Summary: Solvent Properties
The table below summarizes key properties of common solvents and their greener alternatives.
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Key Hazards / Notes |
| Traditional Solvents | ||||
| Dichloromethane (DCM) | 39.6 | 1.33 | 13 g/L | Toxic, suspected carcinogen.[4] |
| Tetrahydrofuran (THF) | 66 | 0.89 | Miscible | Forms explosive peroxides.[7] |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | Miscible | Toxic for reproduction.[17][21] |
| Diethyl Ether (Et₂O) | 34.6 | 0.71 | 69 g/L | Highly flammable, forms peroxides.[8] |
| Alternative Solvents | ||||
| 2-MeTHF | 80 | 0.86 | 140 g/L | Bio-derived, low water miscibility.[6][25] |
| CPME | 106 | 0.86 | 11 g/L | Low peroxide formation, stable.[7][14] |
| Anisole | 154 | 0.99 | Slightly Soluble | Stable aromatic ether.[16][19] |
| γ-Valerolactone (GVL) | 207 | 1.05 | Miscible | Bio-derived, non-toxic, high BP.[21] |
Troubleshooting Guide
Q: My nucleophilic substitution reaction with a charged nucleophile (e.g., NaCN, NaN₃) is slow in an ether-based solvent. What is happening?
A: This is likely a solubility and/or reactivity issue.
-
Causality: Charged nucleophilic salts often have poor solubility in less polar ethereal solvents like 2-MeTHF or CPME. Furthermore, polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the counter-ion (e.g., Na⁺) while leaving the nucleophile "bare" and more reactive.[20]
-
Solution Protocol:
-
Switch to a Polar Aprotic Alternative: Consider switching to a greener polar aprotic solvent like γ-Valerolactone (GVL) or Cyrene™.[21] These solvents are better at dissolving salts and accelerating Sₙ2 reactions.
-
Consider Phase-Transfer Catalysis (PTC): If you must use a less polar solvent system (e.g., for workup reasons), adding a phase-transfer catalyst (like tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.
-
Solvent Mixtures: A mixture of a less polar solvent with a small amount of a polar aprotic solvent (e.g., 2-MeTHF with 10% DMSO) can sometimes provide a good balance of reactivity and favorable workup characteristics.
-
Q: I'm attempting to form the Grignard reagent from this compound and see a large amount of a high-molecular-weight byproduct.
A: You are likely observing the Wurtz homocoupling product, 1,2-bis(4-(difluoromethoxy)phenyl)ethane.
-
Causality: Benzyl Grignard reagents are notoriously prone to this side reaction, where the newly formed Grignard reagent attacks an unreacted molecule of the starting benzyl bromide.[8] Studies have shown that THF can exacerbate this issue compared to other ethers.[8][10]
-
Solution Protocol:
-
Switch to 2-MeTHF: The first and most effective solution is to switch your solvent from THF or diethyl ether to 2-MeTHF. It has been systematically shown to suppress Wurtz coupling for benzyl Grignard reactions, leading to significantly higher yields of the desired product.[8][10][13]
-
Slow Addition: Prepare the Grignard reagent by adding the benzyl bromide solution slowly to a suspension of magnesium turnings in 2-MeTHF. This maintains a low instantaneous concentration of the bromide, minimizing the side reaction.
-
Ensure Dry Conditions: As with all Grignard reactions, ensure your glassware is oven-dried and the solvent is anhydrous. Water will quench the Grignard reagent and reduce your yield. 2-MeTHF forms an azeotrope with water, which simplifies its drying via distillation.[8]
-
Caption: Troubleshooting workflow for Grignard side reactions.
Q: My palladium-catalyzed coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving inconsistent results or appears to be deactivating the catalyst.
A: The solvent plays a critical role in stabilizing the active palladium species and can be the source of inconsistency.
-
Causality: The catalytic cycle of cross-coupling reactions involves multiple palladium oxidation states (e.g., Pd(0), Pd(II)), each with different coordination and stability requirements.[23] The solvent must solubilize all reagents (organic halide, organometallic partner, base) and stabilize the catalytic intermediates without interfering. Some solvents can act as poor ligands or fail to prevent catalyst aggregation and decomposition.
-
Solution Protocol:
-
Screen Alternative Ethers: Both CPME and 2-MeTHF are excellent, robust solvents for many palladium-catalyzed reactions.[11][24] They offer good solubility for organic substrates and have been shown to perform well in Suzuki, Heck, and Buchwald-Hartwig aminations. CPME's higher boiling point (106°C) can be advantageous for reactions requiring elevated temperatures.
-
Consider Anisole: As an aromatic solvent, anisole can be a good choice, particularly when replacing other aromatic solvents like toluene. Its polarity and coordinating ability can be beneficial for certain catalytic systems.
-
Re-evaluate the Base/Solvent Combination: The choice of base and solvent are often linked. For example, a reaction with an aqueous base (like K₂CO₃) requires a solvent that is either partially miscible or can support a biphasic system effectively. The low water solubility of CPME and 2-MeTHF makes them ideal for reactions requiring clean phase separation during workup.[7][8]
-
References
-
Watanabe, H., et al. (2010). Cyclopentyl Methyl Ether as an Alternative Solvent for Organic Synthesis. Organic Process Research & Development. Available at: [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem. Available at: [Link]
-
Zeon Corporation. (n.d.). CPME: A Sustainable Solvent Revolutionizing Organic Synthesis. Available at: [Link]
-
Galli, E., et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. Available at: [Link]
-
Azzena, U. (2019). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Organic Process Research & Development. Available at: [Link]
-
Bisz, E., & Szostak, M. (2017). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
-
Líška, J., et al. (2020). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. ChemSusChem. Available at: [Link]
-
Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. Available at: [Link]
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. Available at: [Link]
-
PharmaBlock. (2021). Molecular Solvents – Replacements for DMF, DMAC, NMP. Available at: [Link]
-
Hong, C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)benzyl bromide. Available at: [Link]
-
Hong, C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2024). What Are Some Alternatives to Traditional Solvents?. YouTube. Available at: [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
ChemAnalyst. (n.d.). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Available at: [Link]
-
Green Chemistry Teaching and Learning Community. (n.d.). Methylene Chloride (DCM) Replacements. Available at: [Link]
-
International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Available at: [Link]
-
ResearchGate. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]
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Column chromatography purification of 4-(Difluoromethoxy)benzyl bromide products
As a Senior Application Scientist, I've seen firsthand how the purification of reactive intermediates like 4-(difluoromethoxy)benzyl bromide can be a critical bottleneck in a synthetic workflow. This molecule is an invaluable building block in pharmaceutical and agrochemical development, largely due to the unique electronic properties imparted by the difluoromethoxy group.[1] However, its benzylic bromide functionality, which makes it an excellent alkylating agent, also renders it susceptible to degradation, particularly on standard silica gel.[1][2]
This guide is structured to address the most common and complex challenges encountered during the column chromatography purification of this compound. We will move from foundational questions to deep troubleshooting, providing not just the 'how,' but the critical 'why' behind each recommendation. Every protocol is designed to be self-validating, encouraging preliminary small-scale tests before committing your entire batch of material.
Frequently Asked Questions (FAQs)
This section addresses the initial questions researchers often have when developing a purification method for this compound.
Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?
A good starting point is a non-polar system. Based on protocols for similar benzyl halides, a mixture of petroleum ether (or hexanes) and ethyl acetate is recommended.[3][4] Begin with a highly non-polar ratio, such as 95:5 or 90:10 (Hexanes:Ethyl Acetate), and gradually increase the polarity to achieve an optimal retention factor (Rf) for the product.
Q2: How can I visualize the product and potential impurities on a TLC plate?
The benzyl ring in the molecule allows for easy visualization under a UV lamp at 254 nm. However, not all potential impurities (e.g., aliphatic byproducts) may be UV-active. It is highly recommended to use a secondary visualization technique. Staining the plate with potassium permanganate (KMnO₄) is an effective method as it reacts with compounds that can be oxidized, revealing a wide range of organic molecules.
Q3: What is the target Rf value I should aim for to get good separation on a column?
For optimal separation during column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[2] An Rf in this range provides a good balance, ensuring the compound does not elute too quickly with the solvent front or remain adsorbed to the silica for an extended period, which increases the risk of degradation.
Q4: My product seems to be smearing or leaving a streak from the baseline on the TLC plate. What does this mean?
Streaking is often an indicator of product degradation on the acidic surface of the silica gel.[2] Benzyl bromides can be sensitive to acid.[5] Before proceeding to a large-scale column, you must verify the compound's stability. A 2D TLC experiment is an excellent way to confirm this (see Protocol 2). If instability is confirmed, you will need to use deactivated silica or an alternative stationary phase.
In-Depth Troubleshooting Guide
This section provides solutions to more complex problems that can arise during the column chromatography process.
| Problem | Potential Cause | Proposed Solution & Scientific Rationale |
| Low or No Product Recovery | Product Degradation: The acidic nature of standard silica gel can catalyze the hydrolysis of the benzyl bromide to the corresponding (and more polar) benzyl alcohol or promote other decomposition pathways.[2] | Confirm Stability: First, perform the 2D TLC stability test (Protocol 2). Deactivate Silica: If degradation is observed, neutralize the silica gel. This can be done by preparing the eluent with 0.5-1% triethylamine (Et₃N). The basic amine will neutralize the acidic silanol groups, making the stationary phase less reactive.[5] Alternative Stationary Phase: Consider using neutral alumina, which lacks the acidity of silica gel. Note that the elution order may change, so preliminary TLC on alumina plates is necessary. |
| Product Eluted in Solvent Front: The chosen eluent may be too polar, causing your non-polar product to travel with the solvent front, resulting in no separation from other non-polar impurities.[6] | Re-evaluate Solvent System: Run a TLC with a significantly less polar solvent (e.g., pure hexanes or 98:2 Hexanes:EtOAc). Your product should move off the baseline but have an Rf < 0.5. Check your initial "waste" fractions from the column; your product may be there. | |
| Poor Separation of Product and Impurity | Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the product and a key impurity. Often, the starting benzyl alcohol is a common, slightly more polar impurity. | Solvent Screening: Test a variety of solvent systems. While Hexanes/EtOAc is common, consider systems with different selectivities, such as Hexanes/Dichloromethane or Hexanes/Toluene. A small change can significantly impact resolution. Gradient Elution: If a single isocratic system fails, use a gradient elution. Start with a very non-polar solvent to elute non-polar impurities, then gradually increase the polarity to cleanly elute your product.[7] For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. |
| Column Overloading: Too much crude material was loaded relative to the amount of silica gel. This saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands. | Adhere to Ratios: Use a silica-to-crude-material ratio of at least 50:1 by weight for good separation. For difficult separations, a ratio of 100:1 or higher may be necessary. | |
| Product Elutes with Significant Tailing | Secondary Interactions with Silica: Acidic silanol groups on the silica surface can have strong, non-ideal interactions with the lone pairs on the oxygen atoms of your molecule, causing the elution band to tail. | Use Additives: As with preventing degradation, adding 0.5-1% triethylamine to your eluent can block these acidic sites and result in more symmetrical peaks.[5] Proper Sample Loading: Tailing can be exacerbated by the sample loading technique. If you dissolve your sample in a strong solvent before loading, it can disrupt the top of the column. Use a "dry loading" method (see Protocol 3) where the crude product is pre-adsorbed onto a small amount of silica.[5] |
Experimental Protocols & Methodologies
Protocol 1: TLC Analysis and Rf Value Calculation
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Completion: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: View the plate under a 254 nm UV lamp and circle any visible spots. Subsequently, dip the plate in a potassium permanganate stain and gently heat to visualize other components.
-
Calculation: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8][9]
-
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
Protocol 2: 2D TLC for Compound Stability Assessment
-
First Dimension: Spot your crude material in one corner of a square TLC plate, about 1.5 cm from each edge. Develop the plate as described in Protocol 1.
-
Drying: After development, remove the plate and allow it to air dry completely for 5-10 minutes. It is crucial that all solvent evaporates.
-
Second Dimension: Rotate the plate 90 degrees so that the line of separated spots from the first run now serves as the "baseline".
-
Development: Develop the plate again using the exact same solvent system.
-
Analysis: After visualization, stable compounds will appear on a diagonal line running from the origin corner. Any spots that appear off this diagonal represent products that formed from the degradation of your initial components on the silica plate.[2] If a new spot appears below or above the diagonal position of your main product spot, it indicates instability.
Protocol 3: Column Packing and Dry Sample Loading
-
Slurry Packing: Clamp a column vertically. Add a plug of cotton or glass wool. Fill the column about one-third full with your chosen eluent. In a separate beaker, mix silica gel with the eluent to form a free-flowing slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, settling the silica bed. Add a thin layer of sand to the top to protect the silica surface.
-
Dry Loading: In a round-bottom flask, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product). Remove the solvent by rotary evaporation until a dry, free-flowing powder remains. Carefully add this powder to the top of the packed column (onto the sand layer). Add another thin layer of sand on top of the sample silica. This technique prevents the introduction of strong solvents directly to the column, improving separation.[5]
Visual Workflows and Logic Diagrams
To further clarify the process, the following diagrams illustrate the purification workflow and a logical approach to troubleshooting.
Caption: General workflow for purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- Google Patents. CN107098791B - Preparation method of benzyl bromide.
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
YouTube. Chromatography Instructions and RF Value Calculations. Available from: [Link]
-
YouTube. How To Calculate RF Value Of Chromatography? - Chemistry For Everyone. Available from: [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. guidechem.com [guidechem.com]
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- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-(Difluoromethoxy)benzyl bromide
Welcome to the Technical Support Center for the purification of 4-(Difluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The difluoromethoxy group can enhance metabolic stability and bioactivity, making it a valuable moiety in medicinal chemistry.[2] However, the synthesis of this compound, typically via radical bromination of 4-(difluoromethoxy)toluene, often yields a crude product contaminated with various impurities.[3] Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide will walk you through the common impurities, troubleshooting strategies for their removal, and detailed protocols for purification.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My crude product has a reddish-brown color. What is this, and how do I remove it?
A1: A reddish-brown color in your crude product is typically due to the presence of residual bromine (Br₂) from the bromination reaction.[4] It is crucial to remove this, as it can lead to unwanted side reactions in subsequent steps.
-
Causality: Bromine is a colored and reactive species. Its presence indicates that the reaction work-up was incomplete.
-
Solution: A simple and effective method is to wash the organic solution of your crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[4] Sodium bisulfite is a reducing agent that will quench the excess bromine, converting it to colorless bromide ions (Br⁻).
Workflow for Bromine Removal:
-
Dissolve your crude this compound in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel gently. You should observe the disappearance of the reddish-brown color in the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q2: After an aqueous work-up, my NMR spectrum shows impurities that I suspect are acidic. What are they, and how can I remove them?
A2: Acidic impurities are common byproducts of benzylic bromination. These can include hydrobromic acid (HBr) formed during the reaction and potentially 4-(difluoromethoxy)benzoic acid if over-oxidation has occurred.
-
Causality: The radical bromination reaction using N-bromosuccinimide (NBS) produces HBr as a byproduct.[5] While most of this is removed during the initial work-up, trace amounts can remain. Oxidation of the benzyl bromide or any remaining starting material can lead to the corresponding benzoic acid.
-
Solution: Washing the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will neutralize these acidic impurities.[6] The resulting salts are water-soluble and will be partitioned into the aqueous layer.
Protocol for Neutralization Wash:
-
Following the sodium bisulfite wash (if performed), add a saturated aqueous solution of sodium bicarbonate to the separatory funnel containing your product in an organic solvent.
-
Shake the funnel, being sure to vent frequently as carbon dioxide gas may be evolved.
-
Separate the aqueous layer.
-
Proceed with washing with water and brine as described in the previous section.
-
Q3: My TLC analysis shows multiple spots close to my product's Rf value. What are these impurities, and how can I separate them?
A3: Close-running spots on a TLC plate are often structurally similar impurities. In the case of this compound, these are likely to be:
-
Unreacted 4-(difluoromethoxy)toluene (Starting Material): This is a non-polar impurity and will have a higher Rf value than your product.
-
4,4'-(Difluoromethoxy)dibenzyl ether: A potential byproduct from the reaction of the product with any water present or with the corresponding benzyl alcohol.
-
4-(Difluoromethoxy)benzaldehyde: An oxidation byproduct.
-
4-(Difluoromethoxy)benzyl alcohol: A hydrolysis byproduct.
-
Causality: Incomplete reaction, over-reaction, or hydrolysis during work-up can lead to these impurities. Their similar polarity to the desired product can make separation challenging.
-
Solution: Column chromatography is the most effective method for separating these impurities.[2]
Workflow for Purification by Column Chromatography: dot graph TD { A[Crude Product] --> B{Dissolve in Minimal Solvent}; B --> C{Adsorb onto Silica Gel}; C --> D[Prepare Silica Gel Column]; D --> E{Load Sample onto Column}; E --> F[Elute with Non-polar Solvent (e.g., Hexane)]; F --> G[Collect Fractions]; G --> H{Monitor Fractions by TLC}; H --> I[Combine Pure Fractions]; I --> J[Evaporate Solvent]; J --> K[Pure Product]; }
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for benzyl bromides is a mixture of hexane and ethyl acetate.[4] For this compound, start with a high hexane to ethyl acetate ratio (e.g., 95:5 or 90:10) and adjust to achieve an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with the determined solvent system. The less polar impurities, such as the starting material, will elute first. Your product will follow, and more polar impurities like the benzyl alcohol will elute later.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Q4: I am attempting recrystallization, but the product is "oiling out." What is happening, and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast.[7]
-
Causality: The solubility of the compound in the chosen solvent at its boiling point is too high, or the solution is cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Do not place the hot flask directly into an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to initiate crystallization.[7]
-
Solvent System Adjustment: If oiling out persists, you may need to adjust your solvent system. For fluorinated benzyl bromides, a mixed solvent system can be effective. A good starting point would be a solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexane).[8] Dissolve the crude product in the minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude this compound?
A: The most common impurities are:
-
Unreacted 4-(difluoromethoxy)toluene: The starting material for the bromination.
-
4-(Difluoromethoxy)benzaldehyde and 4-(Difluoromethoxy)benzyl alcohol: Formed from oxidation and hydrolysis of the product, respectively.
-
Dibrominated species: Such as 1-(dibromomethyl)-4-(difluoromethoxy)benzene, if the reaction is allowed to proceed for too long or with excess brominating agent.[9]
-
Succinimide: A byproduct if N-bromosuccinimide (NBS) is used as the brominating agent. This is typically removed during the initial filtration of the reaction mixture.
Q: Is the difluoromethoxy group stable during purification?
A: The difluoromethoxy group (-OCHF₂) is generally considered to be chemically robust and stable under typical benzylic bromination and purification conditions, including mild acidic and basic washes.[2] It is significantly more stable to metabolic O-demethylation compared to a methoxy group, which is one of the reasons for its use in drug design.
Q: How can I monitor the purity of my this compound?
A: The purity can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of column chromatography.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities.[11] The benzylic protons (-CH₂Br) of the product will appear as a characteristic singlet around 4.5 ppm in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Q: What is a good starting eluent for TLC and column chromatography?
A: For benzyl bromides, which are relatively non-polar, a good starting eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[4] A common starting ratio is 9:1 hexane:ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate to achieve optimal separation.
Q: What is the expected ¹H NMR chemical shift for the benzylic protons of this compound?
A: Based on analogous compounds, the singlet for the two benzylic protons (-CH₂Br) is expected to be in the range of δ 4.4-4.6 ppm in CDCl₃.[12]
Data Summary Table
| Compound | Potential Impurity | Typical ¹H NMR Signal (CDCl₃) | Purification Method |
| This compound | - | ~4.5 ppm (s, 2H, -CH₂Br) | - |
| 4-(Difluoromethoxy)toluene | Starting Material | ~2.4 ppm (s, 3H, -CH₃) | Column Chromatography |
| 4-(Difluoromethoxy)benzaldehyde | Oxidation Product | ~9.9 ppm (s, 1H, -CHO) | Column Chromatography |
| 4-(Difluoromethoxy)benzyl alcohol | Hydrolysis Product | ~4.7 ppm (s, 2H, -CH₂OH) | Column Chromatography |
| Bromine | Excess Reagent | - | Wash with aq. NaHSO₃ |
| Hydrobromic Acid | Byproduct | - | Wash with aq. NaHCO₃ |
Experimental Protocols
Protocol 1: General Work-up and Aqueous Wash
This protocol describes the initial purification of the crude reaction mixture after benzylic bromination.
dot graph TD { A[Crude Reaction Mixture] --> B{Filter to remove succinimide}; B --> C[Dissolve filtrate in DCM]; C --> D{Wash with sat. aq. NaHSO₃}; D --> E{Wash with sat. aq. NaHCO₃}; E --> F{Wash with water}; F --> G{Wash with brine}; G --> H[Dry over Na₂SO₄]; H --> I[Filter and Concentrate]; I --> J[Crude Product for further purification]; }
Caption: General Work-up and Aqueous Wash Protocol.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If NBS was used, filter the mixture to remove the insoluble succinimide.
-
Dissolve the filtrate in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bisulfite to remove any residual bromine.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with water.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization. The ideal solvent or solvent system should be determined experimentally.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate) and solvent mixtures (e.g., ethanol/water, acetone/hexane). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Electronic Supplementary Inform
- Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine. Benchchem.
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Benzylic Bromin
- 4-(difluoromethoxy)benzaldehyde(73960-07-3) 1h nmr. ChemicalBook.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Column chrom
- How does one separate Benzyl bromide from the reaction mixture?
- recrystalliz
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR spectrum. ChemicalBook.
- Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
- separating benzyl bromide and product spots on tlc. r/chemhelp - Reddit. (2022-06-15)
- Go-to recrystallization solvent mixtures. r/Chempros - Reddit. (2023-02-19)
- This compound. Chem-Impex.
- 13C NMR Spectroscopy.
- CN1648114A - A kind of preparation method of p-bromobenzyl bromide.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018-06-13)
- CN107098791B - Preparation method of benzyl bromide.
- CHEM 344 Thin Layer Chrom
- B. Column Chromatography. Chemistry LibreTexts. (2019-12-31)
- Supplementary Information for:. The Royal Society of Chemistry.
- Bromination - Common Conditions. Common Organic Chemistry.
- Wohl-Ziegler Reaction. Organic Chemistry Portal.
Sources
- 1. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. par.nsf.gov [par.nsf.gov]
Improving the stability of 4-(Difluoromethoxy)benzyl bromide in solution
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the stability of 4-(Difluoromethoxy)benzyl bromide in solution. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, this document addresses common challenges encountered during experimental work. The guide explains the underlying chemical principles governing the compound's reactivity and offers field-proven strategies for its handling, storage, and use in solution to ensure experimental reproducibility and success.
Introduction
This compound is a key building block in modern medicinal chemistry and materials science. Its unique difluoromethoxy group can impart desirable properties such as enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[1][2] However, the benzylic bromide moiety, while essential for its synthetic utility, also renders the molecule susceptible to degradation, particularly in solution. This guide is designed to serve as a first point of contact for researchers, providing practical advice to mitigate stability issues and troubleshoot common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is nucleophilic substitution at the benzylic carbon. The specific mechanism, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is highly dependent on the solvent system and the nucleophile present.[3][4]
-
In protic solvents (e.g., water, alcohols), solvolysis is the main concern. The solvent itself acts as a nucleophile, leading to the formation of 4-(difluoromethoxy)benzyl alcohol (from water) or the corresponding ether (from alcohols), with the concomitant formation of hydrobromic acid (HBr). The reaction can proceed through an SN1-like mechanism due to the ability of the benzylic system to stabilize a carbocation intermediate through resonance.
-
In aprotic polar solvents (e.g., DMF, DMSO, acetonitrile), the compound is generally more stable than in protic solvents, as the solvent is a poorer nucleophile. However, degradation can still occur if nucleophilic contaminants (such as water) are present. Some aprotic polar solvents can also participate in side reactions under certain conditions.[5][6][7]
-
With strong nucleophiles , a rapid SN2 reaction is expected, leading to the displacement of the bromide ion by the nucleophile.
Q2: How does the 4-(difluoromethoxy) group affect the stability of the benzyl bromide?
A2: The 4-(difluoromethoxy) group is moderately electron-withdrawing through induction due to the high electronegativity of the fluorine atoms.[8] This inductive effect can slightly destabilize the developing positive charge of the benzylic carbocation in an SN1 mechanism, thereby slowing down the rate of solvolysis compared to benzyl bromides with electron-donating groups. In an SN2 reaction, the electron-withdrawing nature of the substituent can make the benzylic carbon slightly more electrophilic and susceptible to nucleophilic attack.
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[9] For solutions, the choice of solvent is critical. If a solution must be stored, use a dry, aprotic, non-nucleophilic solvent. It is highly recommended to prepare solutions fresh for each experiment to minimize degradation.
Q4: I am observing the formation of an acidic byproduct in my reaction. What is it and how can I deal with it?
A4: The acidic byproduct is most likely hydrobromic acid (HBr), which is formed during the degradation of this compound via nucleophilic substitution (e.g., hydrolysis). HBr can catalyze further degradation or cause unwanted side reactions. To mitigate its effects, a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) can be added to the reaction mixture to act as an acid scavenger.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the instability of this compound in solution.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low or inconsistent reaction yield | 1. Degradation of the starting material prior to or during the reaction. 2. Presence of water or other nucleophilic impurities in the solvent. | 1. Use freshly acquired or purified this compound. 2. Prepare solutions immediately before use. 3. Use anhydrous solvents and perform reactions under an inert atmosphere. |
| Multiple unexpected spots on TLC analysis | 1. Solvolysis of the starting material. 2. Side reactions with the solvent or other reagents. | 1. The primary degradation product is likely 4-(difluoromethoxy)benzyl alcohol. Co-spot with a standard if available. 2. Switch to a less reactive, aprotic solvent. 3. Ensure all reagents are pure and compatible. |
| Reaction fails to go to completion | 1. Deactivation of the starting material through degradation. 2. The reaction is being inhibited by the formation of HBr. | 1. Add the this compound solution to the reaction mixture in portions rather than all at once. 2. Add a non-nucleophilic base to scavenge the HBr as it forms. |
| Difficulty in purifying the product | 1. Co-elution of the desired product with degradation products. | 1. If the degradation product is the corresponding alcohol, it will be more polar than the starting bromide. Adjust your chromatography conditions accordingly. 2. Consider a work-up procedure to remove acidic impurities before chromatography. |
Experimental Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method for quantifying the stability of this compound in a given solvent over time.
Objective: To determine the rate of degradation of this compound in a test solvent by monitoring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Test solvent (e.g., methanol, acetonitrile, or a mixture)
-
HPLC-grade acetonitrile and water
-
An internal standard (e.g., a stable aromatic compound with a similar chromophore, such as 4-chlorobenzonitrile)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in HPLC-grade acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Time-Point Analysis:
-
In a volumetric flask, add a known volume of the test solvent.
-
At time zero (t=0), add a precise amount of the this compound stock solution to the test solvent and mix thoroughly.
-
Immediately withdraw an aliquot of this solution and add it to a vial containing a known volume of the internal standard solution. Dilute with acetonitrile as needed to fall within the linear range of the HPLC method. This is your t=0 sample.
-
-
Incubation and Sampling:
-
Store the bulk solution of this compound in the test solvent under controlled temperature conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and prepare samples as described in step 2.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water).
-
Monitor the elution at a wavelength where both the analyte and the internal standard have good absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the concentration of this compound (or the peak area ratio) as a function of time.
-
From this plot, the degradation kinetics (e.g., half-life) can be determined.
-
Visualizing Degradation Pathways and Workflows
Primary Degradation Pathway in Protic Solvents
The following diagram illustrates the solvolysis of this compound in a protic solvent (ROH, where R can be H, alkyl, etc.), which is a common cause of instability.
Caption: Solvolysis of this compound.
Experimental Workflow for Stability Assessment
The workflow for conducting a stability study is outlined below, from sample preparation to data analysis.
Caption: Workflow for a chemical stability study.
References
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. National Institutes of Health. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health. [Link]
-
Electronic effects of ring substituents on triplet benzylic biradicals. PubMed. [Link]
-
This compound, Min. 98.0 (GC), 5 g || 11. sciedco. [Link]
-
Benzyl Chloride Reactivity in SN1 and SN2. Scribd. [Link]
-
This compound (C8H7BrF2O). PubChemLite. [Link]
-
Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting with LAH produces toluene in high yield). studocu. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. ScienceDirect. [Link]
-
Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR. PubMed. [Link]
-
Quantitative Assessment of Preloaded 4-Alkoxybenzyl Alcohol Resins for Solid-Phase Peptide Syntheses by 1D and 2D HR-MAS NMR. ResearchGate. [Link]
-
A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. ResearchGate. [Link]
-
p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. PubMed. [Link]
-
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue College of Engineering. [Link]
-
Investigation of the De Mayo reaction. BnBr=benzyl bromide, DMF=N,... ResearchGate. [Link]
Sources
- 1. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 3447-53-8 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Synthesis of Difluoromethoxy-Containing Molecules
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating the difluoromethoxy (-OCF₂H) group into your molecules can be a powerful strategy for modulating physicochemical and pharmacokinetic properties.[1][2] However, the unique reactivity of difluoromethoxylation reagents and intermediates often presents significant synthetic challenges. This guide is designed to provide direct, field-proven solutions to the common pitfalls you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Reagent Stability and Handling
Q1: My difluoromethoxylation reaction is giving inconsistent yields, and I suspect my reagent is degrading. What are the common stability issues with these reagents?
A1: This is a frequent and critical issue. The stability of the difluoromethoxylating agent is paramount and often dictates the success of the reaction. Many reagents, especially those that generate difluorocarbene (:CF₂) or the difluoromethoxide anion (⁻OCF₂H), can be unstable.[1]
Causality:
-
Difluorocarbene Precursors: Reagents like chlorodifluoromethane (Freon 22) or difluorobromoacetic acid can be sensitive to temperature and base strength.[1][3] Overly strong bases or high temperatures can lead to rapid, uncontrolled decomposition, depleting the reagent before it can react with your substrate.
-
Anionic Precursors: Sources designed to deliver the ⁻OCF₂H anion are notoriously unstable, as this anion can readily decompose to fluorophosgene and a fluoride anion.[1] This decomposition pathway is a major contributor to low yields and the formation of unwanted byproducts.
-
Radical Precursors: While often more robust, some reagents that generate the •OCF₂H radical can be sensitive to light or air, especially if they are part of a photoredox catalytic system.[4][5]
Troubleshooting Protocol:
-
Reagent Quality Check: If possible, run a quick ¹⁹F NMR on your reagent before use to check for signals corresponding to known decomposition products.
-
Strict Inert Conditions: Handle all reagents under a dry, inert atmosphere (Argon or Nitrogen). Moisture can rapidly quench many of the reactive intermediates.
-
Temperature Control: Add reagents and activators at low temperatures (e.g., -78 °C or 0 °C) to control the rate of decomposition versus the rate of reaction.[6] Slowly warm the reaction to the optimal temperature only after the addition is complete.
-
Fresh is Best: Use freshly opened or purified reagents whenever possible. Some suppliers provide information on storage conditions and shelf-life.
Category 2: Low Yield and Incomplete Conversion
Q2: I'm experiencing very low yields in my C-H difluoromethoxylation of an arene, despite my starting material being consumed. What's going wrong?
A2: Low yields in C-H functionalization, particularly with radical-mediated processes, often point to issues with reaction kinetics, selectivity, or competing side reactions.[1][4] The electrophilic nature of the •OCF₂H radical means it reacts more favorably with electron-rich arenes.[4]
Causality & Troubleshooting:
-
Substrate Reactivity: If your arene is electron-deficient, the addition of the •OCF₂H radical may be slow, allowing for side reactions or radical decomposition to dominate.
-
Over-functionalization: The desired product is often more electron-rich than the starting material, making it susceptible to a second difluoromethoxylation event. This leads to the formation of bis(difluoromethoxylated) side products, consuming your desired compound and lowering its isolated yield.[5]
-
Catalyst Deactivation/Quenching: In photoredox catalysis, the excited state of the photocatalyst can be quenched by various species in the reaction mixture, or the catalyst can decompose over long reaction times, leading to incomplete conversion.
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low-yield C-H difluoromethoxylation.
Key Optimization Step: For radical C-H difluoromethoxylation, a common and effective strategy is to use a large excess of the (hetero)aromatic substrate (e.g., 5-10 equivalents).[1][5] This statistically favors the reaction of the •OCF₂H radical with the starting material over the more activated product, significantly suppressing the formation of over-functionalized side products.[5] The unreacted starting material can often be recovered after the reaction.[5]
Category 3: Side Reactions and Byproduct Formation
Q3: I'm attempting an O-difluoromethylation of a phenol using a difluorocarbene precursor, but I'm getting a complex mixture. What are the likely side reactions?
A3: O-difluoromethylation of phenols via difluorocarbene (:CF₂) insertion into the O-H bond is a powerful method, but it's susceptible to several competing pathways, especially with electron-rich or sterically hindered phenols.[1][3]
Common Side Reactions:
-
C-H Insertion: Difluorocarbene is electrophilic and can insert into electron-rich C-H bonds on the aromatic ring, leading to the formation of Ar-CHF₂ isomers. This is particularly problematic with phenols that lack substitution at the ortho and para positions.
-
Ring Expansion: Reaction of :CF₂ with aromatic systems can sometimes lead to Buchner-type ring expansion, forming cycloheptatriene derivatives, although this is less common.
-
Base-Mediated Decomposition: The base used to generate the :CF₂ can deprotonate other acidic protons in your molecule, leading to undesired reactions. For substrates with enolizable ketones, this can cause aldol-type side reactions.[7]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for difluorocarbene with phenols.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide) to favor deprotonation of the phenol over other pathways.
-
Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are common, but optimization may be required.
-
Protecting Groups: If your molecule contains other sensitive functional groups (e.g., aldehydes, enolizable ketones), they may need to be protected prior to the difluoromethoxylation step.[7]
Category 4: Purification Challenges
Q4: My desired difluoromethoxylated product is difficult to separate from the starting material and byproducts. Are there any general tips for purification?
A4: Purification of fluorinated compounds can be challenging due to their unique polarity and volatility. The -OCF₂H group is moderately lipophilic, which can cause the product to have a similar Rf value to the starting material in normal-phase chromatography.[2]
Troubleshooting Purification:
-
Chromatography:
-
Solvent System: Avoid highly polar protic solvents like methanol in your eluent if your compound is sensitive to hydrolysis. A gradient elution using a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point.
-
Additives: If your compound is basic (e.g., contains a pyridine ring), adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on silica gel. For acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material. Screen a variety of solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Distillation: For volatile, low-boiling point products, distillation under reduced pressure can be an effective purification technique. However, be cautious, as some fluorinated compounds can be thermally unstable.
Comparative Data on Polarity:
| Functional Group | Hansch Lipophilicity Parameter (π) | General Polarity Impact |
| -OH | -0.67 | High |
| -OCH₃ | -0.02 | Moderate |
| -OCF₂H | +0.2 to +0.6 [1] | Moderately Lipophilic |
| -OCF₃ | +1.04[8] | High Lipophilicity |
This table illustrates the intermediate lipophilicity of the -OCF₂H group, which can complicate chromatographic separation from both more polar (e.g., -OH) and less polar analogues.
Key Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethoxylation of an Arene
This protocol is a representative example based on modern photocatalytic methods and should be adapted for specific substrates and reagents.[1][4]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)arene (if solid, 1.0 equiv), the difluoromethoxylating reagent (e.g., a redox-active benzotriazole-based reagent, 1.2 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-5 mol%).
-
Solvent Addition: Under an inert atmosphere, add anhydrous solvent (e.g., acetonitrile or a mixture of MeCN/CH₂Cl₂, to achieve a concentration of ~0.1 M). If the arene is a liquid, add it via syringe (5-10 equiv).
-
Degassing (Optional but Recommended): Degas the reaction mixture by sparging with argon for 10-15 minutes. While some reactions are tolerant to air, removal of oxygen can prevent side reactions and improve consistency.[5]
-
Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a 34W blue LED lamp) and stir vigorously at room temperature. Use a fan to maintain a constant temperature.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for ¹⁹F NMR or LC-MS analysis.[2]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH.[Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.[Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science (RSC Publishing).[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.[Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.[Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH.[Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. PMC - NIH.[Link]
-
Difluoromethylation of heterocycles via a radical process. RSC Publishing.[Link]
-
Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.[Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. PubMed.[Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.[Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.[Link]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.[Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.[Link]
-
Attempted synthesis of difluoromethoxy derivatives 10 and 12. Reagents... ResearchGate.[Link]
-
UNIVERSITY OF LIÈGE Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes. University of Liège.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)benzyl Bromide and 4-Methoxybenzyl Bromide
Executive Summary
In the realm of organic synthesis, particularly in pharmaceutical and materials science research, benzyl bromides are indispensable electrophiles for introducing benzylic moieties.[1][2] The reactivity of these reagents, however, is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of two such analogues: the electron-rich 4-methoxybenzyl bromide and the electronically ambiguous 4-(difluoromethoxy)benzyl bromide. While the single-atom substitution of hydrogen for fluorine might seem trivial, it fundamentally alters the electronic character of the substituent, leading to profound differences in reaction mechanisms and rates. We will explore the underlying electronic principles, present comparative experimental insights, and provide practical protocols for researchers navigating the choice between these two valuable synthetic building blocks.
The Decisive Role of the Aryl Substituent: A Tale of Two Electronic Effects
The reactivity of a benzyl bromide in nucleophilic substitution reactions is predominantly governed by the stability of the transition state. These reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, or the bimolecular SN2 pathway, which proceeds through a concerted displacement.[3] The electronic nature of the para-substituent dictates which pathway is favored and how fast the reaction proceeds.
The Methoxy Group (-OCH3): A Potent Electron-Donating Group
The methoxy group is a classic example of a powerful electron-donating group. This is due to the strong resonance (or mesomeric) effect of the oxygen lone pairs, which delocalize into the aromatic π-system.[4] This effect far outweighs the inductive, electron-withdrawing effect of the electronegative oxygen atom.[4]
-
Resonance Effect (+R): The oxygen's lone pair electrons are donated into the ring, increasing electron density at the ortho and para positions. This is particularly effective at stabilizing an adjacent positive charge.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, pulling electron density away through the sigma bond.
In the case of 4-methoxybenzyl bromide, the dominant +R effect provides substantial stabilization to the benzylic carbocation that forms upon departure of the bromide leaving group. This significantly lowers the activation energy for the SN1 pathway, making it the preferred mechanistic route and rendering the compound highly reactive.
The Difluoromethoxy Group (-OCF2H): A Moderate Electron-Withdrawing Group
Replacing the methyl hydrogens with two fluorine atoms dramatically alters the electronic properties. The intense electronegativity of fluorine creates a powerful inductive pull that is not overcome by the oxygen's resonance donation.
-
Inductive Effect (-I): The two fluorine atoms are strongly electron-withdrawing, pulling electron density away from the methoxy group and, consequently, from the aromatic ring.
-
Resonance Effect (+R): The oxygen lone pair still participates in resonance, but its ability to donate is diminished by the strong inductive pull of the attached difluoromethyl group.
The net result is that the difluoromethoxy group acts as a moderate electron-withdrawing substituent.[5] This is quantitatively demonstrated by their Hammett constants.
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on a reaction's rate. The para-substituent constant (σp) is particularly relevant here.
| Substituent | σp Value | Electronic Effect | Implication for Benzylic Cation |
| -OCH3 | -0.27[6] | Strongly Electron-Donating | Strong Stabilization |
| -OCF2H | +0.14 (Calculated) | Moderately Electron-Withdrawing | Moderate Destabilization |
Note: The σp value for -OCF2H is derived from the reported σI (0.22) and σR (0.07) values, which indicate an overall electron-withdrawing character. A positive total Hammett constant is expected.
The negative σp value for the methoxy group confirms its ability to donate electrons and stabilize a positive charge, thus accelerating SN1 reactions. Conversely, the positive character of the difluoromethoxy group indicates it withdraws electron density, which would destabilize a developing positive charge on the benzylic carbon. This destabilization raises the activation energy for an SN1 pathway, making it significantly less favorable.
Caption: Electronic effects on carbocation stability and reactivity.
Comparative Reactivity: Experimental Insights
The rate of solvolysis is highly dependent on the stability of the carbocation intermediate. Given the electronic effects discussed:
-
4-Methoxybenzyl bromide is known to undergo rapid solvolysis, consistent with a stabilized carbocation intermediate.[8][9] Its high reactivity can sometimes be a drawback, leading to instability and rapid polymerization.[8]
-
This compound , with its electron-withdrawing substituent, will undergo solvolysis at a significantly slower rate. The reaction would likely proceed through a pathway with more SN2 character, where the nucleophile (a solvent molecule) attacks the benzylic carbon in a concerted step with bromide departure.[10][11]
| Compound | Dominant Substituent Effect | Favored Mechanism | Predicted Relative Rate (Solvolysis) |
| 4-Methoxybenzyl bromide | +R (Donating) | SN1 | Very Fast |
| This compound | -I (Withdrawing) | SN2 or slow SN1 | Very Slow |
The practical implication is a trade-off between reactivity and stability. 4-Methoxybenzyl bromide is ideal for rapid reactions where a powerful electrophile is needed, such as in the protection of alcohols as PMB (p-methoxybenzyl) ethers.[8][12] this compound offers greater stability and is used as a key intermediate in the synthesis of pharmaceuticals and advanced materials where the unique properties of the difluoromethoxy group are desired to enhance biological activity or stability.[13]
Caption: Contrasting SN1 and SN2 reaction pathways.
Experimental Protocol: Comparative Solvolysis Rate Measurement
To empirically validate the predicted reactivity difference, a comparative solvolysis experiment can be performed. This protocol outlines a method using conductometry to monitor the production of HBr as the reaction proceeds.
Objective: To determine the relative rates of solvolysis of 4-methoxybenzyl bromide and this compound in 50% aqueous acetone.
Materials:
-
4-Methoxybenzyl bromide
-
This compound
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath (set to 50 °C)
-
Volumetric flasks, pipettes, and reaction vials
Procedure:
-
Solvent Preparation: Prepare a 50% (v/v) aqueous acetone solution by mixing equal volumes of acetone and deionized water. Allow it to thermally equilibrate in the 50 °C water bath.
-
Substrate Preparation: Prepare 0.1 M stock solutions of both 4-methoxybenzyl bromide and this compound in dry acetone.
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the pre-heated 50% aqueous acetone into a reaction vessel equipped with the conductivity probe.
-
Allow the solvent to equilibrate in the water bath until a stable conductivity reading is achieved.
-
-
Initiation and Data Collection:
-
Inject a small, precise volume (e.g., 0.1 mL) of the 0.1 M benzyl bromide stock solution into the solvent with vigorous stirring to initiate the reaction.
-
Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 15 seconds for the methoxy analogue, every 5 minutes for the difluoromethoxy analogue).
-
Continue recording until the conductivity reaches a stable plateau, indicating the reaction is complete.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of increase in conductivity, as HBr is a strong electrolyte.
-
Plot conductivity versus time for both reactions. The initial slope of this plot is proportional to the initial reaction rate.
-
For a first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line is equal to -k, the first-order rate constant.
-
Compare the calculated rate constants (k) for both compounds to determine their relative reactivity.
-
Conclusion and Synthetic Recommendations
The substitution of a methoxy group for a difluoromethoxy group at the para-position of benzyl bromide fundamentally alters its reactivity profile.
-
4-Methoxybenzyl bromide is a highly reactive electrophile that proceeds readily through an SN1 mechanism due to the powerful resonance stabilization afforded by the electron-donating methoxy group. It is the reagent of choice for rapid alkylations but requires careful handling due to its limited stability.
-
4--(Difluoromethoxy)benzyl bromide is a significantly less reactive and more stable compound. The strong inductive electron withdrawal by the fluorine atoms disfavors carbocation formation, pushing its reactivity towards an SN2 mechanism. This reagent is ideal for more controlled introductions of the unique difluoromethoxybenzyl moiety, a group increasingly valued in medicinal chemistry for its ability to modulate pharmacokinetic properties.[14][15]
Researchers and drug development professionals should select the appropriate reagent based on the desired balance of reactivity, stability, and the ultimate electronic properties required in the target molecule.
References
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Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Source: PMC - NIH URL: [Link]
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Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Source: ResearchGate URL: [Link]
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Title: Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Source: ResearchGate URL: [Link]
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Title: Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. Source: ResearchGate URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]
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Title: Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Source: CSIRO Publishing URL: [Link]
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Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
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Title: The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Solvolysis Rates of Some Disubstituted Benzyl Bromides. Source: Creighton ResearchWorks URL: [Link]
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Title: Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide. Source: ResearchGate URL: [Link]
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Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
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Title: Nucleophilic Substitution Reactions. Source: McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. URL: [Link]
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Title: Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Source: Fraunhofer-Publica URL: [Link]
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Title: Hammett constants for CF2OCH3 and similar groups. Source: ResearchGate URL: [Link]
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Title: Rates and Equilibria of Organic Reactions. Source: Leffler, J. E., & Grunwald, E. (1963). URL: [Link]
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Title: Selected Hammett substituent constants and susceptibility factors. Source: Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons. URL: [Link]
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A Strategic Bioisostere: Unveiling the Advantages of the Difluoromethoxy Group over the Methoxy Group in Drug Design
From the desk of a Senior Application Scientist: In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. For decades, the methoxy group (-OCH3) has been a ubiquitous substituent, valued for its ability to modulate solubility and engage in hydrogen bonding as an acceptor. However, its susceptibility to metabolic O-demethylation often presents a significant liability. The strategic incorporation of fluorine has revolutionized medicinal chemistry, and among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF2H) has emerged as a superior bioisosteric replacement for the methoxy group. This guide provides an in-depth comparison, supported by experimental data and protocols, to illuminate the multifaceted advantages of employing the -OCF2H group to design more robust and efficacious drug candidates.
Core Physicochemical and Pharmacokinetic Profile: -OCF2H vs. -OCH3
The substitution of a methoxy group with a difluoromethoxy group imparts a cascade of changes to a molecule's fundamental properties. These alterations, when strategically applied, can overcome common drug development hurdles.
Enhanced Metabolic Stability: Blocking a Major Metabolic Hotspot
A primary advantage of the difluoromethoxy group is its pronounced resistance to oxidative metabolism.[1] Methoxy groups are frequently targeted by cytochrome P450 (CYP) enzymes, leading to O-demethylation.[2] This metabolic pathway can result in rapid clearance, a shorter half-life, and the formation of potentially active or toxic metabolites.[3] The strong carbon-fluorine bonds in the -OCF2H group are highly resistant to enzymatic cleavage, effectively blocking this metabolic route.[1][2] This enhanced stability can lead to a longer drug half-life, reduced clearance, and a lower required therapeutic dose.[1] While the metabolic fate often shifts to other parts of the molecule, blocking a primary, rapid pathway is a significant step toward a more predictable pharmacokinetic profile.[2]
Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
Lipophilicity: A Tool for Fine-Tuning
Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, membrane permeability, and toxicity.[4][5] The difluoromethoxy group is more lipophilic than the methoxy group but generally less so than the trifluoromethoxy (-OCF3) group.[3][6] This intermediate lipophilicity provides medicinal chemists with a valuable tool for fine-tuning a molecule's properties to achieve an optimal balance for bioavailability and target engagement.[7] Molecules containing the -OCF2H group can also exhibit "dynamic lipophilicity," where they can adjust their polarity based on the surrounding environment through bond rotation.[8]
A Unique Interaction: The Hydrogen Bond Donor
Perhaps the most compelling feature of the -OCF2H group is its ability to function as a hydrogen bond (H-bond) donor.[9][10] The highly electronegative fluorine atoms polarize the adjacent C-H bond, enabling it to participate in hydrogen bonding.[7][11] This is a characteristic that the methoxy and trifluoromethoxy groups lack entirely.[7] This novel interaction can introduce a new, favorable binding interaction with a biological target, potentially increasing affinity and selectivity.[12] The strength of this interaction is significant, with the CF2H group acting as an H-bond donor on a scale similar to thiophenols and anilines.[13]
Caption: -OCF2H as a hydrogen bond donor vs. -OCH3.
Electronic Effects and Conformational Control
The strong electron-withdrawing nature of the fluorine atoms in the -OCF2H group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This modulation can be strategically employed to optimize a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3] Furthermore, the -OCF2H group can exert significant conformational effects. Unlike the methoxy group, which often prefers a coplanar orientation with an adjacent aromatic ring, fluorinated alkoxy groups can favor an orthogonal conformation.[14][15] Difluoromethyl ethers are particularly interesting as they can adopt the conformation that enables optimal binding to a target protein, providing a level of conformational flexibility that can be advantageous.[14][16]
Quantitative Data Summary
The distinct properties of the methoxy and difluoromethoxy groups can be summarized by comparing their key physicochemical parameters.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Advantage of -OCF2H |
| Hansch Hydrophobicity (π) | ~ -0.02 | ~ +0.2 to +0.6[8] | Tunable, moderate increase in lipophilicity |
| Metabolic Stability | Susceptible to O-demethylation[2] | Resistant to O-demethylation[1][2] | Increased half-life, reduced clearance |
| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor & donor[7][11] | Novel drug-target interactions, potential for increased affinity |
| pKa Influence | Weak electron donor | Strong electron-withdrawing group[1] | Modulates pKa of adjacent groups for optimal ionization |
| Conformational Preference | Often coplanar with aryl rings[14] | Can adopt orthogonal conformations[14] | Flexible conformation for optimal target binding |
Experimental Protocols for Property Assessment
To empirically validate the advantages of -OCF2H substitution, several key in vitro assays are indispensable in the drug discovery workflow.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[17] A slower rate of parent compound depletion indicates higher metabolic stability.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[18][19]
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal solution.[18]
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[17][20] A control incubation without NADPH should be run in parallel to account for non-NADPH-mediated degradation.[17]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[17]
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.[18][20]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[18]
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[20][21]
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A Comparative Guide to the Relative Stability of 4-(Difluoromethoxy)benzyl Ethers
Introduction
In the intricate world of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving complex molecular architectures. Among the myriad of choices for protecting hydroxyl functionalities, benzyl-type ethers stand out for their general robustness and versatile cleavage methods. The electronic nature of substituents on the aromatic ring profoundly influences the stability of these protecting groups, allowing for a spectrum of reactivities that can be strategically exploited. The p-methoxybenzyl (PMB) group is a classic example of an electron-rich benzyl ether that is readily cleaved under oxidative or mild acidic conditions. In contrast, the unsubstituted benzyl (Bn) group offers greater stability, requiring harsher conditions for its removal.
This guide introduces the 4-(difluoromethoxy)benzyl (DFMB) ether as a valuable addition to the synthetic chemist's toolkit. The unique electronic properties of the difluoromethoxy (-OCHF₂) group, being moderately electron-withdrawing, place the DFMB ether in a distinct stability realm compared to its more common counterparts. This guide provides an in-depth comparison of the relative stability of DFMB ethers with PMB and Bn ethers, supported by an analysis of electronic effects and established experimental data for related systems. We will explore the implications of these stability differences for orthogonal protection strategies and provide practical guidance on the synthesis and potential applications of this emerging protecting group.
The Decisive Role of Electronics in Benzyl Ether Stability
The stability of a benzyl ether is intrinsically linked to the electron density of the aromatic ring. This is most evident in the two primary non-reductive cleavage mechanisms: acidic and oxidative cleavage.
Acidic Cleavage
Acid-catalyzed cleavage of benzyl ethers proceeds via protonation of the ether oxygen, followed by the departure of the alcohol and formation of a benzylic carbocation. The rate-determining step is the formation of this carbocation, and therefore, its stability is the critical factor governing the reaction rate.
Caption: Mechanism of Oxidative Benzyl Ether Cleavage with DDQ.
A Quantitative Look at Substituent Effects: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The magnitude of σ reflects the strength of this effect.
| Protecting Group | Substituent | Hammett Constant (σp) | Electronic Effect |
| PMB | -OCH₃ | -0.27 | Electron-Donating |
| Bn | -H | 0.00 | Neutral |
| DFMB | -OCHF₂ | +0.18 | Electron-Withdrawing [1] |
As the data clearly indicates, the methoxy group of the PMB ether is electron-donating, the benzyl group is neutral, and the difluoromethoxy group of the DFMB ether is electron-withdrawing. This fundamental difference in electronic properties forms the basis for their disparate chemical stabilities.
Comparative Stability Analysis
Based on the electronic principles outlined above, we can predict the relative stability of DFMB, PMB, and Bn ethers.
Stability Towards Acidic Cleavage
The stability of benzyl ethers towards acidic cleavage is directly proportional to the stability of the corresponding benzylic carbocation.
-
PMB Ethers: The electron-donating methoxy group strongly stabilizes the carbocation, making PMB ethers highly labile under acidic conditions. They can often be cleaved with mild acids like trifluoroacetic acid (TFA) at room temperature.
-
Bn Ethers: With no electronic perturbation from the substituent, benzyl ethers are significantly more stable than PMB ethers and require stronger acidic conditions for cleavage. [2]* DFMB Ethers (Predicted): The electron-withdrawing difluoromethoxy group is expected to destabilize the benzylic carbocation, rendering DFMB ethers even more stable to acidic cleavage than unsubstituted benzyl ethers. This enhanced stability should allow for the selective deprotection of other acid-labile groups in the presence of a DFMB ether.
Stability Towards Oxidative Cleavage
The rate of oxidative cleavage is dependent on the ease of electron abstraction from the aromatic ring.
-
PMB Ethers: The electron-rich nature of the anisole ring makes PMB ethers highly susceptible to oxidative cleavage with reagents like DDQ or CAN. [3]This cleavage is often rapid and high-yielding under mild conditions.
-
Bn Ethers: Simple benzyl ethers are much more resistant to oxidative cleavage than PMB ethers. [3]While they can be cleaved under more forcing conditions, the selectivity for PMB over Bn is a cornerstone of many synthetic strategies.
-
DFMB Ethers (Predicted): The electron-withdrawing -OCHF₂ group will decrease the electron density of the aromatic ring, making it significantly less susceptible to oxidation. Therefore, DFMB ethers are predicted to be highly stable to standard oxidative deprotection conditions used for PMB ethers, likely exhibiting stability comparable to or greater than that of unsubstituted benzyl ethers.
Stability Towards Catalytic Hydrogenolysis
Cleavage of benzyl ethers via catalytic hydrogenolysis proceeds by a different mechanism that is less dependent on the electronic nature of the aromatic substituent. This method involves the reductive cleavage of the C-O bond at the benzylic position. [4]
-
PMB, Bn, and DFMB Ethers: All three types of benzyl ethers are generally susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C). [4][5][6]While minor rate differences may be observed due to the influence of the substituent on catalyst coordination, all three are expected to be readily cleaved under standard hydrogenolysis conditions. This provides a reliable method for the deprotection of DFMB ethers when acidic or oxidative methods are not viable.
Summary of Relative Stabilities
| Condition | PMB Ether | Bn Ether | DFMB Ether (Predicted) |
| Acidic Cleavage | Labile | Stable | Very Stable |
| Oxidative Cleavage (DDQ, CAN) | Labile | Stable | Very Stable |
| Catalytic Hydrogenolysis | Labile | Labile | Labile |
This predicted orthogonality makes the DFMB group a potentially powerful tool in complex molecule synthesis, allowing for its removal under reductive conditions while remaining intact during acidic or oxidative transformations aimed at cleaving other protecting groups.
Synthesis of 4-(Difluoromethoxy)benzyl Bromide: The Key Reagent
The utility of a protecting group is also dependent on the accessibility of its corresponding precursor. This compound can be prepared in a straightforward, three-step sequence from commercially available 4-(difluoromethoxy)benzaldehyde.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Reduction of 4-(Difluoromethoxy)benzaldehyde to 4-(Difluoromethoxy)benzyl Alcohol
Objective: To reduce the aldehyde functionality to a primary alcohol.
Protocol:
-
Dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 4-(difluoromethoxy)benzyl alcohol, which can be purified by flash column chromatography if necessary.
Step 2: Bromination of 4-(Difluoromethoxy)benzyl Alcohol to this compound
Objective: To convert the primary alcohol to the corresponding benzyl bromide.
Protocol (using Phosphorus Tribromide):
-
Dissolve 4-(difluoromethoxy)benzyl alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. This product should be used promptly or stored under an inert atmosphere due to its potential lability.
Alternative Bromination (Wohl-Ziegler type): For substrates sensitive to PBr₃, a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in an aprotic solvent like dichloromethane can be an effective alternative. [7]
Conclusion
The 4-(difluoromethoxy)benzyl (DFMB) ether emerges as a promising protecting group for hydroxyl functions, offering a unique stability profile that complements the existing repertoire of benzyl-type protecting groups. Its predicted high stability under both acidic and oxidative conditions, a direct consequence of the electron-withdrawing nature of the -OCHF₂ substituent, sets it apart from the more labile PMB group and the moderately stable Bn group. The susceptibility of the DFMB group to cleavage via catalytic hydrogenolysis provides a reliable and orthogonal deprotection strategy. The straightforward synthesis of the key precursor, this compound, further enhances its practical appeal. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the DFMB group represents a valuable tool for navigating challenging synthetic landscapes that demand nuanced and orthogonal protection-deprotection tactics.
References
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. (n.d.). Retrieved from [Link]
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4-(Difluoromethoxy)benzyl alcohol. PubChem. (n.d.). Retrieved from [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hammett equation. Wikipedia. (2023, November 28). Retrieved from [Link]
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. (n.d.). Retrieved from [Link]
- Sajiki, H., & Kume, K. (2003). Selective hydrogenolysis of benzyl ethers with palladium on carbon. Journal of Synthetic Organic Chemistry, Japan, 61(5), 454-463.
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Wohl–Ziegler bromination. Wikipedia. (2023, October 29). Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of 4-(Difluoromethoxy)benzylation
The introduction of the 4-(difluoromethoxy)benzyl group into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] However, the successful incorporation of this moiety, a process known as 4-(difluoromethoxy)benzylation, requires unambiguous confirmation. This guide provides a comprehensive overview of the key spectroscopic techniques used to verify this chemical transformation, offering insights into the interpretation of the resulting data and comparing the spectral features of the product against potential starting materials and byproducts.
The Importance of the -OCHF₂ Moiety
The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy and hydroxyl groups, offering a unique combination of lipophilicity and hydrogen bond accepting capability. Its presence can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. Given these critical effects, rigorous analytical confirmation of its successful installation is paramount in drug discovery and development pipelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Confirmation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules and provides definitive evidence for 4-(difluoromethoxy)benzylation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a detailed picture of the molecular structure.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum provides crucial information about the electronic environment of the hydrogen atoms in the molecule.
-
The Triplet of the -OCHF₂ Group: The most characteristic signal is a triplet in the range of δ 6.5-7.0 ppm, corresponding to the single proton of the difluoromethoxy group.[4] This triplet arises from the coupling of the proton to the two adjacent fluorine atoms (²JH-F), with a typical coupling constant of approximately 72-74 Hz. The significant downfield shift is due to the strong electron-withdrawing effect of the two fluorine atoms.
-
Benzylic Protons: The benzylic protons (-CH₂-) of the newly formed ether linkage typically appear as a singlet at approximately δ 4.5-5.2 ppm.[5] Its exact chemical shift will be influenced by the nature of the atom it is attached to (e.g., oxygen, nitrogen).
-
Aromatic Protons: The aromatic protons of the 4-(difluoromethoxy)benzyl group will appear as two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
Carbon NMR provides insights into the carbon framework of the molecule.
-
The Triplet of the -OCHF₂ Carbon: The carbon of the difluoromethoxy group is readily identified as a triplet in the range of δ 113-117 ppm.[4] This splitting is due to the one-bond coupling to the two fluorine atoms (¹JC-F), with a large coupling constant of approximately 257 Hz.
-
Benzylic Carbon: The benzylic carbon will appear in the range of δ 65-75 ppm.[6]
-
Aromatic Carbons: The aromatic carbons will show characteristic shifts, with the carbon attached to the difluoromethoxy group appearing around δ 150-155 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the fluorine environment.[7][8]
-
The Doublet of the -OCHF₂ Group: The two equivalent fluorine atoms of the difluoromethoxy group will give rise to a doublet in the ¹⁹F NMR spectrum, typically in the range of δ -80 to -95 ppm (referenced to CFCl₃).[4][9] This doublet is a result of the two-bond coupling to the proton of the -OCHF₂ group (²JF-H), with a coupling constant that mirrors the one seen in the ¹H NMR spectrum (approximately 72-74 Hz).
Vibrational Spectroscopy: A Supporting Role
Infrared (IR) spectroscopy can provide complementary evidence for the formation of the desired product.
-
C-O-C Stretch: The formation of the benzyl ether linkage will introduce a characteristic C-O-C stretching vibration. For aryl alkyl ethers, two strong absorptions are typically observed around 1250 cm⁻¹ and 1050 cm⁻¹.[10]
-
C-F Stretches: The C-F bonds of the difluoromethoxy group will exhibit strong stretching vibrations in the region of 1000-1100 cm⁻¹.[11]
While these signals can be indicative, the fingerprint region of the IR spectrum is often complex, making definitive assignment challenging without comparison to authentic spectra of the starting materials.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry (MS) is essential for confirming the molecular weight of the product.
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should provide a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the exact mass of the 4-(difluoromethoxy)benzylated product.
-
Fragmentation Pattern: The fragmentation pattern can also be informative. A common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to generate a stable benzyl cation. In this case, a prominent fragment ion at m/z 155, corresponding to the 4-(difluoromethoxy)benzyl cation, would be expected.
Comparison with Alternatives
When confirming the 4-(difluoromethoxy)benzylation, it is crucial to compare the spectroscopic data of the product with that of the starting materials and potential side products.
| Compound | Key ¹H NMR Signal | Key ¹⁹F NMR Signal | Key IR Signal (cm⁻¹) | Key MS Fragment (m/z) |
| Product | δ 6.5-7.0 (t, 1H, -OCHF₂) | δ -80 to -95 (d, 2F, -OCHF₂) | ~1250 & 1050 (C-O-C) | 155 |
| Starting Alcohol/Amine | Absence of the triplet at δ 6.5-7.0 | No signal | Absence of strong C-O-C ether bands | Dependent on structure |
| 4-(Difluoromethoxy)benzyl Alcohol | δ 4.7 (s, 2H, -CH₂OH), δ 6.6 (t, 1H, -OCHF₂) | δ -82 (d, 2F) | ~3300 (O-H), ~1030 (C-O) | 155, 157 ([M-OH]⁺) |
| Dibenzyl Ether Side Product | Absence of the triplet at δ 6.5-7.0 | No signal | ~1100 (C-O-C) | 91 (benzyl cation) |
Experimental Protocols
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.
IR Spectroscopy (ATR)
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in positive or negative ion mode, depending on the analyte, using a high-resolution analyzer (e.g., TOF, Orbitrap).
Conclusion
The unambiguous confirmation of 4-(difluoromethoxy)benzylation relies on a multi-technique spectroscopic approach. While ¹H and ¹⁹F NMR provide the most definitive evidence through the characteristic triplet and doublet signals of the -OCHF₂ group, respectively, ¹³C NMR, IR, and mass spectrometry offer crucial complementary data to build a comprehensive and robust structural assignment. By carefully analyzing and comparing the spectral data of the product with that of potential starting materials and byproducts, researchers can confidently verify the successful incorporation of this important fluorine-containing moiety.
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A Comparative Guide to Analytical Methods for Determining the Purity of 4-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
The difluoromethoxy functional group in 4-(Difluoromethoxy)benzyl bromide imparts unique physicochemical properties that can enhance the biological activity and metabolic stability of target molecules.[1] Consequently, ensuring the purity of this building block is paramount to the quality, safety, and efficacy of the final product. This guide will explore and compare the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Importance of Purity in Synthesis
The synthesis of this compound, typically achieved through the bromination of 4-(difluoromethoxy)toluene, can result in a variety of process-related impurities. These can include unreacted starting materials, over-brominated side products (e.g., dibrominated species), and degradation products such as 4-(difluoromethoxy)benzyl alcohol. The presence of these impurities can have significant consequences in downstream applications, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic components into the final product. Therefore, robust analytical methods are essential for the quality control of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and structural information.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds. Versatile with a wide range of column chemistries and mobile phases.[2] | May require derivatization for compounds with poor chromophores. Can be slower than GC.[3] |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | High separation efficiency and sensitivity. Provides structural information for definitive peak identification.[4] Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization.[2] |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR) without the need for reference standards of impurities. | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures. |
Logical Flow for Method Selection
Caption: Logical flow for selecting an analytical method for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, particularly for identifying non-volatile impurities or for stability-indicating assays.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is designed for the separation of this compound from its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of compounds with a range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar this compound and its likely impurities.
-
Gradient Elution: A gradient is employed to ensure that both more polar impurities (like the corresponding benzyl alcohol) and less polar impurities (like dibrominated species) are eluted with good peak shape and resolution within a reasonable runtime.
-
UV Detection at 225 nm: This wavelength is chosen to provide good sensitivity for the aromatic rings present in the analyte and its expected impurities.
HPLC with Derivatization for Trace Analysis
For the detection of trace-level impurities, a derivatization step can be employed to enhance the UV response. A method using 1-(4-Nitrophenyl) piperazine (4-NPP) has been shown to be effective for benzyl halides.[5] This reagent reacts with the benzyl bromide to form a derivative with a strong chromophore, significantly increasing detection sensitivity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that this compound is a volatile compound, GC-MS is an excellent technique for its purity analysis. Commercial suppliers often use GC to specify the purity of this compound, typically at ≥ 98%.[1][3]
Experimental Protocol: GC-MS
This protocol provides a robust method for the separation and identification of this compound and its volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Causality Behind Experimental Choices:
-
Non-polar Column: A "5-type" column (5% phenyl-methylpolysiloxane) is a good general-purpose column for separating compounds based on their boiling points, which is the primary separation mechanism in this case.
-
Temperature Program: The temperature program is designed to provide good separation between the starting material, the main product, and potential higher-boiling impurities like dibrominated species.
-
Mass Spectrometry Detection: MS detection provides definitive identification of the separated components by comparing their mass spectra to library databases or by interpreting their fragmentation patterns.
Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. It can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard for each impurity.
¹H NMR Spectroscopy
-
Benzylic protons (-CH₂Br): A singlet around 4.5 ppm.
-
Aromatic protons: A set of doublets in the range of 7.0-7.5 ppm.
-
Difluoromethoxy proton (-OCHF₂): A triplet around 6.5 ppm due to coupling with the two fluorine atoms.
By integrating the signals corresponding to the main compound and any impurities, the relative purity can be determined.
¹³C NMR and ¹⁹F NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule, while ¹⁹F NMR is highly specific for the fluorine-containing difluoromethoxy group. These techniques are invaluable for confirming the structure of the main compound and for identifying any fluorine-containing impurities.
Conclusion
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the analysis of volatile impurities, GC-MS is the method of choice due to its high separation efficiency, sensitivity, and the definitive identification provided by mass spectrometry.
-
HPLC-UV is a robust alternative, particularly for stability-indicating assays and the analysis of non-volatile impurities. The sensitivity of HPLC can be significantly enhanced through derivatization for trace-level analysis.
-
NMR spectroscopy is unparalleled for structural confirmation and the identification of unknown impurities. It also offers a direct method for quantification without the need for impurity reference standards.
A comprehensive quality control strategy for this compound should ideally leverage a combination of these techniques to ensure the highest level of purity and, consequently, the quality and safety of the final products.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]
-
Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
ScienceDirect. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
PubMed Central. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of Reaction Mixtures Containing 4-(Difluoromethoxy)benzyl bromide: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. The synthesis of complex pharmaceutical intermediates often involves reactive reagents like 4-(Difluoromethoxy)benzyl bromide, a key building block whose conversion and side-product formation must be meticulously tracked. This guide provides an in-depth, field-proven comparison of analytical methodologies, centering on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary technique, while objectively evaluating its performance against powerful alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of GC-MS in Reaction Monitoring
GC-MS is a cornerstone analytical technique that offers an unparalleled combination of high-resolution chromatographic separation and definitive mass-based identification.[1] For reaction mixtures containing moderately volatile and thermally stable compounds like this compound and its expected products, GC-MS provides a robust platform for both qualitative and quantitative analysis.
The power of this technique lies in its dual-stage process. First, the gas chromatograph separates individual components of the mixture based on their boiling points and affinity for the GC column's stationary phase. Subsequently, the mass spectrometer fragments these separated components into predictable, charged ions, generating a unique mass spectrum that serves as a molecular fingerprint for unambiguous identification.[2]
A Validated GC-MS Protocol for this compound Analysis
The following protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.
1. Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is critical to prevent further reaction and ensure compatibility with the GC-MS system.[3][4] The goal is to create a clean, dilute sample in a volatile organic solvent.[5][6]
-
Step 1: Quenching. Immediately upon drawing an aliquot (e.g., 50-100 µL) from the reaction vessel, it must be quenched to halt the reaction. This is typically achieved by diluting the aliquot in a significantly larger volume (e.g., 1-2 mL) of a suitable solvent that also contains a quenching agent if necessary (e.g., deionized water to neutralize basic or acidic catalysts).
-
Step 2: Liquid-Liquid Extraction (LLE). The quenched sample is then extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[1][4] This partitions the organic analytes (reactant, product, byproducts) into the organic layer, leaving behind inorganic salts and highly polar species in the aqueous layer.
-
Step 3: Drying. The collected organic layer is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water, which can be detrimental to the GC column and ionization source.
-
Step 4: Dilution. The final, dried organic extract is diluted to an appropriate concentration (typically 1-10 µg/mL) for analysis.[5] This prevents overloading the GC column, which can lead to poor peak shape and reduced resolution.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of a reaction mixture.
2. GC-MS Instrumentation and Conditions
The choice of instrumental parameters is crucial for achieving optimal separation and sensitivity.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | This mid-polarity column provides excellent resolution for a wide range of aromatic compounds encountered in the reaction.[1][7] |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. Helium is standard, while hydrogen can offer faster analysis times, though it may require a specialized ion source.[8] |
| Injector Temp. | 250 °C | Sufficiently high to ensure rapid volatilization of analytes without causing thermal degradation of the thermally labile benzyl bromide. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overload and ensures sharp chromatographic peaks by only allowing a fraction of the injected sample onto the column.[1] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points, starting low for volatile components and increasing to elute higher-boiling products.[1] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. |
| MS Scan Range | m/z 40-450 | A wide enough range to capture the molecular ions of expected reactants and products, as well as their characteristic fragments. |
3. Data Interpretation: Decoding the Results
A successful GC-MS run yields a chromatogram and a series of mass spectra.
-
Chromatogram: Displays peaks corresponding to each separated compound as a function of its retention time. The area under each peak is proportional to the concentration of that compound.
-
Mass Spectrum: For the parent compound, this compound (C₈H₇BrF₂O, MW ≈ 237 g/mol ), the mass spectrum would be expected to show:
-
A molecular ion peak (M⁺) cluster around m/z 236/238, exhibiting the characteristic ~1:1 isotopic pattern of a single bromine atom.
-
A prominent fragment at m/z 157 , corresponding to the loss of the bromine atom ([M-Br]⁺).
-
A base peak at m/z 91 , representing the stable tropylium ion, a common rearrangement product for benzyl compounds.[9]
-
The Challenge of Thermally Labile Analytes
A key insight from field experience is the potential for thermal degradation of benzyl bromides in the hot GC injector. This can lead to inaccurate quantification and the appearance of artifact peaks. While this compound is moderately stable, highly sensitive analyses or complex matrices may necessitate alternative approaches to ensure data integrity.
Comparative Analysis: GC-MS vs. The Alternatives
No single technique is universally superior; the optimal choice depends on the specific analytical question.[1]
| Technique | Principle | Advantages | Disadvantages | Best For... |
| GC-MS | Separates volatile compounds followed by mass-based detection.[2] | High sensitivity and selectivity; provides structural information for unknowns; excellent for quantitative analysis.[1] | Requires volatile and thermally stable analytes; potential for analyte degradation; complex sample preparation.[10] | Identifying unknown byproducts and quantifying volatile components in complex mixtures. |
| HPLC-UV/MS | Separates compounds in a liquid phase based on polarity.[1] | Suitable for non-volatile and thermally labile compounds; wide range of detectors; less complex sample prep.[1] | Lower chromatographic resolution than capillary GC; potential for matrix interference; UV detection lacks specificity.[11][12] | Analyzing thermally unstable compounds or when derivatization is used to enhance sensitivity for trace impurities.[13] |
| NMR (¹H, ¹⁹F) | Exploits the magnetic properties of atomic nuclei for structural elucidation.[14] | Provides unambiguous structural information; non-destructive; excellent for quantitative analysis (qNMR) without standards for every component.[1] | Lower sensitivity compared to MS; complex spectra for mixtures; requires higher analyte concentrations.[1] | Elucidating the structure of unknown products and monitoring reaction kinetics in real-time. |
| TLC | Simple separation on a solid plate based on differential migration.[1] | Rapid, simple, and inexpensive.[1] | Qualitative only; limited resolution and sensitivity.[1] | Quick, qualitative checks of reaction completion at the bench. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Analytical Approach
For the comprehensive analysis of reaction mixtures containing this compound, GC-MS stands out as a superior technique, offering an unmatched balance of high-resolution separation, definitive identification, and quantitative accuracy.[1] Its ability to resolve and identify trace-level byproducts is critical for process optimization and impurity profiling in drug development.
However, a truly robust analytical strategy acknowledges its limitations. When thermal lability is a concern, HPLC provides a crucial alternative. For fundamental mechanistic studies and unambiguous structural confirmation, NMR is indispensable. Finally, for rapid, routine checks, the simplicity of TLC remains valuable. By understanding the causality behind each technique and selecting the appropriate tool for the question at hand, researchers can ensure the highest level of scientific integrity and accelerate the development of new chemical entities.
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Dalton, S., & El-Hiti, G. A. (2012). ⁷⁹Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 50(8), 553-557. [Link]
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Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
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Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. [Link]
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Comparing the biological activity of difluoromethoxylated vs. non-fluorinated analogs
A Comparative Guide to the Biological Activity of Difluoromethoxylated vs. Non-Fluorinated Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy (OCF₂H) group has emerged as a nuanced and powerful bioisostere for the common methoxy (OCH₃) group. This guide provides a comprehensive comparison of the biological and physicochemical properties of difluoromethoxylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Ethers
The seemingly subtle substitution of two hydrogen atoms with fluorine in the methoxy group imparts a cascade of changes to the molecule's fundamental properties. These alterations are pivotal in modulating a drug's behavior in a biological system.
Lipophilicity: A Context-Dependent Shift
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination. While fluorine is highly electronegative, the overall impact of the OCF₂H group on lipophilicity is not a simple increase. The experimental ΔlogP (water-octanol) values, representing the change in lipophilicity upon substituting an OCH₃ group with an OCF₂H group, typically range from -0.1 to +0.4.[1][2][3] This indicates that difluoromethoxylation can either slightly decrease or moderately increase lipophilicity depending on the molecular context.[1][2][3] The difluoromethoxy group is considered to have dynamic lipophilicity, capable of adjusting to the polarity of its molecular environment through simple bond rotations.[4][5][6]
Metabolic Stability: Blocking a Common Metabolic Pathway
A primary driver for employing the OCF₂H group is to enhance metabolic stability.[7][8][9] The methoxy group is frequently susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a rapid metabolic pathway that can lead to increased clearance and reduced drug half-life.[8][9] The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, effectively blocking this metabolic route.[8][9] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[8] For instance, in a study of 2-substituted estratriene sulfamates, the difluoromethoxylated analog exhibited significantly greater stability compared to its methoxy counterpart.[7]
Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"
A unique and advantageous feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[2][10][11] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions.[8][11] This characteristic is absent in the non-fluorinated methoxy group. The hydrogen bond acidity of the OCF₂H group is comparable to that of thiophenol and aniline.[2][3][10] This "lipophilic hydrogen bond donor" capacity allows for novel interactions with biological targets, potentially increasing binding affinity and selectivity.[11]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact of Difluoromethoxylation |
| Lipophilicity (ΔlogP) | Baseline | -0.1 to +0.4 | Context-dependent; can slightly decrease or moderately increase lipophilicity.[1][2][3] |
| Metabolic Stability | Susceptible to O-demethylation | Resistant to O-demethylation | Significantly increased metabolic stability and longer half-life.[7][8][9] |
| Hydrogen Bonding | Hydrogen bond acceptor | Hydrogen bond donor and acceptor | Introduces novel hydrogen bond donor capabilities.[2][8][10][11] |
| pKa (of adjacent groups) | Baseline | Lowers pKa | Increases acidity of neighboring functionalities.[7] |
Impact on Biological Activity: Potency, Selectivity, and Pharmacokinetics
The altered physicochemical properties of difluoromethoxylated compounds translate into tangible effects on their biological activity.
Enhanced Potency and Selectivity
The introduction of an OCF₂H group can lead to a significant increase in drug potency and selectivity.[10] The novel hydrogen bonding interactions, coupled with altered lipophilicity and conformational effects of the C-F bonds, can optimize the drug's fit within the target's binding pocket.[10][12] For example, the mTORC1/2 selective inhibitor PQR620 owes its greater than 1000-fold selectivity for mTOR over PI3Kα to the presence of a difluoromethyl group.[10]
Improved Pharmacokinetic Profile
The enhanced metabolic stability of difluoromethoxylated analogs directly contributes to an improved pharmacokinetic profile. By blocking a major clearance pathway, the drug's half-life is extended, potentially leading to less frequent dosing and improved patient compliance. Furthermore, the modulation of lipophilicity can enhance membrane permeability, facilitating better absorption and distribution.[5][13]
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of a difluoromethoxylated analog over its non-fluorinated counterpart, a series of standardized in vitro assays are essential.
Workflow for Comparative Analysis of Analogs
Caption: Workflow for the comparative analysis of difluoromethoxylated and non-fluorinated analogs.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds by liver enzymes, primarily cytochrome P450s.
Materials:
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Test compounds (difluoromethoxylated and non-fluorinated analogs) dissolved in DMSO
-
Positive control compounds (e.g., dextromethorphan, midazolam)[2]
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a 20 mM stock solution of each test and control compound in DMSO.[10]
-
Thaw the liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[12]
-
Prepare the incubation mixture in a 96-well plate by adding the liver microsome suspension and the test compound (final concentration typically 1 µM).[2][12]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[10][12]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Protocol 2: Lipophilicity Determination (logD) by Shake-Flask Method
Objective: To measure the partition coefficient of the test compounds between n-octanol and an aqueous buffer at physiological pH.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[5]
-
Test compounds dissolved in DMSO
-
Glass vials with screw caps
-
Vortex mixer, centrifuge, analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.[13]
-
In a glass vial, add a defined volume of n-octanol and PBS (e.g., 1 mL of each).
-
Add a small aliquot of the test compound stock solution to the biphasic system.
-
Cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.[5]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the PBS layers.
-
Determine the concentration of the compound in each phase using an appropriate analytical method.
Data Analysis:
-
Calculate the distribution coefficient (D) = [Concentration in n-octanol] / [Concentration in PBS].
-
Calculate logD = log₁₀(D).
Protocol 3: Target Binding Affinity Using Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of the interaction between the test compounds and their biological target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (ligand)
-
Test compounds (analytes)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS) and ethanolamine
-
Regeneration solution
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface via amine coupling.[6]
-
Prepare a series of dilutions of the test compounds (analytes) in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.[15]
-
Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and return the signal to baseline.[16]
-
Repeat the injections for each concentration to obtain a full kinetic dataset.
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion: The Strategic Advantage of Difluoromethoxylation
The substitution of a metabolically labile methoxy group with a robust difluoromethoxy group is a powerful strategy in modern drug design. This modification not only enhances metabolic stability but also introduces unique hydrogen bonding capabilities and modulates lipophilicity, often leading to improved potency, selectivity, and overall pharmacokinetic properties. The decision to employ this bioisosteric replacement should be guided by a thorough understanding of its multifaceted effects and validated by a rigorous comparative analysis using the experimental protocols outlined in this guide. By leveraging the unique properties of the OCF₂H group, medicinal chemists can unlock new potential in their drug discovery programs.
Impact of OCF₂H on Drug-Target Interaction
Caption: The difluoromethoxy group can form new hydrogen bonds and engage in hydrophobic interactions within the target's binding site.
References
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 647-655. [Link]
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Sap, J. B. I., Meyer, C. F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7144-7177. [Link]
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Zafrani, Y., Sod-Moriah, G., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(1), 412-421. [Link]
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Lee, J., Hojczyk, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(19), 6404-6424. [Link]
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Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 1-5. [Link]
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Česnek, M., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 23(11), 2992. [Link]
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PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]
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Pinto, A. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. [Link]
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CHIMIA. (2018). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. [Link]
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Ngai, M. Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
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Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. [Link]
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Cooper, M. A. (2000). Surface plasmon resonance. In The BIACORE Assay Handbook (pp. 15-32). Humana Press. [Link]
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Hinds, T. R., & Valeriote, F. A. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 223-234). Humana Press. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-(Difluoromethoxy)benzyl bromide in Research
For researchers at the forefront of pharmaceutical, agrochemical, and materials science, the selection of building blocks is a critical decision that balances chemical functionality with budgetary realities. 4-(Difluoromethoxy)benzyl bromide has emerged as a valuable reagent for introducing the difluoromethoxy (-OCF₂H) moiety, a group prized for its unique electronic and steric properties. This guide provides an in-depth analysis of the cost-effectiveness of this compound, comparing its performance and economic implications against common fluorinated and non-fluorinated alternatives.
The central thesis of this guide is that while upfront procurement costs are a necessary consideration, the true cost-effectiveness of a reagent is measured by the value it imparts to the final molecule and the efficiency it brings to the research and development pipeline. The unique ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups often justifies its selection over less expensive alternatives.[1]
Chemical Profile and Strategic Value
This compound is a versatile organic intermediate primarily used for attaching the 4-(difluoromethoxy)benzyl group to various substrates.[2][3] Its reactivity is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions (Sₙ2), allowing for the straightforward alkylation of alcohols, phenols, amines, and thiols.
The strategic value of this reagent lies in the difluoromethoxy group. Unlike the more common trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group possesses a hydrogen atom capable of forming hydrogen bonds. This unique feature allows it to mimic the functionality of a hydroxyl group while increasing lipophilicity and metabolic stability, a highly desirable combination in drug discovery.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3447-53-8[4][5] |
| Molecular Formula | C₈H₇BrF₂O[2][5] |
| Molecular Weight | 237.04 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2][5] |
| Boiling Point | 52 °C @ 0.2 mmHg[2][3] |
| Density | 1.57 g/mL[2][5] |
| Purity | ≥ 98% (GC)[2][4] |
Comparative Analysis with Alternative Benzylating Agents
The decision to use this compound is best understood by comparing it to its structural analogs. The primary alternatives include the more heavily fluorinated 4-(trifluoromethoxy)benzyl bromide, the related 4-(trifluoromethyl)benzyl bromide, and the non-fluorinated baseline, benzyl bromide.
Table 2: Comparative Overview of Benzylating Agents
| Reagent | Structure | Key Features & Applications | Relative Cost (per gram) |
| This compound | C₈H₇BrF₂O | Unique -OCF₂H group acts as a hydroxyl bioisostere and H-bond donor. Enhances metabolic stability and lipophilicity.[1][2] | |
| 4-(Trifluoromethoxy)benzyl bromide | C₈H₆BrF₃O | Highly lipophilic and metabolically stable -OCF₃ group. Electron-withdrawing. Used to improve bioavailability.[6][7] | |
| 4-(Trifluoromethyl)benzyl bromide | C₈H₆BrF₃ | Strongly electron-withdrawing and lipophilic -CF₃ group. Common for enhancing binding affinity and metabolic stability.[4] | |
| 4-Fluorobenzyl bromide | C₇H₆BrF | Single fluorine atom provides subtle electronic modulation and can serve as a metabolic blocker or a handle for PET imaging.[8] | $ |
| Benzyl bromide | C₇H₇Br | Baseline benzylating agent for introducing an unsubstituted benzyl protecting group.[9] | $ |
Relative Cost is an approximation based on publicly available catalog prices, which can vary significantly between suppliers and purchase volumes.
Cost-Effectiveness Breakdown
-
Direct Procurement Cost: On a simple cost-per-gram basis, this compound is often the most expensive option among its fluorinated peers.[4][5] This higher initial outlay is a direct consequence of a more complex synthetic pathway for the starting materials.
-
Synthetic Performance & Process Cost: All compounds listed in Table 2 are reactive benzylic bromides and can be expected to perform with similar high efficiency in standard nucleophilic substitution reactions. Therefore, the choice between them rarely hinges on a significant difference in reaction yield under optimized conditions. The primary process costs—solvents, bases, energy, and purification—will be largely comparable.
-
Value-Added Benefit (The Crucial Metric): The true measure of cost-effectiveness lies in the downstream value. The difluoromethoxy group is strategically employed when a research program specifically requires the properties it imparts:
-
Bioisosterism: If the goal is to replace a metabolically labile hydroxyl or phenol group while retaining its hydrogen-bonding capability, this compound is the superior, and often indispensable, choice.
-
Physicochemical Tuning: The -OCF₂H group provides a unique point in "property space" between a simple ether and a trifluoromethoxy group, offering finer control over a molecule's lipophilicity, pKa, and membrane permeability.
-
In drug discovery, advancing a candidate with improved metabolic stability or target affinity can save millions of dollars in development costs. The slightly higher upfront cost of this specialized reagent is negligible when compared to the potential long-term savings and increased probability of success.
Experimental Workflow: A Generalized Protocol
The following protocol outlines a standard O-alkylation of a phenol, a common application for these reagents. The self-validating nature of this protocol lies in the clear distinction between starting material and product by thin-layer chromatography (TLC) and the predictable nature of the Sₙ2 reaction.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol substrate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone or acetonitrile via syringe to create a stirrable suspension.
-
Reagent Addition: Add this compound dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress by TLC. The disappearance of the starting phenol is the primary indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for O-alkylation using a benzyl bromide reagent.
Decision Framework for Reagent Selection
Choosing the right benzylating agent is a strategic decision. The following diagram provides a logical framework to guide this choice based on the desired molecular properties.
Caption: Decision tree for selecting the optimal fluorinated benzylating agent.
Safety and Handling: A Non-negotiable Cost
All benzyl halides, including this compound, are potent lachrymators and are corrosive.[10][11] They cause severe skin burns and eye damage.[10][12] Safe handling is a non-negotiable aspect of their use and a fixed cost of doing business.
-
Engineering Controls: Always handle these reagents in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for halogenated organic compounds.
The safety protocols for all benzyl bromide analogs are essentially identical; therefore, safety does not represent a differential cost factor when choosing between them.
Conclusion
The narrative of cost-effectiveness for this compound extends far beyond its price tag. While it may represent a higher initial investment compared to other benzylating agents, its unique ability to introduce a metabolically stable, lipophilic, hydrogen-bond-donating moiety provides unparalleled value in specific research contexts. For drug development professionals and scientists aiming to solve complex bioisosteric challenges, the cost is justified by the potential to accelerate the discovery of safer and more effective molecules. The decision to employ this reagent should be viewed not as an expense, but as a strategic investment in achieving a specific, high-value molecular design.
References
-
Sciedco. This compound, Min. 98.0 (GC), 5 g. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide. [Link]
- Hu, J., et al. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
-
Organic Syntheses. (2015). Org. Synth. 2015, 92, 117. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sciedco.ca [sciedco.ca]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
A Researcher's Guide to Alternative Reagents for Installing the 4-(Difluoromethoxy)benzyl Group
The 4-(difluoromethoxy)benzyl (DFMBn) group is an increasingly important structural motif in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the difluoromethoxy substituent, can enhance metabolic stability, improve lipophilicity, and modulate pKa, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The traditional method for introducing this group, the Williamson ether synthesis using 4-(difluoromethoxy)benzyl bromide, is often hampered by the lachrymatory and potentially toxic nature of the reagent, as well as the requirement for basic reaction conditions that may not be tolerated by sensitive substrates.
This guide provides a comparative overview of alternative reagents and methodologies for the introduction of the DFMBn group, offering researchers a broader toolkit for their synthetic endeavors. We will delve into the mechanisms, provide experimental protocols, and present comparative data to aid in the rational selection of the most suitable method for a given application.
The Incumbent: this compound
The workhorse for DFMBn introduction is this compound, typically employed in a Williamson ether synthesis. This reaction involves the deprotonation of a nucleophile (commonly an alcohol) with a base to form an alkoxide, which then undergoes an SN2 reaction with the benzyl bromide.
Typical Reaction Conditions:
-
Nucleophile: Alcohol, phenol, thiol, etc.
-
Base: Sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3)
-
Solvent: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF)
-
Temperature: Room temperature to elevated temperatures
Limitations:
-
Harsh Conditions: The use of strong bases can be incompatible with base-sensitive functional groups.
-
Reagent Instability: Benzyl bromides are often lachrymatory and can be unstable over long-term storage.
-
Byproduct Formation: Elimination reactions can sometimes compete with the desired substitution.
Alternative 1: 4-(Difluoromethoxy)benzyl Trichloroacetimidate
A powerful alternative for the O-benzylation of alcohols is the use of benzyl trichloroacetimidates. This method proceeds under acidic conditions, making it orthogonal to the base-driven Williamson ether synthesis. The reaction involves the activation of the trichloroacetimidate by a catalytic amount of a Brønsted or Lewis acid, followed by nucleophilic attack by the alcohol.[2][3]
Mechanism of Activation and Benzylation:
The reaction is initiated by the protonation or Lewis acid coordination to the nitrogen atom of the trichloroacetimidate, which makes the benzylic carbon more electrophilic. The alcohol then attacks this activated species, and subsequent loss of trichloroacetamide yields the desired benzyl ether.
reagent [label="4-(F2CHO)Bn-O-C(=NH)CCl3\n+ ROH", fillcolor="#F1F3F4"]; catalyst [label="H+ or Lewis Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; activated [label="4-(F2CHO)Bn-O-C(=N+H2)CCl3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="[RO(H)-Bn(OCHF2)]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="RO-Bn(OCHF2)\n+ H2N-C(=O)CCl3", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> activated [label="Activation"]; activated -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Deprotonation & Elimination"]; catalyst -> activated [style=dotted]; }
Figure 1. Mechanism of Benzylation using Trichloroacetimidate.Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzyl Trichloroacetimidate
-
To a stirred solution of 4-(difluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).
-
Add a catalytic amount of sodium hydride (0.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification.
Experimental Protocol: O-Benzylation using 4-(Difluoromethoxy)benzyl Trichloroacetimidate
-
Dissolve the alcohol (1.0 eq) and 4-(difluoromethoxy)benzyl trichloroacetimidate (1.2 eq) in anhydrous dichloromethane or a mixture of dichloromethane and cyclohexane (e.g., 1:1) to a concentration of 0.1 M.
-
Cool the solution to 0 °C and add a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) (0.05-0.2 eq).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Performance Comparison
| Feature | This compound | 4-(Difluoromethoxy)benzyl Trichloroacetimidate |
| Reaction Conditions | Basic (NaH, K2CO3) | Acidic (TMSOTf, BF3·OEt2) |
| Substrate Scope | Good for base-stable substrates | Excellent for acid-stable substrates, particularly complex alcohols |
| Reagent Handling | Lachrymatory, potential irritant | Generally less hazardous, crystalline solid |
| Byproducts | Halide salts | Trichloroacetamide (often easily removed by filtration or washing) |
| Typical Yields | Moderate to high | High to excellent |
Alternative 2: In Situ Activation of 4-(Difluoromethoxy)benzyl Alcohol
Instead of preparing a reactive benzylating agent beforehand, 4-(difluoromethoxy)benzyl alcohol can be activated in situ to achieve etherification. This approach is atom-economical and avoids the handling of more hazardous reagents.
Dehydrative Etherification
Acid-catalyzed dehydrative etherification represents a direct method for forming ethers from alcohols.[4][5] Various catalysts, including Brønsted acids and metal triflates, can promote this transformation.
start [label="4-(F2CHO)Bn-OH + ROH", fillcolor="#F1F3F4"]; catalyst [label="Acid Catalyst\n(e.g., Fe(OTf)2, H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; activation [label="Protonation/Coordination\nto Benzyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="Nucleophilic Attack\nby ROH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elimination [label="Elimination of Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="RO-Bn(OCHF2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> activation; activation -> attack; attack -> elimination; elimination -> product; catalyst -> activation [style=dotted]; }
Figure 2. Workflow for Dehydrative Etherification.Experimental Protocol: Iron(II) Triflate Catalyzed Dehydrative Etherification
-
To a solution of 4-(difluoromethoxy)benzyl alcohol (1.0 eq) and the desired alcohol (1.2-2.0 eq) in a suitable solvent such as toluene or dichloromethane (0.2 M), add iron(II) triflate (Fe(OTf)2) (5-10 mol%).
-
Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark trap to remove the water byproduct.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Performance Comparison
| Feature | This compound | In Situ Activation of 4-(Difluoromethoxy)benzyl Alcohol |
| Reagent | Pre-formed, reactive | Stable, readily available alcohol |
| Atom Economy | Moderate | High |
| Conditions | Basic | Acidic, often requires heat |
| Selectivity | Can have issues with elimination | Can form symmetrical dibenzyl ether as a byproduct |
| Typical Yields | Moderate to high | Variable, dependent on substrate and catalyst |
Alternative 3: Reductive Amination with 4-(Difluoromethoxy)benzaldehyde
For the introduction of the 4-(difluoromethoxy)benzyl group onto a nitrogen atom, reductive amination of 4-(difluoromethoxy)benzaldehyde is a highly efficient and widely used method.[6][7][8] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
reactants [label="4-(F2CHO)Ar-CHO\n+ R1R2NH", fillcolor="#F1F3F4"]; imine [label="Imine/Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-(F2CHO)Ar-CH2-NR1R2", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants -> imine [label="Condensation"]; imine -> product [label="Reduction"]; reducing_agent -> product [style=dotted]; }
Figure 3. Pathway of Reductive Amination.Experimental Protocol: Reductive Amination
-
To a stirred solution of the primary or secondary amine (1.0 eq) and 4-(difluoromethoxy)benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add a mild acid catalyst like acetic acid (1-2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Application Comparison
| Method | Application | Key Advantages |
| Williamson Ether Synthesis | O-, S-Benzylation | Well-established, reliable for many substrates |
| Trichloroacetimidate Method | O-Benzylation | Mild acidic conditions, good for sensitive alcohols |
| Dehydrative Etherification | O-Benzylation | High atom economy, uses stable starting materials |
| Reductive Amination | N-Benzylation | High efficiency, mild conditions, broad substrate scope |
Conclusion
The introduction of the 4-(difluoromethoxy)benzyl group is a crucial transformation in modern synthetic chemistry. While the traditional Williamson ether synthesis using this compound remains a useful method, researchers now have a variety of alternative reagents and protocols at their disposal. The choice of method will depend on the specific substrate, the functional groups present, and the desired reaction conditions. For the O-benzylation of sensitive alcohols, the trichloroacetimidate method offers a mild and efficient alternative. For a more atom-economical approach, in situ activation of 4-(difluoromethoxy)benzyl alcohol via dehydrative etherification is a promising strategy. Finally, for the synthesis of N-benzylated compounds, reductive amination with 4-(difluoromethoxy)benzaldehyde is the method of choice. By understanding the advantages and limitations of each approach, chemists can more effectively incorporate the valuable 4-(difluoromethoxy)benzyl moiety into their target molecules.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. surface.syr.edu [surface.syr.edu]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to Reactivity: 4-(Difluoromethoxy)benzyl Chloride vs. Bromide
For researchers and professionals in drug development and organic synthesis, the choice between alkyl halides is a critical decision that dictates reaction efficiency, yield, and economic viability. This guide provides an in-depth, objective comparison of two key synthetic intermediates: 4-(difluoromethoxy)benzyl chloride and 4-(difluoromethoxy)benzyl bromide. By examining the fundamental principles of their chemical reactivity and providing actionable experimental data, this document serves as a crucial resource for informed reagent selection.
Introduction: Structure and Significance
4-(Difluoromethoxy)benzyl halides are valuable building blocks in medicinal chemistry. The difluoromethoxy (-OCHF₂) group is a bioisostere of a hydroxyl or methoxy group but offers distinct advantages, including increased metabolic stability and altered lipophilicity, which can enhance the pharmacokinetic profile of drug candidates. The benzyl halide moiety provides a reactive handle for introducing this crucial substituent into a target molecule, typically via nucleophilic substitution.
The core difference between the two reagents lies in the halogen atom—chlorine versus bromine. This seemingly small change has profound implications for the reactivity of the benzylic carbon, primarily governed by the principles of nucleophilic substitution reactions. This guide will dissect these differences to predict and rationalize their performance in the laboratory.
Physicochemical Properties: A Comparative Overview
A foundational understanding begins with the intrinsic properties of each compound. The table below summarizes their key physical and chemical characteristics.
| Property | 4-(Difluoromethoxy)benzyl Chloride | This compound |
| CAS Number | 94662-72-5 | 3447-53-8 |
| Molecular Formula | C₈H₇ClF₂O | C₈H₇BrF₂O |
| Molecular Weight | 192.59 g/mol | 237.04 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~75-77 °C / 10 mmHg (est.) | 52 °C / 0.2 mmHg |
| Density | ~1.3 g/mL (est.) | 1.57 g/mL |
Note: Properties for the chloride are estimated based on structurally similar compounds, such as the trifluoro-analog, due to limited direct data. Data for the bromide is more readily available.
The Decisive Factor: Leaving Group Ability
The primary mode of reaction for these primary benzylic halides is nucleophilic substitution (SN2 and, under certain conditions, SN1). The rate of these reactions is critically dependent on the ability of the halide to depart from the benzylic carbon—its "leaving group ability."
A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[1][2] We can predict the relative leaving group ability of chloride (Cl⁻) and bromide (Br⁻) by considering the acidity of their conjugate acids, HCl and HBr.
-
Acidity: HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).
-
Basicity: Consequently, Br⁻ is a weaker base than Cl⁻.
This fundamental difference establishes that bromide is a superior leaving group to chloride .[1][3] This is further supported by the carbon-halogen bond strength; the C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave during the substitution reaction.
dot digraph "Leaving_Group_Ability" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12];
subgraph "cluster_0" { label="Acid Strength"; style="dashed"; color="#5F6368"; "HBr" [label="HBr (Stronger Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HCl" [label="HCl (Weaker Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Conjugate Base Strength"; style="dashed"; color="#5F6368"; "Br-" [label="Br⁻ (Weaker Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cl-" [label="Cl⁻ (Stronger Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Leaving Group Ability"; style="dashed"; color="#5F6368"; "Br_LG" [label="Excellent Leaving Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cl_LG" [label="Good Leaving Group", fillcolor="#FBBC05", fontcolor="#202124"]; }
"HBr" -> "Br-" [label="deprotonates to"]; "HCl" -> "Cl-" [label="deprotonates to"]; "Br-" -> "Br_LG" [label="corresponds to"]; "Cl-" -> "Cl_LG" [label="corresponds to"]; } dot Caption: Relationship between acidity, basicity, and leaving group ability.
Reactivity Analysis: The Interplay of Electronic Effects
The overall reactivity is not solely dictated by the leaving group. The electrophile's structure plays a crucial role.
-
Benzylic System: The phenyl ring stabilizes the transition states of both SN1 (via resonance of the carbocation) and SN2 (via orbital overlap) reactions, making benzylic halides inherently more reactive than simple alkyl halides.[4]
-
4-(Difluoromethoxy) Group: The two highly electronegative fluorine atoms make the -OCHF₂ group a moderate electron-withdrawing group (EWG) primarily through induction.[5][6] This has two competing effects:
-
SN1 Pathway: An EWG at the para-position will destabilize the formation of a positive charge on the benzylic carbon, thus slowing down an SN1 reaction.[7]
-
SN2 Pathway: The EWG increases the partial positive charge (electrophilicity) of the benzylic carbon, making it a more attractive target for nucleophiles and potentially speeding up an SN2 reaction.[7]
-
Since these are primary benzylic halides reacting with typical nucleophiles, the SN2 pathway is expected to dominate . Therefore, the primary electronic effect of the -OCHF₂ group is to enhance the electrophilicity of the reaction center.
Combining these factors, This compound is unequivocally the more reactive of the two compounds. Its reactivity is enhanced by both the superior leaving group (Br⁻) and the electron-withdrawing nature of the difluoromethoxy substituent, which activates the benzylic carbon for an SN2 attack. The reaction with the bromide will proceed faster, often under milder conditions (e.g., lower temperatures), and may provide higher yields in a shorter timeframe compared to the chloride.
Experimental Protocol: A Quantitative Comparison of Reaction Kinetics
To empirically validate the theoretical principles, a comparative kinetic study can be performed. This protocol provides a self-validating system to quantify the reactivity difference.
Objective: To determine the relative second-order rate constants for the reaction of 4-(difluoromethoxy)benzyl chloride and bromide with sodium azide.
Reaction: 4-(F₂HCO)C₆H₄CH₂-X + NaN₃ → 4-(F₂HCO)C₆H₄CH₂-N₃ + NaX (where X = Cl or Br)
Materials:
-
4-(difluoromethoxy)benzyl chloride
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., undecane)
-
Thermostatted reaction vessel/block
-
HPLC or GC-FID instrument
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of sodium azide in acetonitrile.
-
Prepare separate 0.1 M stock solutions of 4-(difluoromethoxy)benzyl chloride and this compound in acetonitrile, each containing a known concentration of the internal standard.
-
-
Reaction Setup (Perform in parallel for both halides):
-
Equilibrate the stock solutions and a reaction vial to a constant temperature (e.g., 30.0 °C ± 0.1 °C).
-
To the reaction vial, add 5.0 mL of the 0.2 M NaN₃ solution.
-
To initiate the reaction (t=0), rapidly add 5.0 mL of the respective 0.1 M benzyl halide solution and start a timer. The final concentrations will be 0.05 M benzyl halide and 0.1 M NaN₃.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 0.9 mL of a suitable solvent (e.g., cold diethyl ether) to stop the reaction.
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining benzyl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot a graph of ln([RX]t/[RX]₀) versus time (in seconds) for each reaction.
-
For a second-order reaction under pseudo-first-order conditions (since [NaN₃] is in excess), the plot should be linear.
-
The slope of the line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaN₃].
-
The ratio of k₂(bromide) / k₂(chloride) will provide a quantitative measure of their relative reactivity.
-
Summary and Practical Recommendations
| Feature | 4-(difluoromethoxy)benzyl chloride | This compound |
| Leaving Group | Good (Cl⁻) | Excellent (Br⁻) |
| Relative Reactivity | Lower | Higher |
| Typical Conditions | May require higher temperatures or longer reaction times. | Suitable for milder conditions and shorter reaction times. |
| Cost | Generally more cost-effective. | Often more expensive. |
Recommendations for the Practicing Scientist:
-
For Speed and Efficiency: When rapid conversion, high yield, or the use of a weak nucleophile is paramount, This compound is the superior choice. Its higher reactivity will overcome activation barriers more easily, leading to a more efficient process.
-
For Cost-Control or a Milder Reaction: If reaction time is not a critical constraint, or if a slower, more controlled reaction is desired, 4-(difluoromethoxy)benzyl chloride presents a viable and more economical alternative. Be prepared to employ slightly more forcing conditions (e.g., elevated temperature, stronger nucleophilic system) to achieve comparable results to the bromide.
Ultimately, the selection is a balance between chemical reactivity and project economics. This guide provides the fundamental rationale to make that choice with confidence.
References
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. Available at: [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-(Difluoromethoxy)benzenesulfonyl chloride | 351003-34-4 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Impact of Difluoromethoxy Substitution on the Crystallography of Benzyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a compelling substituent for modulating the physicochemical and pharmacokinetic properties of bioactive compounds. Its unique electronic nature, acting as a lipophilic hydrogen bond donor, sets it apart from the more conventional methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Understanding how this substitution pattern influences the three-dimensional architecture of molecules in the solid state is paramount for predicting crystal packing, solubility, and ultimately, bioavailability.
This guide provides a comparative analysis of the X-ray crystallography of 4-(difluoromethoxy)benzyl derivatives, offering insights into their synthesis, crystallization, and the subtle yet significant impact of the -OCF₂H group on their solid-state structures. In the absence of publicly available single-crystal X-ray diffraction data for 4-(difluoromethoxy)benzyl derivatives, this guide will draw upon established principles of fluorine chemistry and crystallography, and make comparisons with the known crystal structures of analogous 4-methoxy and 4-(trifluoromethoxy)benzyl derivatives to predict and rationalize the structural behavior of the title compounds.
The Role of the Difluoromethoxy Group in Crystal Engineering
The difluoromethoxy group is a fascinating modulator of molecular properties. Unlike the electron-donating methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance, the difluoromethoxy group exhibits a more complex stereoelectronic profile. The strong electronegativity of the fluorine atoms and the potential for intramolecular hydrogen bonding with the benzylic proton can significantly influence the conformation of the benzyl derivative. This, in turn, dictates the intermolecular interactions that govern crystal packing.
Key properties of the difluoromethoxy group relevant to crystallography include:
-
Conformational Preference: The -OCF₂H group can adopt different conformations relative to the aromatic ring, influencing the overall molecular shape.
-
Hydrogen Bonding Capability: The polarized C-H bond of the difluoromethoxy group can act as a hydrogen bond donor, a feature absent in its methoxy and trifluoromethoxy counterparts. This can lead to unique crystal packing motifs.
-
Dipole Moment: The introduction of fluorine atoms significantly alters the local and molecular dipole moments, which can affect intermolecular electrostatic interactions.
-
Non-covalent Interactions: The fluorine atoms can participate in a variety of weak interactions, including C-H···F and F···F contacts, which can play a crucial role in stabilizing the crystal lattice.
Synthesis and Crystallization of 4-(Difluoromethoxy)benzyl Derivatives: A Methodological Overview
The synthesis of 4-(difluoromethoxy)benzyl derivatives typically begins with the corresponding phenol, which is then difluoromethylated. A common precursor for crystallographic studies is 4-(difluoromethoxy)benzyl alcohol, which can be synthesized from 4-hydroxybenzaldehyde. The alcohol can then be converted to other derivatives, such as the corresponding bromide, for further synthetic applications or direct crystallographic analysis.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzyl Alcohol
-
Difluoromethylation of 4-hydroxybenzaldehyde: 4-hydroxybenzaldehyde is reacted with a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate, in the presence of a base.
-
Reduction to the alcohol: The resulting 4-(difluoromethoxy)benzaldehyde is then reduced to 4-(difluoromethoxy)benzyl alcohol using a suitable reducing agent, such as sodium borohydride.
-
Purification: The crude product is purified by column chromatography to yield the pure alcohol.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization of conditions.
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound to a moderate extent at a higher temperature and allow for slow precipitation upon cooling or evaporation. For benzyl derivatives, common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1]
-
Crystallization Technique:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound and promotes crystal growth.
-
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head for data collection.[2]
Comparative Crystallographic Analysis
To understand the structural implications of the 4-(difluoromethoxy) substitution, we will compare its expected crystallographic features with those of its methoxy and trifluoromethoxy analogues.
Molecular Conformation
The conformation of the benzyl group and the alkoxy substituent relative to the phenyl ring is a key determinant of the overall molecular shape.
-
4-Methoxybenzyl Derivatives: The methoxy group is typically coplanar with the benzene ring to maximize π-conjugation. This leads to a relatively planar conformation.
-
4-(Trifluoromethoxy)benzyl Derivatives: The bulky -CF₃ group and stereoelectronic effects cause the trifluoromethoxy group to adopt a conformation that is roughly perpendicular to the plane of the aromatic ring.
-
4-(Difluoromethoxy)benzyl Derivatives: The -OCF₂H group is expected to adopt a conformation intermediate between that of the methoxy and trifluoromethoxy analogues. The presence of the C-H bond allows for greater conformational flexibility. DFT calculations suggest that the difluoromethyl group can interact with both the carbonyl group (in the case of an aldehyde or ketone) and the phenyl ring.[3]
Crystal Packing and Non-Covalent Interactions
The arrangement of molecules in the crystal lattice is governed by a delicate balance of non-covalent interactions.
-
4-Methoxybenzyl Derivatives: Crystal packing is often dominated by C-H···π and π-π stacking interactions. The methoxy group can also participate in C-H···O hydrogen bonds.
-
4-(Trifluoromethoxy)benzyl Derivatives: The highly polarized C-F bonds can lead to significant dipole-dipole interactions and the formation of C-H···F and F···F contacts. Halogen bonding may also play a role in directing the crystal packing.[4]
-
4-(Difluoromethoxy)benzyl Derivatives: The unique ability of the -OCF₂H group to act as a hydrogen bond donor is expected to be a major driver of its crystal packing. We can anticipate the formation of C-H···O or C-H···Br hydrogen bonds, depending on the specific derivative. Furthermore, the presence of fluorine atoms will likely lead to C-H···F interactions, contributing to the overall stability of the crystal lattice. The interplay between these hydrogen bonds and other non-covalent forces like π-π stacking will determine the final crystal structure.
The workflow for determining and analyzing these structures is visualized below.
Caption: Workflow for crystallographic analysis.
Quantitative Data Comparison
| Parameter | 4-Methoxybenzyl Bromide | 4-(Difluoromethoxy)benzyl Bromide (Predicted) | 4-(Trifluoromethoxy)benzyl Bromide |
| Molecular Formula | C₈H₉BrO | C₈H₇BrF₂O | C₈H₆BrF₃O |
| Molecular Weight | 201.06 g/mol | 237.04 g/mol | 255.03 g/mol |
| Calculated LogP | 2.5 | 2.8 | 3.4 |
| Hydrogen Bond Donor | No | Yes (C-H) | No |
| Hydrogen Bond Acceptor | Yes (O) | Yes (O, F) | Yes (O, F) |
| Crystal System (3,5-dimethoxybenzyl bromide) | Monoclinic[5] | - | - |
| Space Group (3,5-dimethoxybenzyl bromide) | P2₁/c[5] | - | - |
| a (Å) (3,5-dimethoxybenzyl bromide) | 10.1553(1)[5] | - | - |
| b (Å) (3,5-dimethoxybenzyl bromide) | 10.6559(1)[5] | - | - |
| c (Å) (3,5-dimethoxybenzyl bromide) | 9.0763(1)[5] | - | - |
| β (°) (3,5-dimethoxybenzyl bromide) | 97.801(1)[5] | - | - |
| Volume (ų) (3,5-dimethoxybenzyl bromide) | 972.19(2)[5] | - | - |
The logical flow for selecting and preparing a sample for such a comparative analysis is depicted below.
Caption: Comparative crystallographic analysis workflow.
Conclusion
The introduction of a difluoromethoxy group at the para-position of a benzyl derivative is poised to have a profound impact on its crystallographic properties. While the lack of specific experimental data for 4-(difluoromethoxy)benzyl derivatives necessitates a predictive approach, the principles of fluorine chemistry and crystallography provide a strong foundation for understanding their likely solid-state behavior. The unique ability of the -OCF₂H group to act as a hydrogen bond donor, combined with its distinct conformational preferences and participation in other non-covalent interactions, suggests that these derivatives will exhibit crystal packing motifs that are significantly different from their methoxy and trifluoromethoxy counterparts. This, in turn, will influence key pharmaceutical properties such as solubility and dissolution rate. Further experimental studies are warranted to validate these predictions and to fully harness the potential of the difluoromethoxy group in the rational design of crystalline materials.
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The study of the role of non-covalent interactions (C-H⋯N, CH⋯π, C-O⋯C-O, and π⋯π) towards crystal packing of benzyl 4-(4-flurophenyl) thiazole-2-carboxylate: A combined experimental and computational approach. ResearchGate. Available at: [Link]
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Revealing Non-Covalent Interactions. PMC - PubMed Central. Available at: [Link]
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Editorial: Noncovalent interactions in N/O heterocycles. ResearchGate. Available at: [Link]
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A perspective view of the non-covalent interactions (black dashed lines) in the crystal structure of 4b. ResearchGate. Available at: [Link]
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X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Available at: [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds from 4-(Difluoromethoxy)benzyl Bromide
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is only the beginning. The true challenge lies in rigorously validating their molecular structure. This is particularly critical for compounds derived from versatile building blocks like 4-(difluoromethoxy)benzyl bromide, where the unique difluoromethoxy (-OCHF₂) group imparts desirable properties such as enhanced metabolic stability and bioavailability.[1][2] An unvalidated or misidentified structure can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques essential for the unambiguous structural elucidation of novel compounds synthesized from this compound. We will move beyond procedural steps to explore the causality behind experimental choices, creating a self-validating workflow where orthogonal techniques converge to build an undeniable structural proof.
The Central Role of the -OCHF₂ Moiety
The 4-(difluoromethoxy)benzyl group is a valuable pharmacophore in modern drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a key component in developing new therapeutic agents.[3] However, the presence of fluorine introduces specific analytical challenges and requirements, making a multi-faceted validation approach not just recommended, but essential.
A Self-Validating Workflow for Structural Elucidation
Confidence in a proposed structure is achieved when multiple, independent analytical techniques provide complementary and corroborating evidence. A deviation in the data from any single technique should trigger further investigation. This principle of orthogonality is the cornerstone of a trustworthy validation system.
Caption: Integrated workflow for structural validation.
Comparative Analysis of Core Validation Techniques
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| ¹⁹F NMR | Direct observation of fluorine atoms, F-H and F-C coupling. | 2-5 mg, soluble | Unambiguous confirmation of the -OCHF₂ group; high sensitivity.[4] | Requires a specialized probe; chemical shifts can be solvent-dependent.[5] |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity (via 2D NMR). | 2-10 mg, soluble | Provides the core structure and relative stereochemistry. | Signal overlap in complex molecules; ¹³C has low natural abundance. |
| HRMS | High-precision molecular weight, elemental formula. | <1 mg, soluble | Confirms molecular formula with high accuracy; essential for new compounds.[6] | Does not provide connectivity or stereochemical information. |
| HPLC/UHPLC | Purity assessment, quantification.[7] | <1 mg, soluble | Gold standard for determining sample purity before further analysis.[8][9] | Not a primary structure elucidation tool. |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, and angles.[10] | High-quality single crystal (0.02-0.5mm).[11] | Provides the definitive, unambiguous molecular structure.[12][13][14] | Crystal growth can be a significant bottleneck; not always feasible. |
Deep Dive into Key Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR is the most powerful tool for determining the detailed structure of a molecule in solution. For derivatives of this compound, a trio of NMR experiments is non-negotiable: ¹H, ¹³C, and ¹⁹F NMR.
Expertise in Action: The "Why"
-
Why ¹⁹F NMR is first? For this class of compounds, ¹⁹F NMR is your primary confirmation that the crucial -OCHF₂ moiety is intact. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it easy to detect.[4][15] You should observe a characteristic triplet (a peak split into three lines) due to coupling with the single proton in the -OCHF₂ group. The chemical shift of this signal provides information about the electronic environment.[15]
-
Why ¹H NMR is next? This experiment reveals the number and types of protons and their connectivity. For a 4-(difluoromethoxy)benzyl derivative, you should look for the characteristic signals of the benzylic protons (CH₂-Br is the starting material) and the aromatic protons, along with the doublet of triplets for the proton in the -OCHF₂ group, confirming its coupling to the two fluorine atoms.
-
Why 2D NMR (COSY, HSQC) is crucial? In novel compounds, simple 1D spectra are often insufficient.
-
COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent) to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, providing a definitive C-H connection map.
-
Trustworthiness through Self-Validation
The data must be internally consistent. The integration of the -OCHF₂ proton signal in the ¹H NMR should be 1. The corresponding fluorine signal in the ¹⁹F NMR should show an integration of 2. The splitting patterns must be reciprocal; if the proton in the -OCHF₂ group is a triplet in the ¹H spectrum (split by two ¹⁹F nuclei), then the ¹⁹F signal must be a doublet (split by the one ¹H nucleus).
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
While NMR maps out the atomic connections, HRMS confirms the elemental composition. It measures the mass-to-charge ratio of an ion with extremely high precision, allowing for the determination of a unique molecular formula.
Expertise in Action: The "Why"
-
Why not standard MS? Standard mass spectrometry provides the nominal mass, but multiple molecular formulas can have the same nominal mass. HRMS provides a mass accurate to several decimal places, which severely restricts the number of possible elemental formulas, often to just one chemically plausible option.
-
Why is isotopic pattern analysis important? If your reaction is incomplete and starting material is present, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an almost 1:1 ratio) will be a clear giveaway.[16] This helps in troubleshooting and optimizing the synthetic reaction.
Trustworthiness through Self-Validation
The molecular formula determined by HRMS must be consistent with the data obtained from NMR. If your ¹³C NMR spectrum shows 15 carbon signals, but the best HRMS formula fit only contains 14 carbons, there is a discrepancy that must be resolved.
X-ray Crystallography: The Ultimate Arbiter
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[10] It provides a 3D map of electron density from which the precise location of every atom can be determined, confirming connectivity, stereochemistry, and absolute configuration.[12][13]
Expertise in Action: The "Why"
-
When is it necessary? For complex molecules with multiple stereocenters or unexpected reaction outcomes, NMR data can sometimes be ambiguous. X-ray crystallography provides the definitive answer, leaving no room for doubt.[14] It is often a requirement for patent applications and regulatory submissions.
-
What is the main challenge? The primary limitation is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[11][14]
Caption: Convergence of orthogonal analytical data.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
System Preparation: Use an HPLC or UHPLC system equipped with a UV detector (Diode Array Detector is preferred for peak purity analysis).[17] A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A typical gradient would be from 95:5 Water (0.1% Formic Acid): Acetonitrile (0.1% Formic Acid) to 5:95 over 10-15 minutes.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Injection & Run: Inject 1-5 µL and monitor at a relevant wavelength (e.g., 254 nm).
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. For drug development, purity should typically exceed 95%.[7][18]
Protocol 2: Data Acquisition for ¹⁹F NMR
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for organofluorine compounds (e.g., ~250 ppm).[4]
-
Use a sufficient relaxation delay (D1) of 2-5 seconds to allow for full relaxation, ensuring accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Fourier transform the data. Reference the spectrum appropriately (an internal standard or external referencing can be used). Analyze the chemical shifts, coupling constants, and integrations.
Conclusion
Validating the structure of novel compounds derived from this compound is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. A workflow that begins with purity assessment (HPLC), moves to detailed structural mapping (¹H, ¹³C, and critically, ¹⁹F NMR), and is confirmed by exact mass (HRMS) establishes a high degree of confidence. For absolute, unambiguous proof, especially for complex or chiral molecules, single-crystal X-ray crystallography serves as the ultimate confirmation. By understanding not just how to perform these experiments, but why they are chosen and how their data interlink, researchers can ensure the scientific integrity of their work and accelerate the journey from synthesis to application.
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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A Comparative Guide to Fluorinated and Non-Fluorinated Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic strategies, the incorporation of fluorine has emerged as a particularly powerful tool for optimizing molecular properties. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated building blocks, supported by experimental data and detailed protocols, to inform rational drug design and accelerate the development of novel therapeutics.
The "Fluorine Factor": A Paradigm Shift in Medicinal Chemistry
The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties.[1][2] This is primarily due to the unique characteristics of the fluorine atom: its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These attributes translate into significant, often beneficial, changes in metabolic stability, lipophilicity, acidity/basicity (pKa), and target binding affinity.[3][4] Consequently, a significant percentage of small-molecule drugs currently in clinical use are organofluorine compounds.[5]
Comparative Analysis of Key Physicochemical and Pharmacokinetic Properties
The decision to incorporate fluorine into a drug candidate is a multifactorial one, driven by the specific challenges presented by a lead compound. Below, we dissect the comparative impact of fluorination on critical drug-like properties.
Metabolic Stability: Blocking the "Soft Spots"
A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes.[6] Fluorine can act as a "metabolic shield" by replacing hydrogen atoms at sites susceptible to oxidative metabolism.[2][6] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage than a C-H bond.[3][6]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Human Liver Microsomes
| Compound Pair | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Increase in Stability | Reference |
| Ezetimibe Precursor (SCH 48461) | < 10 | > 120 (Ezetimibe) | > 12 | [2] |
| Rofecoxib | 30 | 65 (Celecoxib - CF3 group) | 2.2 | [1] |
| Tolbutamide | 240 | > 360 (with p-F substitution) | > 1.5 | [6] |
t½ (half-life) is a measure of the time it takes for 50% of the compound to be metabolized. A longer t½ indicates greater metabolic stability.
The data clearly demonstrates that strategic fluorination can dramatically enhance metabolic stability, leading to improved bioavailability and a longer duration of action in vivo.[2][6]
Lipophilicity (LogP): A Subtle yet Powerful Modulation
Lipophilicity, quantified as the logarithm of the partition coefficient between n-octanol and water (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] The effect of fluorination on lipophilicity is nuanced and highly context-dependent.[3][9]
-
Aromatic Fluorination: Substitution of a hydrogen with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity.[3]
-
Aliphatic Fluorination: In aliphatic systems, the effect is more complex. While a single fluorine substitution may slightly increase logP, the introduction of multiple fluorine atoms, such as in a trifluoromethyl (CF3) group, can decrease lipophilicity.[3][10]
Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Building Blocks
| Non-Fluorinated Building Block | LogP | Fluorinated Analog | LogP | Change in LogP | Reference |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 | [Calculated] |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 | [Calculated] |
| Acetic Acid | -0.17 | Fluoroacetic Acid | -0.39 | -0.22 | [11] |
| Acetic Acid | -0.17 | Trifluoroacetic Acid | 0.3 | +0.47 | [11] |
This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's solubility and membrane permeability, which is crucial for achieving desired pharmacokinetic profiles.[8][12]
Acidity and Basicity (pKa): Tuning the Ionization State
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[11][13]
-
Carboxylic Acids: Fluorination increases the acidity of carboxylic acids (lowers the pKa) by stabilizing the carboxylate anion.[11] The closer the fluorine atom is to the carboxylic acid group, and the more fluorine atoms present, the stronger the acid.[11]
-
Amines: Conversely, fluorination decreases the basicity of amines (lowers the pKa of the conjugate acid) by reducing the electron density on the nitrogen atom.[14]
Table 3: Comparative pKa Values of Fluorinated and Non-Fluorinated Carboxylic Acids and Amines
| Compound Type | Non-Fluorinated Analog | pKa | Fluorinated Analog | pKa | ΔpKa | Reference |
| Carboxylic Acid | Acetic Acid | 4.76 | Fluoroacetic Acid | 2.58 | -2.18 | [11] |
| Carboxylic Acid | Acetic Acid | 4.76 | Difluoroacetic Acid | 1.22 | -3.54 | [11] |
| Carboxylic Acid | Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.03 | -4.73 | [11] |
| Amine | Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 | [Calculated] |
| Amine | Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.08 | -0.25 | [Calculated] |
Modulating pKa is critical for controlling a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with its biological target.[13]
Conformational Effects: Directing Molecular Shape
The introduction of fluorine can influence the conformational preferences of a molecule through stereoelectronic effects, such as the gauche effect.[3][15] This can lock the molecule into a specific three-dimensional shape that is more favorable for binding to its target receptor, thereby enhancing potency and selectivity.[3][16] The gauche effect describes the tendency of a fluorine atom to be in a gauche position relative to an adjacent electronegative atom or group.[15]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is essential. The following are standardized protocols for assessing key properties.
Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the gold standard for logP determination.[17]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of pre-saturated n-octanol and water.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifuge the mixture.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method for evaluating the susceptibility of a compound to metabolism by CYP450 enzymes.[6][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[18]
Materials:
-
Test compound and positive/negative controls
-
Human liver microsomes
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Incubator/shaker (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes, and the test compound. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[18]
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is an indispensable tool in modern drug discovery. [1]By judiciously selecting fluorinated building blocks, medicinal chemists can overcome a myriad of challenges, including poor metabolic stability, suboptimal lipophilicity, and unfavorable pKa. [2][4]This comparative guide has provided a framework for understanding the multifaceted effects of fluorination, supported by experimental data and protocols. As synthetic methodologies for the introduction of fluorine continue to advance, the opportunities for creating safer and more effective medicines will undoubtedly expand. [19]
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Le STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Xenotech. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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Murphy, C. D. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4938. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
-
Wiley Online Library. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
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PubMed Central. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Retrieved from [Link]
-
ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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PubMed Central. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link]
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ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - Conformation Effect. Retrieved from [Link]
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ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine... Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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ACS Publications. (2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Retrieved from [Link]
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PubMed Central. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
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ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... Retrieved from [Link]
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ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Retrieved from [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved from [Link]
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National Academies Press. (n.d.). Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Retrieved from [Link]
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ACS Publications. (2025). Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Difluoromethoxy)benzyl Bromide
Understanding the Hazard Profile of 4-(Difluoromethoxy)benzyl Bromide
This compound (CAS No. 3447-53-8) is a versatile reagent in organic synthesis, valued for its reactive bromomethyl group and the unique electronic properties conferred by the difluoromethoxy substituent.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal.
Key Hazards:
-
Corrosivity: Like many benzyl halides, this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[3][4]
-
Lachrymator: It is a potent lachrymator, meaning its vapors can cause intense irritation to the eyes and mucous membranes, leading to tearing and discomfort.[5][6]
-
Reactivity: The benzylic bromide is a reactive functional group. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] It is also sensitive to moisture.[5][7]
-
Toxicity: Halogenated organic compounds are often toxic and require disposal as regulated hazardous waste.[8] Inhalation, ingestion, or skin absorption can be harmful.[5][9]
A thorough understanding of these properties is the foundation for a safe disposal plan. The primary goal is to prevent unintended reactions and exposure to personnel, while ensuring compliance with environmental regulations.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a comprehensive workflow. This section details the necessary steps from the point of generation to final pickup by authorized personnel.
All waste streams containing this compound, whether neat (pure) compound, solutions, or contaminated materials, must be treated as hazardous waste from the moment they are generated.[10]
Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Container Compatibility: The container must be constructed of a material compatible with halogenated organic compounds. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[11] Never use metallic containers, as benzyl halides can corrode them.[5]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizers.[12][13] Halogenated and non-halogenated organic wastes should be kept separate to facilitate proper disposal and minimize costs.[14][15]
Accurate and thorough labeling is a critical safety and compliance measure. In an emergency, a proper label provides first responders with vital information.
Labeling Requirements:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[14]
-
An accurate estimation of the concentration and the solvent(s) used.
-
The date when the first drop of waste was added to the container.[12]
-
Associated hazard pictograms (e.g., corrosive, irritant).
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[10][13] This is a location at or near the point of waste generation for the temporary storage of hazardous waste containers.
SAA Storage Guidelines:
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[12]
-
Ventilation: Store the container in a well-ventilated area, preferably within a fume hood designated for waste storage.[15]
-
Segregation: Keep the this compound waste container segregated from incompatible materials within the SAA.[13]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[10][16] This prevents the release of harmful vapors.
Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in the regular trash.[12][16] All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][16]
Procedure for Pickup:
-
Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion), or if it has been in storage for a predetermined time limit (often 12 months), arrange for its collection.[10][17]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.[12]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
Despite careful handling, accidents can occur. A clear and concise emergency plan is essential.
| Emergency Scenario | Immediate Action Protocol |
| Minor Spill | 1. Alert personnel in the immediate area. 2. If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[11] 3. Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water. 5. Report the spill to your EHS department.[11] |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert others and activate the nearest fire alarm if necessary. 3. Contact your institution's emergency response team and EHS department.[14] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing contaminated clothing.[3] 2. Seek immediate medical attention.[3][4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] 2. Seek immediate medical attention.[3][4] |
| Inhalation | 1. Move the affected person to fresh air.[4] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] 3. Seek immediate medical attention.[4] |
The Rationale for Segregated Halogenated Waste
The diagram below outlines the decision-making process for segregating chemical waste, emphasizing why halogenated compounds like this compound require a dedicated waste stream.
Caption: Decision tree for segregating halogenated waste.
Decontamination of Empty Containers
Empty containers that once held this compound must also be handled with care, as they may retain hazardous residues.
Protocol for Empty Containers:
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[16]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste in the appropriate halogenated waste container.[12] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
Deface Label: Completely remove or deface all labels on the empty container to prevent confusion.[12][16]
-
Final Disposal: After rinsing and air-drying, the container can typically be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[12]
By adhering to these rigorous, well-founded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Disposal process for halogenated organic material. (1984, August 28). OSTI.GOV. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]
-
4-Chloro-2-(difluoromethoxy)benzyl bromide. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]
-
Appendix A: Disposal Procedures by Chemical. (n.d.). UW-La Crosse. Retrieved from [Link]
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]
-
Irritating and Lachrymatory Agents. (2022). In Handbook of Chemical and Biological Warfare Agents, Volume 2 (3rd ed.). CRC Press. Retrieved from [Link]
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Safety Data Sheet: 3-(Difluoromethyl)benzyl Bromide. (2021, May 1). Angene Chemical. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-(Difluoromethoxy)benzyl Bromide
As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle specialized reagents like 4-(Difluoromethoxy)benzyl bromide with the highest degree of safety and confidence. This guide moves beyond a simple checklist to provide a deep, practical understanding of the "why" behind each safety protocol. Think of this as a self-validating system for your lab, designed to protect you, your colleagues, and the integrity of your work.
This compound is a valuable reagent in organic synthesis, particularly for creating complex molecules in pharmaceutical and agrochemical research.[1] Its difluoromethoxy group and bromomethyl functionality make it a highly reactive and useful building block.[1] However, this reactivity also necessitates stringent safety measures. This guide provides the essential, immediate safety and logistical information for its handling and disposal.
Understanding the Core Risks
This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[2] It is also a lachrymator, meaning it can cause tearing, and may lead to respiratory irritation.[2] Inhalation of its vapors or mists can be harmful, and ingestion can cause severe damage to the gastrointestinal tract.[2][3] The compound is also combustible and moisture-sensitive, which adds another layer of handling complexity.[4][5]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[2] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[2] |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation.[2][4] |
| Lachrymator | Substance which increases the flow of tears. |
| Combustibility | Combustible liquid; keep away from ignition sources.[5][6] |
| Reactivity | Moisture sensitive; may hydrolyze to release hazardous fumes.[4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely about donning standard lab attire; it's a calculated response to the specific chemical threats posed by this compound.
-
Hand Protection : Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is crucial to select gloves made of a material resistant to benzyl bromides. Always consult the glove manufacturer's compatibility charts. Double-gloving is a recommended practice to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
-
Eye and Face Protection : Due to its corrosive nature and lachrymatory effects, chemical splash goggles are mandatory.[5][8] To provide comprehensive protection against splashes, it is highly recommended to use a full face shield in conjunction with goggles.[8]
-
Skin and Body Protection : A flame-resistant lab coat should be worn and fully buttoned. Ensure that it has tight-fitting cuffs to prevent any chemicals from reaching your skin. For tasks with a higher risk of splashing, a chemically resistant apron is also advised.
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of exceeding exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[4]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as critical as selecting the right equipment. The following workflow is designed to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Receipt to Reaction
A meticulous operational plan is essential for safely incorporating this compound into your workflow.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[6] It should be kept away from incompatible substances such as strong oxidizing agents, acids, and bases.[9] The storage area should be locked and accessible only to authorized personnel.[2]
-
Inert Atmosphere : To prevent degradation from moisture, it is best practice to store the reagent under an inert atmosphere like nitrogen or argon.[7]
Handling and Use
-
Work Area Preparation : Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Aliquotting : When transferring the liquid, use a syringe or a cannula under an inert atmosphere to prevent exposure to moisture and air.
-
Reaction Setup : All glassware should be oven-dried before use.[7] Perform the reaction in a closed system within the fume hood.
Emergency Response and First Aid
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[9] |
Spill Response Workflow
Caption: Step-by-step emergency response for a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Collection : All materials contaminated with this compound, including gloves, paper towels, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Surplus Reagent : Unused or unwanted this compound must be disposed of as hazardous waste. Do not attempt to neutralize it in the lab unless you have a specific, validated procedure and the necessary safety equipment.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8] They can provide guidance on proper waste segregation and pickup procedures.
By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for everyone.
References
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Acros Organics. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET. [Link]
-
Alfa Aesar. (2025, September 15). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl bromide. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
